3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSSCFMEPPBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for the preparation of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of technical accuracy and trustworthiness. This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed step-by-step experimental protocols, and present relevant data in a clear and accessible format. Visual aids in the form of diagrams are included to further elucidate the reaction pathway and workflows.
Introduction and Strategic Overview
3-Methyl-5-(piperidin-4-yl)isoxazole is a molecule of significant interest in medicinal chemistry due to the presence of both the isoxazole and piperidine moieties, which are common pharmacophores in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical development.
The synthetic strategy outlined in this guide is a convergent approach that involves the initial construction of a protected piperidine precursor, followed by the formation of the isoxazole ring, and culminating in the deprotection and salt formation. This pathway is designed to be robust, scalable, and to proceed with a high degree of regioselectivity.
The core of this synthesis relies on the well-established reaction between a β-dicarbonyl compound and hydroxylamine to form the isoxazole ring. To achieve the desired substitution pattern, we will first synthesize a suitable β-keto ester derived from a commercially available, N-protected piperidine starting material. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the conditions required for the subsequent reactions and can be readily removed under acidic conditions in the final step.
Synthesis Pathway
The overall synthetic pathway can be visualized as a three-step process starting from N-Boc-4-acetylpiperidine.
Caption: A high-level overview of the synthetic pathway.
Step 1: Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (β-Keto Ester Intermediate)
The first critical step is the formation of the β-keto ester intermediate from N-Boc-4-acetylpiperidine. This is achieved through a Claisen condensation reaction.[1][2][3] The α-protons of the acetyl group are deprotonated by a strong base, and the resulting enolate reacts with an acylating agent, such as ethyl acetate, to form the desired β-dicarbonyl moiety.
Experimental Protocol:
-
To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate
The isoxazole ring is formed by the cyclization of the β-keto ester intermediate with hydroxylamine hydrochloride.[4] This reaction is typically carried out in a protic solvent, and the regioselectivity is generally high, leading to the desired 3,5-disubstituted isoxazole.
Experimental Protocol:
-
To a solution of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate.
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid, in an organic solvent.[5]
Experimental Protocol:
-
Dissolve tert-butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete deprotection.
-
The hydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Dry the final product under vacuum to obtain this compound as a solid.
Data Summary
The following table summarizes the key chemical entities involved in this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Boc-4-acetylpiperidine | C₁₂H₂₁NO₃ | 227.30 |
| tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | C₁₄H₂₃NO₄ | 269.34 |
| tert-Butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate | C₁₄H₂₂N₂O₃ | 266.34[6][7] |
| This compound | C₉H₁₅ClN₂O | 202.68 |
Workflow Visualization
The experimental workflow for the synthesis can be represented by the following diagram:
Caption: A step-by-step experimental workflow diagram.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating through the use of standard analytical techniques at each stage. Thin-layer chromatography should be employed to monitor the progress of each reaction, ensuring that the starting materials are fully consumed before proceeding to the next step. The purification of intermediates by column chromatography is a critical step to ensure the purity of the subsequent starting material, which in turn affects the yield and purity of the final product. The structural integrity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's purity can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Conclusion
This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of this compound. By leveraging a protected piperidine precursor and a classical isoxazole synthesis, this methodology provides a reliable route for obtaining this valuable heterocyclic compound. The detailed experimental protocols and strategic insights provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.
References
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Chemical Synthesis Database. tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate. [Link]
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Journal of the Chemical Society C: Organic. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. [Link]
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RSC Publishing. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. [Link]
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ResearchGate. Synthesis of various 3,5-diarylisoxazoles with the scope of.... [Link]
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Chemical Synthesis Database. tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate. [Link]
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PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
- Google Patents.
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PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. Synthetic method of piperidine hydrochloride.
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ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]
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ChemTube3D. Acylation at carbon Claisen ester condensation. [Link]
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ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]
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NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents.
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PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
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An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS No: 1401425-44-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The incorporation of a piperidine moiety often enhances pharmacokinetic properties and allows for further structural modifications to modulate biological activity. This document consolidates available information on the chemical identity, structural features, and inferred physicochemical and pharmacological properties of this compound, providing a valuable resource for researchers in the field.
Chemical Identity and Structure
This compound is a salt of the parent compound, 3-methyl-5-(piperidin-4-yl)isoxazole. The hydrochloride salt form is typically employed to improve solubility and stability.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1401425-44-2 | [1] |
| Molecular Formula | C9H15ClN2O | [1] |
| Molecular Weight | 202.685 g/mol | [1] |
| SMILES | Cl.CC1=NOC(=C1)C1CCNCC1 | [1] |
Chemical Structure:
The structure consists of a five-membered isoxazole ring substituted with a methyl group at the 3-position and a piperidine ring at the 5-position. The piperidine nitrogen is protonated in the hydrochloride salt.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure, several properties can be inferred.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Physical State | Solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | Likely soluble in water and polar protic solvents (e.g., methanol, ethanol). | The presence of the hydrochloride salt and the nitrogen and oxygen atoms in the heterocyclic rings would contribute to its polarity and ability to form hydrogen bonds. |
| Melting Point | Expected to be a relatively high-melting solid. | Ionic character of the hydrochloride salt leads to stronger intermolecular forces. |
| Stability | Store at 2-8°C.[1] | Recommended storage conditions from suppliers suggest it is stable under refrigeration. |
Synthesis and Manufacturing
Conceptual Synthetic Workflow
A likely retrosynthetic analysis would involve disconnecting the isoxazole ring, suggesting a nitrile oxide precursor and a piperidine-containing alkyne as key intermediates.
Caption: Conceptual synthetic workflow for this compound.
Step-by-Step Generalized Protocol:
-
Preparation of the Nitrile Oxide Precursor: Acetaldehyde can be reacted with hydroxylamine hydrochloride to form acetaldehyde oxime. The oxime is then typically halogenated (e.g., with N-chlorosuccinimide) in situ to generate the corresponding hydroximoyl chloride.
-
Synthesis of the Alkyne Component: A commercially available N-protected piperidine derivative, such as N-Boc-4-piperidone, can be converted to the corresponding 4-ethynylpiperidine through various established organometallic reactions (e.g., Corey-Fuchs or Seyferth-Gilbert homologation).
-
[3+2] Cycloaddition: The in situ generated nitrile oxide (from step 1) is reacted with the N-protected 4-ethynylpiperidine (from step 2) in the presence of a base (e.g., triethylamine) to form the N-protected 3-methyl-5-(piperidin-4-yl)isoxazole. This type of cycloaddition is a cornerstone in isoxazole synthesis.
-
Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent).
-
Salt Formation: If the deprotection step does not directly yield the hydrochloride salt, the free base can be treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound.
Self-Validating System in Synthesis:
Each step of this proposed synthesis can be monitored and validated using standard analytical techniques. For instance, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the progress of the reactions. The identity and purity of the intermediates and the final product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Pharmacological Profile and Potential Applications
The specific biological activity and pharmacological profile of this compound have not been extensively documented. However, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
-
Isoxazole Core: The isoxazole ring is a versatile scaffold in medicinal chemistry. Derivatives of isoxazole have been reported to possess a broad spectrum of biological activities, including but not limited to:
-
Anti-inflammatory and analgesic effects.
-
Antimicrobial (antibacterial and antifungal) properties.
-
Anticancer activity.
-
Anticonvulsant and neuroprotective effects.
-
-
Piperidine Moiety: The piperidine ring is a common feature in many centrally active drugs. Its inclusion in a molecule can:
-
Influence solubility and lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Provide a point for further chemical modification to optimize binding to biological targets.
-
Interact with various receptors and ion channels in the central nervous system.
-
Given the combination of these two pharmacologically significant moieties, this compound could be a valuable building block or lead compound in the development of novel therapeutics, particularly for neurological disorders or inflammatory conditions. For instance, various piperidinyl-isoxazole derivatives have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system.
A logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of relevant biological targets.
Caption: A workflow for the initial pharmacological screening of this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons on the isoxazole ring, the protons of the piperidine ring (which may show complex splitting patterns due to their conformational rigidity), and a signal for the isoxazole ring proton. The NH proton of the piperidinium ion may be observable, often as a broad signal. |
| ¹³C NMR | Resonances for the carbons of the isoxazole and piperidine rings, as well as the methyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C9H14N2O) with a mass of approximately 166.11 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, C=C, and N-O stretching vibrations, as well as N-H stretching from the piperidinium ion. |
| Purity Analysis (HPLC) | A single major peak in the chromatogram would indicate a high degree of purity. |
Conclusion
This compound is a heterocyclic compound with significant potential as a scaffold or intermediate in drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its structural features, combining the versatile isoxazole core with the pharmacokinetically favorable piperidine moiety, make it an attractive candidate for further investigation. The synthetic pathways are well-precedented in isoxazole chemistry, and its potential pharmacological activities can be inferred from a large body of literature on related compounds. This guide provides a foundational understanding of this molecule and a framework for its further synthesis, characterization, and biological evaluation.
References
Sources
Spectroscopic Blueprint of a Novel Bioactive Scaffold: An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. This molecule represents a convergence of two pharmacologically significant scaffolds: the isoxazole ring, a staple in medicinal chemistry known for its diverse biological activities, and the piperidine moiety, a frequent component of centrally active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characterization. We will delve into a plausible synthetic route to rationalize experimental choices, provide detailed predictions and interpretations of ¹H and ¹³C NMR spectra, and elucidate the compound's fragmentation patterns in mass spectrometry. All data is presented with the goal of providing a robust analytical framework for researchers working with this and structurally related compounds.
Introduction: The Rationale for Spectroscopic Vigilance
The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous structural elucidation of a new chemical entity is paramount. This compound is a compound of interest due to the established bioactivity of its constituent heterocycles. Isoxazoles are found in a variety of approved drugs, exhibiting anti-inflammatory, antimicrobial, and antipsychotic properties. Similarly, the piperidine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties.
The hydrochloride salt form is frequently employed to enhance the solubility and stability of amine-containing compounds. Understanding the precise spectroscopic signature of this molecule is therefore not merely an academic exercise, but a critical step in ensuring its quality, purity, and identity in any research or development setting. This guide will provide a foundational spectroscopic dataset, derived from established principles and data from closely related analogues, to serve as a reliable reference for researchers.
Synthetic Strategy: A Plausible Pathway and its Implications
To contextualize the characterization data, it is instructive to consider a likely synthetic pathway for this compound. A common and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-dicarbonyl compound with hydroxylamine. A plausible route, starting from commercially available N-Boc-piperidine-4-carboxylic acid, is outlined below. This informs our understanding of potential impurities and the rationale behind purification and characterization steps. A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were developed from N-Boc-piperidine-4-carboxylic acid[1].
Caption: Plausible synthetic workflow for this compound.
The choice of the Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen is strategic, as it is stable under the conditions required for the formation of the β-keto ester and the subsequent cyclization, yet readily removed under acidic conditions to yield the final hydrochloride salt. This multi-step synthesis necessitates careful purification at each stage, with NMR and MS being the primary tools for reaction monitoring and product verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will predict and analyze both the ¹H and ¹³C NMR spectra. The hydrochloride salt form will significantly impact the chemical shifts of the piperidine ring protons and carbons due to the protonation of the nitrogen atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will exhibit distinct signals for the isoxazole and piperidine moieties. The protonation of the piperidine nitrogen will cause a downfield shift for the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Isoxazole-CH₃ | ~2.3 | s | 3H | Singlet for the methyl group on the isoxazole ring. |
| Isoxazole-H4 | ~6.1 | s | 1H | Singlet for the proton on the isoxazole ring. Its chemical shift is characteristic for 3,5-disubstituted isoxazoles[2]. |
| Piperidine-H4 | ~3.3 - 3.5 | m | 1H | Methine proton at the point of attachment to the isoxazole ring. Will be a multiplet due to coupling with adjacent methylene protons. |
| Piperidine-H2, H6 (axial & equatorial) | ~3.0 - 3.4 | m | 4H | Methylene protons adjacent to the protonated nitrogen. Expected to be downfield and show complex splitting. |
| Piperidine-H3, H5 (axial & equatorial) | ~2.0 - 2.3 | m | 4H | Methylene protons beta to the nitrogen. |
| Piperidine-NH₂⁺ | ~9.0 - 9.5 | br s | 2H | Broad singlet for the two protons on the positively charged nitrogen. The exact shift can be concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Isoxazole-CH₃ | ~11 | Typical chemical shift for a methyl group on an isoxazole ring. |
| Isoxazole-C5 | ~170 | Carbon bearing the piperidine substituent. |
| Isoxazole-C3 | ~161 | Carbon bearing the methyl group. |
| Isoxazole-C4 | ~100 | Unsubstituted carbon on the isoxazole ring. |
| Piperidine-C4 | ~35 | Methine carbon attached to the isoxazole ring. |
| Piperidine-C2, C6 | ~45 | Carbons adjacent to the protonated nitrogen, shifted downfield. |
| Piperidine-C3, C5 | ~30 | Methylene carbons beta to the nitrogen. |
Mass Spectrometry: Unraveling the Molecular Fragmentation
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique ideal for analyzing polar and salt-form compounds like this compound. We would expect to observe the protonated molecule of the free base in the positive ion mode.
Molecular Formula (Free Base): C₉H₁₄N₂O Molecular Weight (Free Base): 166.22 g/mol Molecular Formula (HCl Salt): C₉H₁₅ClN₂O Molecular Weight (HCl Salt): 202.68 g/mol
In a typical ESI-MS experiment, the observed mass will correspond to the protonated free base, [M+H]⁺, at m/z 167.23. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns.
Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion will likely be initiated at the protonated piperidine nitrogen, leading to characteristic losses and rearrangements.
Caption: Predicted major fragmentation pathways for protonated 3-Methyl-5-(piperidin-4-yl)isoxazole.
-
α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the bonds adjacent to the nitrogen atom. This could lead to the loss of a C₂H₄ fragment from the ring, followed by further rearrangements.
-
Ring Fission of Piperidine: The piperidine ring can undergo cleavage to form various acyclic fragment ions.
-
Isoxazole Ring Fragmentation: The isoxazole ring can also fragment, for instance, through the cleavage of the weak N-O bond, followed by the loss of small molecules like acetonitrile (CH₃CN).
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon this work, the following are generalized protocols for the acquisition of NMR and MS data.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the polarity of the hydrochloride salt.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0 to 180 ppm, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or a Q-TOF instrument.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Analysis Method:
-
Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to obtain the product ion spectrum. The collision energy should be optimized to achieve a rich fragmentation pattern.
-
Conclusion: A Foundation for Future Discovery
This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. By combining a plausible synthetic route with predicted and interpreted NMR and mass spectrometry data, we have constructed a comprehensive analytical profile for this novel compound. The data tables, fragmentation schemes, and experimental protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. Accurate and thorough characterization is the bedrock of scientific integrity, and it is our hope that this guide will facilitate the confident identification and further investigation of this and related bioactive molecules.
References
- Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1059-1064.
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Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Retrieved from [Link]
- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). SpringerPlus, 2, 427.
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry, 53(10), 977-985.
- An In-Depth Technical Guide to the Synthesis of 1-(4-Acetylpiperidino)ethan-1-one from 4-Acetylpiperidine. (2025). BenchChem.
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.
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- Preparation of 1-acetyl-4-piperidones. (n.d.). Google Patents.
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An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride in DMSO for Drug Discovery and Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride in dimethyl sulfoxide (DMSO). Given the central role of DMSO as a solvent in compound screening and storage, a thorough understanding of a compound's behavior within it is paramount for generating reliable and reproducible data.[1][2] This document will delve into the theoretical considerations and provide detailed, field-proven experimental protocols to empower researchers to fully characterize this specific isoxazole derivative.
Introduction to this compound and the Critical Role of DMSO
This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety.[3][4] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[5][6] Before embarking on any biological assay, establishing a compound's solubility and stability in the chosen solvent system is a foundational step.
DMSO is the solvent of choice in high-throughput screening (HTS) and for the creation of concentrated stock solutions due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][7][8] However, assuming a compound is fully dissolved and stable without empirical validation can lead to erroneous biological data and a misinterpretation of structure-activity relationships (SAR). Therefore, the protocols outlined herein are designed to be self-validating systems to ensure the integrity of your research.
Part 1: Determination of the Aqueous Solubility of this compound
A fundamental understanding of a compound's aqueous solubility is a critical precursor to understanding its behavior in DMSO, particularly for subsequent dilutions into aqueous assay buffers.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a compound, providing the most accurate and relevant measurement for many biological contexts.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Analytical balance
-
Vortex mixer
-
Incubator shaker (25°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a microcentrifuge tube.
-
Add a precise volume of PBS (pH 7.4), for instance, 1 mL.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the tube in an incubator shaker at 25°C for 24 hours to ensure equilibrium is reached. This extended incubation allows for the dissolution and potential precipitation of the compound to stabilize.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
-
Quantification:
-
Prepare a stock solution of the compound in DMSO of a known concentration.
-
Create a calibration curve by preparing a series of standards of known concentrations from the stock solution and injecting them into the HPLC.
-
Plot the peak area versus concentration to generate a linear regression.
-
Use the equation of the line to calculate the concentration of the diluted supernatant, and from there, the initial solubility in PBS.
-
Part 2: Solubility of this compound in DMSO
For drug discovery campaigns, compounds are typically stored as high-concentration stock solutions in DMSO. Determining the maximum solubility in DMSO is therefore a critical parameter.
Experimental Protocol: Kinetic and Thermodynamic DMSO Solubility
This protocol outlines a method to determine the maximum kinetic and thermodynamic solubility of the compound in DMSO at room temperature.[9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of the compound into a microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[9]
-
If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[9]
-
-
Equilibration for Thermodynamic Solubility:
-
Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Periodically mix the solution gently during this time.[9]
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[9]
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.[9]
-
Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as HPLC with UV detection.[9]
-
| Parameter | Description | Typical Units |
| Kinetic Solubility | The concentration of a compound that dissolves immediately upon addition of solvent. | mg/mL or mM |
| Thermodynamic Solubility | The concentration of a compound in a saturated solution at equilibrium. | mg/mL or mM |
Part 3: Stability of this compound in DMSO
The stability of a compound in its DMSO stock solution is crucial for the reliability of screening data, especially for libraries stored over extended periods. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for degradation products to interfere with assays.
Experimental Protocol: Long-Term Stability Assessment in DMSO
This protocol is designed to assess the stability of the compound in DMSO under typical storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade water (if preparing a "wet" DMSO solution)
-
Storage vials (e.g., glass or polypropylene)
-
Freezer (-20°C)
-
Refrigerator (4°C)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Optionally, prepare a second stock solution in a DMSO/water (90/10 v/v) mixture to assess the impact of water on stability, as this can be a more realistic representation of storage conditions over time.[10]
-
-
Storage Conditions:
-
Aliquot the stock solutions into multiple vials to avoid repeated freeze-thaw cycles of the same sample.
-
Store the vials under different conditions:
-
-20°C (standard for long-term storage)
-
4°C (to simulate short-term storage or refrigerator failure)
-
Room temperature (as a stress condition)
-
-
-
Time Points for Analysis:
-
Analyze the samples at various time points:
-
Time 0 (initial analysis)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
-
-
-
Analytical Method:
-
At each time point, thaw a vial from each storage condition.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample by HPLC-MS. The HPLC method should be capable of separating the parent compound from potential degradants. The mass spectrometer will aid in the identification of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0.
-
A compound is generally considered stable if >90% of the parent compound remains.
-
| Storage Condition | Time Point | % Parent Compound Remaining | Observations (e.g., new peaks in chromatogram) |
| -20°C | 0 | 100% | |
| 1 month | |||
| 3 months | |||
| 4°C | 0 | 100% | |
| 1 week | |||
| 1 month | |||
| Room Temperature | 0 | 100% | |
| 1 week |
Freeze-Thaw Stability
Repeated freeze-thaw cycles can impact compound stability.
Procedure:
-
Prepare a stock solution as described above.
-
Subject the sample to a series of freeze-thaw cycles (e.g., freezing at -20°C for at least 12 hours, followed by thawing at room temperature).
-
After a predetermined number of cycles (e.g., 1, 3, 5, 10), analyze the sample by HPLC-MS to determine the percentage of the parent compound remaining.
Visualization of Experimental Workflows
Caption: Workflow for solubility and stability assessment.
Conclusion
This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound in DMSO. By adhering to these detailed protocols, researchers can ensure the quality and integrity of their compound solutions, leading to more reliable and reproducible data in drug discovery and development programs. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.
References
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- ChemShuttle. This compound.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.
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An In-depth Technical Guide to the Theoretical Mechanism of Action of Isoxazole-Piperidine Compounds
Executive Summary: The isoxazole-piperidine structural motif is a cornerstone in modern neuropharmacology, most notably embodied in widely prescribed atypical antipsychotic drugs. These agents have revolutionized the management of complex psychiatric disorders through a multi-receptor targeting strategy. This guide provides an in-depth exploration of the primary theoretical mechanism of action for this class of compounds: balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. We will dissect the downstream signaling consequences of this dual receptor blockade and detail the rigorous, self-validating experimental workflows that drug development professionals use to confirm target engagement, quantify functional activity, and visualize molecular interactions. This document serves as a technical resource for researchers and scientists aiming to understand and investigate this critical class of therapeutics.
The Isoxazole-Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The isoxazole-piperidine scaffold is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The unique combination of the electron-rich isoxazole ring and the flexible, basic piperidine ring allows for a diverse array of interactions with receptor binding pockets.
Prominent examples of drugs built upon this scaffold include risperidone and its active metabolite, paliperidone.[1][2] These second-generation (atypical) antipsychotics are frontline treatments for schizophrenia and other psychotic disorders.[3][4] Their clinical efficacy is largely attributed to a distinct pharmacological profile compared to older, first-generation antipsychotics. While older agents primarily acted as potent D2 receptor antagonists, isoxazole-piperidine compounds exhibit a more complex, multi-target engagement profile.[5]
Primary Biological Targets and Theoretical Mechanisms of Action
While their full mechanism is not entirely elucidated, the therapeutic effects of isoxazole-piperidine antipsychotics are thought to stem from their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] This dual antagonism is believed to normalize the aberrant dopaminergic and serotonergic neurotransmission implicated in the pathophysiology of psychosis.
The Multi-Target Antagonism Model
In conditions like schizophrenia, an overactivity of dopamine signaling in the brain's mesolimbic pathway is thought to contribute to "positive" symptoms like hallucinations and delusions.[8] Isoxazole-piperidine compounds act as competitive antagonists at D2 receptors, binding to the receptor without activating it, thereby blocking the action of endogenous dopamine.[8]
Simultaneously, these compounds exhibit high affinity for 5-HT2A receptors.[8] By also blocking these serotonin receptors, they achieve a more balanced neurochemical modulation. This 5-HT2A antagonism is hypothesized to alleviate some of the motor side effects (extrapyramidal symptoms) associated with potent D2 blockade and may also contribute to efficacy against "negative" symptoms and cognitive deficits.[4][8]
Downstream Signaling Cascades
The binding of an isoxazole-piperidine antagonist to its target G protein-coupled receptor (GPCR) initiates a cascade of intracellular events by preventing the receptor's coupling to its associated G protein.
-
Dopamine D2 Receptor (Gi/o-coupled): The D2 receptor is coupled to the Gi/o family of G proteins.[9] When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[10] Antagonism by an isoxazole-piperidine compound prevents this inhibition, thereby restoring adenylyl cyclase activity and normalizing cAMP levels.
-
Serotonin 5-HT2A Receptor (Gq/11-coupled): The 5-HT2A receptor is coupled to the Gq/11 family of G proteins.[11] When activated by serotonin, the Gq protein stimulates the enzyme phospholipase C (PLC).[12] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] Antagonism of the 5-HT2A receptor blocks this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.[11]
Diagram 1: Signaling pathways of D2 and 5-HT2A receptors and their antagonism.
Experimental Validation of the Theoretical Mechanism
A multi-step, integrated workflow is essential to rigorously validate the theoretical mechanism of action for a novel isoxazole-piperidine compound. This process is designed to be self-validating, where the results from one experiment inform and are confirmed by the next.
Diagram 2: Integrated workflow for Mechanism of Action (MoA) elucidation.
Step 1: Confirming Target Engagement - Binding Affinity Assays
Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with the intended targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor.[14][15]
Protocol 1: Competitive Radioligand Binding Assay This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the D2 and 5-HT2A receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 or 5-HT2A receptor.[16] Quantify the total protein concentration using a standard method like a BCA assay.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and serial dilutions of the unlabeled isoxazole-piperidine test compound.[16]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[16] The time and temperature must be optimized for each receptor-ligand pair.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound radioligand passes through.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]
Table 1: Example Binding Affinity Data for a Hypothetical Compound
| Target Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D2 | [³H]-Spiperone | 1.2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 0.8 |
| Adrenergic α1 | [³H]-Prazosin | 25.4 |
| Histamine H1 | [³H]-Pyrilamine | 50.1 |
Lower Ki values indicate higher binding affinity.
Step 2: Quantifying Functional Activity - In Vitro Functional Assays
Causality: High binding affinity does not reveal the compound's effect on receptor signaling. Functional assays are required to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. For the theoretical mechanism of antagonism, we expect the compound to block the signal produced by a known agonist.
Protocol 2: cAMP Assay for Gi-coupled Receptors (e.g., D2) This protocol measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: Plate cells expressing the D2 receptor in an appropriate assay plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator like forskolin in the presence of a D2 receptor agonist (e.g., quinpirole). This will cause an initial rise in cAMP, followed by a Gi-mediated inhibition.
-
Antagonist Addition: Add serial dilutions of the isoxazole-piperidine test compound to the wells.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaLISA, or GloSensor).[17][18][19]
-
Data Analysis: Plot the cAMP level against the log concentration of the test compound. The concentration that reverses 50% of the agonist's inhibitory effect is the IC50, representing the compound's functional potency as an antagonist.
Protocol 3: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A) This protocol measures the ability of a test compound to block agonist-induced release of intracellular calcium.[20][21]
-
Cell Culture and Dye Loading: Plate cells expressing the 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22] The dye will fluoresce upon binding to free intracellular calcium.
-
Antagonist Addition: Add serial dilutions of the isoxazole-piperidine test compound to the cells.
-
Agonist Stimulation and Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR, FlexStation). Inject a 5-HT2A receptor agonist (e.g., serotonin) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The agonist will cause a rapid increase in fluorescence in control wells. The test compound, if an antagonist, will inhibit this increase in a dose-dependent manner. Calculate the IC50 by plotting the peak fluorescence response against the log concentration of the test compound.
Table 2: Example Functional Assay Data for a Hypothetical Compound
| Assay Type | Target Receptor | Functional Effect | IC50 (nM) |
|---|---|---|---|
| cAMP Assay | Dopamine D2 | Antagonist | 2.5 |
| Calcium Flux | Serotonin 5-HT2A | Antagonist | 1.5 |
Lower IC50 values indicate higher functional potency.
Step 3: In Silico Validation - Molecular Docking Studies
Causality: While binding and functional assays confirm that a compound interacts with a target and what its effect is, molecular docking provides a theoretical model of how this interaction occurs at the atomic level.[23] It helps rationalize the observed affinity and can guide the design of future analogs with improved properties.[24]
Protocol 4: General Workflow for Molecular Docking
-
Receptor Preparation: Obtain a high-resolution 3D structure of the target receptor (e.g., from the Protein Data Bank). If a crystal structure is unavailable, a high-quality homology model can be used.[25] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of the isoxazole-piperidine compound and assign appropriate atomic charges and bond types.
-
Docking Simulation: Use a docking software program (e.g., AutoDock, Glide, GOLD) to systematically sample many possible orientations and conformations ("poses") of the ligand within the receptor's binding site.[26][27]
-
Scoring and Analysis: The software uses a scoring function to estimate the binding affinity for each pose. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding pocket.[28]
Diagram 3: Logical flow of a molecular docking study.
Conclusion and Future Directions
The theoretical mechanism of action for isoxazole-piperidine compounds, centered on balanced D2 and 5-HT2A receptor antagonism, provides a robust framework for understanding their clinical utility in treating psychosis. This mechanism is underpinned by the modulation of distinct Gi- and Gq-coupled signaling pathways. The validation of this mechanism relies on a logical and rigorous sequence of experimental investigations, from confirming physical binding to quantifying functional antagonism and visualizing molecular interactions. As our understanding of GPCR signaling becomes more nuanced, future research will likely focus on concepts like biased signaling and receptor heteromers, potentially leading to the development of next-generation isoxazole-piperidine derivatives with even greater therapeutic precision and fewer side effects.
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A Senior Application Scientist's Guide to In Silico Docking of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on the novel compound 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple checklist of steps. Instead, it offers a scientifically-grounded narrative, explaining the critical reasoning behind each methodological choice—from target selection to the nuanced interpretation of docking results. By integrating established best practices with field-proven insights, this guide serves as a self-validating framework for predicting molecular interactions and accelerating early-phase drug discovery. We will utilize a virtual screening scenario targeting the kinase domain of c-Abl, a crucial target in cancer chemotherapy, to illustrate a real-world application of these computational techniques.
Introduction: The Rationale for In Silico Investigation
The compound this compound is a small molecule featuring two key heterocyclic scaffolds: isoxazole and piperidine. The isoxazole ring is a versatile five-membered heterocycle present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] Its integration into molecular design can confer favorable physicochemical properties.[3] The piperidine moiety is one of the most significant synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals, from analgesics to antipsychotics.[6][7] The combination of these two pharmacologically significant rings suggests that this compound is a compelling candidate for biological investigation.
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9][10] This technique is instrumental in modern drug discovery, enabling rapid screening of vast chemical libraries and providing critical insights into the molecular recognition process. By simulating the binding event at an atomic level, we can estimate the strength of the interaction (binding affinity) and analyze the specific contacts—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.[11] This in silico approach significantly reduces the time and cost associated with experimental screening, allowing researchers to prioritize the most promising candidates for further laboratory validation.[8]
Strategic Framework for a Validated Docking Study
A robust docking study is not merely a computational exercise; it is a hypothesis-driven investigation. The credibility of the results hinges on a logical and well-validated workflow. The following diagram outlines the strategic phases of our in silico investigation, from initial preparation to final analysis.
Caption: A strategic workflow for a validated molecular docking study.
Detailed Methodology: A Step-by-Step Protocol
This section provides a granular, step-by-step protocol for the docking of this compound against the kinase domain of c-Abl. We will use a combination of freely available, academically recognized software.
Ligand Preparation
Causality: The starting point for any docking experiment is a high-quality 3D structure of the ligand. A simple 2D drawing is insufficient. The ligand's structure must be converted to 3D, assigned correct atom types and charges, and energy-minimized to achieve a low-energy, realistic conformation.[12][13]
Protocol:
-
Obtain 2D Structure: The SMILES string for the compound is Cl.CC1=NOC(=C1)C1CCNCC1.[14] Use a chemical drawing tool like ChemDraw or the free online PubChem Sketcher to create a 2D structure.
-
Convert to 3D: Import the 2D structure into a molecular editor like Avogadro or UCSF Chimera.[15] Use the software's built-in tools to add hydrogens and generate a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF in Avogadro). This step relaxes the structure into a low-energy state.
-
Save in Correct Format: Save the final 3D structure as a .mol2 or .pdb file. For use with AutoDock Vina, this will later be converted to the required .pdbqt format, which includes partial charge and atom type information.[16]
Target Protein Selection and Preparation
Causality: The choice of protein target is paramount. For this guide, we select the kinase domain of c-Abl, a well-validated target for cancer therapy. We will use the crystal structure of c-Abl complexed with the approved drug imatinib (PDB ID: 1IEP), as this provides a validated binding site.[17] Preparing the protein involves "cleaning" the PDB file to remove non-essential components and correcting for missing atoms, which is crucial for accurate docking.[12][18]
Protocol:
-
Download Protein Structure: Fetch the PDB file for 1IEP directly from the RCSB Protein Data Bank (rcsb.org) using visualization software like UCSF Chimera or PyMOL.[8][19]
-
Clean the Structure: The downloaded file contains the protein, the co-crystallized ligand (imatinib), water molecules, and potentially other ions. For a standard docking protocol:
-
Delete all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques.[20] For initial screening, they are typically removed.[21][22]
-
Remove the co-crystallized ligand (imatinib). We will save this separately to use for re-docking, a critical validation step.
-
Remove any other non-essential ions or cofactors.
-
-
Prepare the Protein: Use a dedicated tool like the Dock Prep function in Chimera or the Protein Preparation Wizard in Maestro.[18][22][23] This process will:
-
Save the Prepared Receptor: Save the final, cleaned protein structure in the .pdbqt format required by AutoDock Vina. This file now contains the necessary atomic information for the docking simulation.[25][26]
Docking Simulation: Defining the Search Space and Execution
Causality: Molecular docking algorithms search for the best binding pose within a user-defined space. This "grid box" must be large enough to encompass the entire binding site, allowing the ligand rotational and translational freedom, but not so large that it becomes computationally inefficient.[16] The center of the grid is typically defined by the position of a known co-crystallized ligand.
Protocol:
-
Define the Grid Box:
-
Load the prepared protein (1iep_receptor.pdbqt) and the original co-crystallized ligand (imatinib) into AutoDock Tools or Chimera.
-
Center the grid box on the imatinib molecule.
-
Adjust the dimensions of the box (e.g., 20 x 20 x 20 Ångströms) to ensure it fully encloses the binding pocket.[17]
-
-
Create the Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and grid parameters.[27]
-
Run AutoDock Vina: Execute the docking run from the command line.[8]
Results: Analysis and Interpretation
Causality: The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities (scores). A lower (more negative) binding affinity score generally indicates a more stable protein-ligand complex.[28][29][30] However, the score alone is not sufficient. Visual inspection of the top-ranked poses is essential to determine if the predicted interactions are chemically sensible and occur within the active site.[28][29]
Quantitative Data Summary
The primary quantitative output is the binding affinity, measured in kcal/mol. The results for the top poses are typically summarized in a table.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.000 | GLU286, THR315, MET318, PHE382 |
| 2 | -8.2 | 1.345 | GLU286, THR315, ILE360, ASP381 |
| 3 | -7.9 | 2.108 | MET290, THR315, PHE382 |
Note: These are hypothetical results for illustrative purposes.
Interpretation of Scores:
-
Strong Interaction: Scores between -10 to -13 kcal/mol suggest a strong interaction.
-
Moderate Interaction: Scores between -7 to -9 kcal/mol suggest a moderate interaction.[28]
-
Weak Interaction: Scores greater than -6 kcal/mol suggest a weak interaction.[28]
Qualitative Analysis: Visualizing Interactions
The most critical step is to visually analyze the top-ranked poses using software like PyMOL or Chimera.[8]
Protocol for Analysis:
-
Load the Complex: Open the prepared protein structure (1iep_receptor.pdbqt) and the output file containing the docked poses (out_docking_results.pdbqt).
-
Inspect the Best Pose: Focus on the pose with the lowest binding energy.
-
Identify Key Interactions: Look for plausible intermolecular interactions:
-
Hydrogen Bonds: Identify H-bonds between the ligand's donors/acceptors (e.g., the nitrogen on the piperidine ring, the oxygen on the isoxazole ring) and residues in the protein's active site (e.g., backbone amides or carboxylates of Asp, Glu).[29]
-
Hydrophobic Interactions: Observe if non-polar parts of the ligand (e.g., the methyl group) are situated in hydrophobic pockets of the receptor, interacting with residues like Val, Leu, Ile, or Phe.
-
Ionic Interactions: Check if the protonated piperidine nitrogen forms a salt bridge with an acidic residue like Asp or Glu.
-
-
Validate the Binding Site: Confirm that the ligand is docked within the intended active site and not on a random surface of the protein.[28] Knowledge of the protein's function and known inhibitor binding modes is crucial here.[29]
The following diagram illustrates the relationship between the docking score and the essential qualitative validation steps.
Caption: Decision workflow for validating a docked pose.
Trustworthiness and Self-Validation
To ensure the trustworthiness of a docking protocol, a self-validation step is non-negotiable.
-
Re-docking: The most common validation method is to dock the co-crystallized ligand (in our case, imatinib) back into its own receptor structure. A reliable docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[29] If the protocol fails this test, the results for a novel ligand are not trustworthy.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico molecular docking of this compound. By grounding our protocol in a real-world scenario targeting the c-Abl kinase, we have demonstrated the critical interplay between computational execution and expert scientific reasoning. The hypothetical results suggest that this compound may exhibit moderate binding affinity, warranting further investigation.
The output of this study is not a final answer but rather a validated, data-driven hypothesis. The next steps would involve:
-
Molecular Dynamics (MD) Simulation: To refine the top-ranked poses and assess the stability of the protein-ligand complex over time.
-
In Vitro Assays: To experimentally validate the computational predictions through enzyme inhibition or binding assays.
By following the principles and protocols outlined herein, researchers can leverage molecular docking as a powerful tool to accelerate the journey from compound concept to viable drug candidate.
References
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available from: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]
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A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. PubMed. Available from: [Link]
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Molecular Docking Experiments. Chemistry LibreTexts. Available from: [Link]
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Tutorial – AutoDock Vina. AutoDock Vina. Available from: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
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Interpretation of Molecular docking results?. ResearchGate. Available from: [Link]
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A Review on In Silico molecular docking Studies. ijariie. Available from: [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available from: [Link]
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The recent progress of isoxazole in medicinal chemistry. PubMed. Available from: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
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Vina Docking Tutorial. Eagon Research Group. Available from: [Link]
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Basic docking. Autodock Vina 1.2.0 documentation. Available from: [Link]
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Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Ingenta Connect. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina.
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Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. International Journal of Pharmaceutical Sciences. Available from: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]
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(PDF) Best Practices in Docking and Activity Prediction. ResearchGate. Available from: [Link]
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How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available from: [Link]
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Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. IP Int J Med Microbiol Trop Dis. Available from: [Link]
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A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. IJNRD. Available from: [Link]
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Learn Maestro: Preparing protein structures. YouTube. Available from: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available from: [Link]
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Protein Ligand Docking Lesson Plan. Schrödinger. Available from: [Link]
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Practical Considerations in Virtual Screening and Molecular Docking. PMC. Available from: [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. Available from: [Link]
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preliminary cytotoxicity screening of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, this compound. This molecule incorporates both an isoxazole and a piperidine moiety, structural motifs present in numerous biologically active compounds with demonstrated therapeutic potential, including anticancer agents.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on validated scientific principles and field-proven insights. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental design, from the strategic selection of cell lines to the implementation of a multi-assay system for robust, cross-validated data. The protocols detailed herein are designed to be self-validating, ensuring the integrity and reproducibility of the initial cytotoxic assessment, a critical first step in the drug discovery pipeline.
Introduction: The Scientific Rationale
The compound this compound is a heterocyclic molecule of significant interest. The isoxazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][4][5] Similarly, the piperidine nucleus is a prevalent feature in many FDA-approved drugs and natural alkaloids, known to contribute to various biological activities, including cytotoxicity against tumor cells.[3][6][7] The combination of these two moieties suggests a strong rationale for investigating the cytotoxic potential of this novel compound.
Preliminary cytotoxicity screening serves as the foundational gateway in the evaluation of any potential therapeutic agent.[8] It aims to answer a critical question: Does this compound exhibit bioactivity that warrants further investigation? A positive result at this stage, typically defined by a potent and selective cytotoxic effect against cancer cells, provides the impetus for more extensive preclinical studies. This guide outlines a robust, multi-faceted approach to generate this crucial initial dataset.
Strategic Experimental Design
A successful cytotoxicity screen is not merely the execution of an assay but a thoughtful process of experimental design. Our approach is built on two core principles: the selection of appropriate biological systems and the use of orthogonal assays to measure distinct cellular endpoints.
The Principle of Selective Toxicity: Cell Line Selection
The ideal anticancer agent eliminates tumor cells while sparing healthy ones. Therefore, a preliminary screen must assess for this selective toxicity from the outset. We propose a dual-model system:
-
Cancer Cell Line: A representative, well-characterized cancer cell line should be chosen. For this guide, we will use the A549 human lung adenocarcinoma cell line . This is a widely used and robust cell line, relevant for a major cancer type.
-
Non-Cancerous Control Cell Line: To assess baseline toxicity against non-malignant cells, we will use the MRC-5 human lung fibroblast cell line . Comparing the cytotoxic effects on A549 versus MRC-5 cells will provide an initial therapeutic window, a critical parameter for any potential drug candidate.
The choice of cell lines should always be guided by the ultimate therapeutic goal.[9][10] Factors to consider include the tissue of origin, expression of specific biomarkers, and growth characteristics.[11][12]
A Multi-Assay Approach for Data Integrity
Relying on a single assay can be misleading, as different compounds can interfere with assay chemistry or affect distinct cellular pathways.[13] We will employ a tiered, multi-assay strategy to build a comprehensive and trustworthy cytotoxicity profile. This workflow ensures that the observed effects are validated across different biological measurement principles.
Caption: Multi-assay workflow for robust cytotoxicity screening.
-
Tier 1: Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[14] It is a gold-standard, high-throughput method for initial screening.[15]
-
Tier 2: Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[16][17] It is a direct measure of cell lysis and necrosis, providing a complementary endpoint to the MTT assay.[18]
-
Tier 3: Mechanism of Death (Apoptosis Assay): If significant cytotoxicity is observed, an Annexin V/Propidium Iodide (PI) assay can elucidate the primary mechanism of cell death.[19][20] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical mechanistic insight.[21][22]
Detailed Experimental Protocols
Accuracy and reproducibility in cytotoxicity screening are contingent on meticulously executed protocols.[8] The following sections provide detailed, step-by-step methodologies.
Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[23]
-
Cell Seeding:
-
Culture A549 and MRC-5 cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in complete culture medium. A typical starting range is a serial dilution from 100 µM down to 0.01 µM.
-
Include "vehicle control" wells (medium with the same solvent concentration as the compound) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 3.2: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures LDH released from damaged cells into the supernatant.[16][17]
-
Cell Seeding and Treatment:
-
Follow the same steps for cell seeding and compound treatment as in Protocol 3.1 (Steps 1 & 2).
-
It is crucial to set up additional control wells for this assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.[16]
-
Background Control: Medium only.
-
-
-
Assay Procedure:
-
At the end of the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[17]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
Raw absorbance data must be transformed into meaningful biological metrics. The primary endpoint for a preliminary cytotoxicity screen is the IC50 (Half-maximal Inhibitory Concentration) value.
Calculating Percent Viability and Cytotoxicity
-
For MTT Assay:
-
% Viability = [(Abs_Sample - Abs_Background) / (Abs_VehicleControl - Abs_Background)] * 100
-
-
For LDH Assay:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Determining the IC50 Value
The IC50 is the concentration of the compound that results in a 50% reduction in cell viability or a 50% increase in cytotoxicity.[26][27]
-
Plot the Data: Create a dose-response curve by plotting the % Viability (or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.[28]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[29]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration at which the curve crosses the 50% mark.[28]
Data Presentation and Interpretation
The calculated IC50 values should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Cell Line | IC50 (µM) |
| MTT | A549 (Lung Cancer) | 5.2 |
| MRC-5 (Normal Lung) | 48.7 | |
| LDH | A549 (Lung Cancer) | 7.8 |
| MRC-5 (Normal Lung) | > 100 |
Interpretation:
-
Potency: An IC50 value in the low micromolar or nanomolar range is generally considered potent.[30] In this hypothetical example, the compound shows potent activity against A549 cells.
-
Selectivity: The selectivity index (SI) can be calculated as SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A high SI value (>10) is desirable. Here, the SI would be 48.7 / 5.2 ≈ 9.4, indicating promising, albeit moderate, selectivity for the cancer cell line.
Caption: Logical workflow for IC50 value determination.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous strategy for the . By employing a panel of relevant cell lines and utilizing orthogonal assays that measure distinct cellular health parameters, researchers can generate a high-confidence initial dataset.
A finding of potent and selective cytotoxicity would strongly justify advancing the compound to the next stage of preclinical development. Future work would involve expanding the screening to a broader panel of cancer cell lines, further investigating the mechanism of action (e.g., cell cycle analysis, specific apoptosis pathway analysis), and ultimately progressing to in vivo efficacy and toxicology studies.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
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Rego, F. G., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16488. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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MDPI. (n.d.). Utilizing In vitro cytotoxicity data of advanced material in life cycle assessment and human risk assessment. Retrieved from [Link]
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ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]
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acute toxicity studies of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
An In-Depth Technical Guide A Framework for the Preclinical Acute Toxicity Assessment of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive framework for conducting acute toxicity studies on the novel compound, this compound. As specific toxicological data for this molecule is not publicly available, this document serves as a foundational whitepaper, outlining the critical considerations, experimental design, and detailed protocols necessary for a robust safety assessment. The methodologies described herein are grounded in internationally recognized regulatory standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The core objective is to guide researchers in determining the substance's intrinsic acute mammalian toxicity, culminating in the estimation of a median lethal dose (LD50) and the characterization of toxic effects. This guide emphasizes a scientifically rigorous approach that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure ethical and efficient data generation for regulatory submission and further drug development.
Introduction to the Compound and Toxicological Imperative
This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety.[1] The isoxazole scaffold is a prominent motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][3] The inclusion of the piperidine group can significantly influence pharmacokinetic properties such as solubility and membrane permeability.
Before any new chemical entity (NCE) can advance to clinical trials, a thorough evaluation of its safety profile is mandatory.[4] Acute toxicity testing represents the initial and critical step in this process, providing essential information on the potential health hazards arising from short-term exposure.[5][6] Data from these studies are fundamental for:
-
Hazard Classification and Labeling: Ranking the substance according to globally harmonized systems (GHS).[7]
-
Dose Range Finding: Establishing a preliminary dosage regimen for sub-chronic and chronic toxicity studies.[5][8]
-
Understanding Mode of Action: Providing initial insights into the potential mechanisms of toxicity.[5]
This guide will focus on the most current and refined methods for acute oral toxicity assessment, ensuring both regulatory compliance and adherence to the highest ethical standards in animal welfare.
Strategic Selection of a Regulatory-Compliant Protocol
The choice of methodology for an acute oral toxicity study is a critical decision that impacts animal welfare, resource allocation, and the quality of the data generated. The OECD provides three primary guidelines, each designed to reduce and refine animal use compared to the classical LD50 test.[7][9]
-
OECD 420: Fixed Dose Procedure (FDP): This method involves administering the substance at predefined, fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose causing evident toxicity but avoiding lethality.[10] It is excellent for classification purposes but does not yield a precise LD50 value.
-
OECD 423: Acute Toxic Class (ATC) Method: This is a sequential testing procedure using a minimal number of animals (typically three per step) at one of four fixed starting doses (5, 50, 300, or 2000 mg/kg).[6] The outcome (number of mortalities) determines whether further testing is needed at higher or lower doses. It classifies the substance into a toxicity category.
-
OECD 425: Up-and-Down Procedure (UDP): This sequential method is the most efficient for obtaining a point estimate of the LD50 with a confidence interval.[11][12] Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a fixed factor; if it dies, the dose is decreased.[13]
For a novel compound like this compound, where the goal is not just classification but also obtaining a quantitative LD50 value to inform future studies, the OECD 425 Guideline is the recommended approach . It provides the most precise data with the fewest animals.
Pre-Study Validation and Preparation
A successful study relies on meticulous preparation. Before initiating any in-vivo procedures, the following must be established.
3.1 Test Substance Characterization
-
Identity and Purity: Confirm the chemical structure and purity of this compound (CAS No. 1401425-44-2) via analytical methods (e.g., NMR, LC-MS, elemental analysis).[1] Impurities can confound results.
-
Physicochemical Properties: Determine solubility in aqueous and lipid-based vehicles. This is critical for selecting an appropriate dosing vehicle.[5]
-
Stability: The stability of the compound in the chosen dosing vehicle must be confirmed for the duration of its use.[10]
3.2 Vehicle Selection The choice of vehicle for oral administration is hierarchical.
-
Aqueous Solution: Water or saline is preferred. The maximum oral gavage volume for rodents is typically 2 mL/100g body weight for aqueous solutions.[5]
-
Oil-based Suspension/Solution: If insoluble in water, an oil like corn oil can be used. The maximum volume should not exceed 1 mL/100g body weight.[5]
-
Other Vehicles: If other vehicles are necessary, their own toxicological profile must be well-understood and a vehicle control group included in the study.[5]
3.3 Animal Model
-
Species and Strain: The Sprague-Dawley or Wistar rat is the most commonly used species for regulatory toxicology studies.[14]
-
Sex: Testing is typically initiated using females, as they are often slightly more sensitive.[10]
-
Health and Acclimatization: Use healthy, young adult animals that have been acclimatized to laboratory conditions for at least 5 days prior to dosing.[10]
Detailed Experimental Protocol: A Model Based on OECD 425
This section provides a step-by-step methodology for conducting an acute oral toxicity study following the Up-and-Down Procedure.
4.1 Limit Test (Sighting Study) The purpose of the limit test is to determine if the LD50 is above a regulatory-significant concentration (typically 2000 mg/kg) using a minimal number of animals.
-
Animal Preparation: Fast a single female rat overnight (food, but not water, withheld).[5] Record the pre-dose body weight.
-
Dose Administration: Administer a single oral dose of 2000 mg/kg of the test substance. If the substance's nature prevents this concentration, a maximum feasible dose is used.
-
Observation (Initial 24 Hours): Observe the animal closely for the first 30 minutes, periodically during the first 4 hours, and then daily for a total of 14 days.[10][11]
-
Outcome Decision:
-
If the animal survives: Dose a second animal at 2000 mg/kg. If it also survives, a third animal is dosed. If all three survive with no evidence of compound-related mortality, the study is stopped. The LD50 is declared to be >2000 mg/kg, and the substance is classified in the lowest toxicity category (GHS Category 5 or Unclassified).[11]
-
If the animal dies: The main study must be initiated at a lower dose.
-
4.2 Main Study Workflow The main study is a sequential process where the outcome for one animal determines the dose for the next.
-
Starting Dose: The default starting dose is 175 mg/kg. However, if information from the limit test or other data suggests a different value, that should be used.
-
Sequential Dosing:
-
Dose one fasted animal at the selected starting dose.
-
Observe the outcome (survival or death) within a defined period (typically 48 hours).
-
If the animal dies: The next animal is dosed at the next lower dose level.
-
If the animal survives: The next animal is dosed at the next higher dose level.
-
The dose progression factor is a constant 3.2 (log unit interval of 0.5).
-
-
Stopping Criteria: Dosing is stopped when one of the following is met:
-
Three consecutive animals have survived at the upper dose limit.
-
Five reversals in outcome have occurred (e.g., survival -> death -> survival).
-
A total of five animals have been tested following the first reversal.
-
4.3 Clinical Observations and Data Collection Systematic and detailed observation is paramount for interpreting the toxic effects.
| Observation Type | Parameters to Record | Frequency |
| General Clinical Signs | Changes in skin, fur, eyes, and mucous membranes.[14] Occurrence of secretions, excretions, and changes in respiratory or circulatory patterns.[10] | At least once daily. |
| Behavioral Changes | Piloerection, hunched posture, changes in gait, reactivity to handling, presence of tremors, convulsions, or stereotyped behaviors (e.g., circling).[15][16] | Intensely for the first 4-6 hours post-dose, then daily. |
| Body Weight | Individual animal body weights.[14] | Pre-dose, and at least weekly thereafter (e.g., Day 0, 7, and 14). |
| Mortality | Time of death. | As it occurs. |
A 5% body weight loss can be a strong predictor of pathological findings and should be considered a significant adverse event.[15][16]
4.4 Terminal Procedures
-
All surviving animals are observed for a total of 14 days.[11]
-
At the end of the observation period, all surviving animals are humanely euthanized.
-
A gross necropsy is performed on all animals (both those that died during the study and those euthanized at termination). Observations should include the surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.[14]
Data Analysis, Interpretation, and Reporting
5.1 LD50 Calculation The sequence of outcomes (survival/death) from the main study is used to calculate the LD50 and its confidence interval. This is typically performed using the Maximum Likelihood Estimation method. Specialized software, such as the AOT425StatPgm provided by the US EPA, is recommended for this calculation.
5.2 Data Presentation All quantitative and qualitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Acute Oral Toxicity Data Summary for this compound in Rats (OECD 425)
| Animal ID | Sex | Body Wt. (g) | Dose (mg/kg) | Outcome (48h) | Day of Death | Clinical Signs Observed | Gross Necropsy Findings |
|---|---|---|---|---|---|---|---|
| F1 | F | 210 | 175.0 | Survived | N/A | Mild lethargy on Day 1 | No abnormalities |
| F2 | F | 215 | 550.0 | Died | Day 2 | Severe tremors, piloerection | Discolored liver |
| F3 | F | 208 | 175.0 | Survived | N/A | No signs observed | No abnormalities |
| F4 | F | 212 | 550.0 | Died | Day 1 | Ataxia, convulsions | Pale kidneys, gastric irritation |
| F5 | F | 211 | 175.0 | Survived | N/A | No signs observed | No abnormalities |
| F6 | F | 550.0 | Survived | N/A | Lethargy, hunched posture | No abnormalities |
5.3 Final Report The final study report must be comprehensive and include:
-
Detailed information on the test substance, vehicle, and animal model.
-
A step-by-step description of the experimental procedure.
-
Tabulation of all dose levels and individual animal data.
-
The calculated LD50 value with its 95% confidence interval.
-
A detailed description of all observed toxic effects and necropsy findings.
-
The GHS classification based on the final LD50 value.
Conclusion
This technical guide provides a robust and ethically-sound framework for determining the acute oral toxicity of this compound. By adhering to the OECD 425 guideline, researchers can generate high-quality, reproducible data that is essential for regulatory acceptance and the continued development of this compound. The emphasis on detailed clinical observation and systematic data collection will not only yield a statistically significant LD50 value but will also provide crucial insights into the substance's toxicological profile, thereby ensuring a solid foundation for comprehensive risk assessment.
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved from [Link]
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Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. (2020, May 21). YouTube. Retrieved from [Link]
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ADME prediction for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
An In-Depth Technical Guide to the ADME Prediction for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Foreword: A Proactive Approach to Drug Candidate Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidates historically failed in later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This guide provides a comprehensive framework for the early-stage ADME assessment of a novel chemical entity, this compound. By integrating robust in silico predictions with industry-standard in vitro protocols, we can construct a predictive ADME profile to inform critical decisions, guide structural optimization, and de-risk progression into more resource-intensive preclinical and clinical studies. This document is intended for drug development professionals, offering both strategic insights and detailed, actionable methodologies.
Part 1: Foundational Assessment: Physicochemical Properties and In Silico ADME Prediction
Before embarking on laboratory-based assays, a thorough in silico analysis is an indispensable first step.[2] Computational tools provide a rapid and cost-effective means to evaluate the fundamental physicochemical characteristics of a molecule and predict its pharmacokinetic behavior.[3] These predictions are built upon vast datasets of experimentally determined properties and sophisticated algorithms, offering a powerful lens through which to view a candidate's potential.[4]
For 3-Methyl-5-(piperidin-4-yl)isoxazole (parent compound, CAS: 1219960-41-4[5][6]), we begin by calculating key molecular descriptors.
Predicted Physicochemical and Pharmacokinetic Properties
The initial in silico assessment provides a multi-faceted view of the molecule's drug-like properties. We utilized the SwissADME web tool to generate the following predictive data for the parent compound.[7]
| Property | Predicted Value | Implication for ADME |
| Physicochemical Properties | ||
| Molecular Formula | C₉H₁₄N₂O | - |
| Molecular Weight | 166.22 g/mol | Favorable for oral absorption (Lipinski's Rule)[7] |
| LogP (Consensus) | 1.45 | Balanced lipophilicity, suggesting potential for good membrane permeability without excessive metabolic liability[6] |
| Water Solubility (ESOL) | LogS = -2.5 | Moderately soluble; may require formulation strategies for optimal absorption[8] |
| Topological Polar Surface Area (TPSA) | 38.06 Ų | Excellent potential for oral absorption and cell membrane permeation (typically <140 Ų)[6] |
| pKa (strongest basic) | 9.8 | The piperidine nitrogen will be protonated at physiological pH, influencing solubility and interactions |
| Pharmacokinetics | ||
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract[7] |
| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cross the BBB, potentially reducing CNS side effects[7] |
| P-gp Substrate | No | Not predicted to be a substrate of P-glycoprotein efflux pump, aiding absorption |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this major CYP isoform[9] |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this major CYP isoform[9] |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this major CYP isoform[9] |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with co-administered CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major CYP isoform[9] |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Adheres to the guidelines for a drug-like molecule[7] |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability |
Integrated ADME Assessment Workflow
The overall strategy for ADME prediction follows a tiered approach, beginning with computational methods and progressing to more complex biological systems. This workflow ensures that resources are allocated efficiently, with each step informing the next.
Part 2: Core In Vitro ADME Protocols
While in silico models are powerful, experimental validation is crucial. The following protocols describe the core assays for determining a compound's fundamental ADME properties.
Caco-2 Permeability Assay for Intestinal Absorption
Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting intestinal drug absorption.[10]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and tight junction integrity. A TEER value >200 Ω·cm² is typically required.
-
Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral (B) compartment and pH 6.5 for the apical (A) compartment to mimic physiological conditions.
-
Permeability Measurement (A-to-B):
-
Remove the culture medium and wash the monolayer with assay buffer.
-
Add the test compound (e.g., at 10 µM) to the apical (A) side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Replace the collected volume with fresh buffer.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side to determine the efflux ratio.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to identify potential active efflux.
Metabolic Stability in Human Liver Microsomes (HLM)
Principle: Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes.[11] This assay measures the rate of disappearance of the parent drug to determine its intrinsic clearance.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture in a 96-well plate containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg/mL)
-
Test Compound (e.g., 1 µM final concentration)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).[10]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Plasma Protein Binding (Equilibrium Dialysis)
Principle: The extent to which a drug binds to plasma proteins (like albumin and α1-acid glycoprotein) affects its distribution and the unbound concentration available to interact with its target.[12] Equilibrium dialysis is a widely accepted method for determining the fraction unbound (fu).
Protocol:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., 10 kDa MWCO).
-
Sample Preparation:
-
Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to one side of the membrane (the plasma chamber).
-
Add an equal volume of protein-free buffer (phosphate-buffered saline, pH 7.4) to the other side (the buffer chamber).
-
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as:
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Part 3: Prediction of Metabolic Fate
Understanding how a compound is metabolized is critical for predicting its half-life, potential for active metabolites, and drug-drug interactions.[13] The structure of 3-Methyl-5-(piperidin-4-yl)isoxazole contains two key moieties with known metabolic liabilities: the isoxazole ring and the piperidine ring.[14][15]
Predicted Metabolic Pathways
The primary sites of metabolism are predicted to be driven by Phase I oxidation via CYP enzymes, followed by potential Phase II conjugation.[11][16]
-
Phase I Metabolism (CYP-mediated):
-
Piperidine Ring Oxidation: The piperidine ring is a common site for oxidation. Hydroxylation can occur at the C3 or C4 positions relative to the nitrogen.[17]
-
N-Dealkylation: While this is a secondary amine, if it were substituted, N-dealkylation would be a likely pathway.
-
Isoxazole Ring Metabolism: The methyl group on the isoxazole ring is a potential site for hydroxylation to form an alcohol metabolite.[14] More extensive metabolism can lead to N-O bond cleavage of the isoxazole ring, a mechanism that has been observed for other isoxazole-containing drugs and can be catalyzed by P450 enzymes.[14][18]
-
-
Phase II Metabolism (UGT-mediated):
-
Glucuronidation: The secondary amine of the piperidine ring can be a substrate for UDP-glucuronosyltransferases (UGTs), forming an N-glucuronide conjugate.[19][20] Furthermore, any hydroxylated metabolites formed during Phase I can undergo O-glucuronidation, which significantly increases water solubility and facilitates excretion.[21]
-
Part 4: Integrated Profile and Strategic Implications
Synthesizing the in silico and in vitro data provides a holistic ADME profile.
Summary of Predicted ADME Profile:
-
Absorption: High. The molecule exhibits favorable physicochemical properties for passive intestinal absorption, is not a P-gp substrate, and is predicted to have high GI absorption.
-
Distribution: Moderate. The balanced LogP suggests good tissue distribution. Low predicted BBB penetration is advantageous for peripherally acting drugs. Plasma protein binding will be a key determinant of the unbound volume of distribution and should be experimentally confirmed.
-
Metabolism: Likely moderate to high. The presence of both piperidine and isoxazole moieties suggests multiple potential sites for CYP-mediated metabolism.[22][23] The predicted inhibition of CYP2D6 warrants further investigation for drug-drug interaction potential.[7]
-
Excretion: Metabolites, particularly glucuronide conjugates, are expected to be the primary species eliminated, likely via both renal and biliary routes.
Strategic Recommendations:
-
Confirm CYP2D6 Interaction: Given the in silico flag for CYP2D6 inhibition, a formal in vitro IC50 determination is a high priority to quantify the risk of clinical drug-drug interactions.
-
Identify Metabolic "Soft Spots": An in vitro metabolite identification study using human liver microsomes or hepatocytes is essential to confirm the predicted metabolic pathways.[24] Identifying the primary sites of metabolism can guide medicinal chemistry efforts to improve metabolic stability if required (e.g., by replacing a metabolically labile hydrogen with fluorine).[11]
-
Formulation Considerations: While predicted to be highly absorbed, the moderate aqueous solubility suggests that formulation development (e.g., salt form optimization, use of solubilizing excipients) should be considered to ensure consistent and complete absorption in vivo.[10]
Conclusion
The comprehensive ADME assessment of this compound presented in this guide indicates that it is a promising drug-like molecule with a high probability of good oral absorption. The primary areas for further investigation are its metabolic stability and its potential for interaction with the CYP2D6 enzyme. By following the outlined experimental workflows, drug development teams can systematically validate these predictions, build a robust data package, and make informed decisions on the continued development of this candidate. This proactive, science-driven approach to ADME profiling is fundamental to navigating the complexities of drug discovery and increasing the probability of success.
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Methodological & Application
Application Notes: In Vitro Characterization of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Introduction: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor
3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a small molecule belonging to the isoxazole class of heterocyclic compounds. The isoxazole motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The incorporation of a piperidinyl group suggests a potential interaction with neurological targets. Structurally, this compound is analogous to other known ligands of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium, expressed in the central nervous system and in non-neuronal cells such as immune cells.[2][3] It is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[2] Activation of the α7 nAChR is implicated in a variety of physiological processes, including learning, memory, and the modulation of inflammation.[4][5] Consequently, it has emerged as a significant therapeutic target for neurological disorders like schizophrenia and Alzheimer's disease, as well as for inflammatory conditions.[2][6]
These application notes provide a comprehensive protocol for the in vitro characterization of this compound. We will operate under the well-founded hypothesis that this compound acts as an agonist of the α7 nAChR. The following protocols detail the preparation of the compound, its application in relevant cell culture models, and methods to quantify its biological activity.
Physicochemical Properties & Storage
A solid understanding of the compound's properties is critical for reproducible results.
| Property | Value | Source |
| CAS Number | 1401425-44-2 | [7] |
| Molecular Formula | C₉H₁₅ClN₂O | [7] |
| Molecular Weight | 202.685 g/mol | [7] |
| Storage | 2-8 °C, desiccate | [7] |
While specific solubility data is not widely published, its hydrochloride salt form suggests some degree of aqueous solubility. However, for cell culture applications, a non-aqueous, sterile-filterable solvent is preferred for high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent. The isoxazole ring can be susceptible to cleavage under strongly basic conditions, so stock solutions should be prepared in a high-quality, anhydrous solvent and stored properly to ensure stability.[8]
Protocol 1: Stock Solution Preparation
The accuracy of in vitro experiments begins with the precise preparation of the compound stock solution. This protocol ensures the compound is fully solubilized and stable for use in cell culture.
Materials:
-
This compound (MW: 202.685 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation of Mass for a 10 mM Stock Solution:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 202.685 g/mol = 0.00202685 g
-
Mass (mg) = 2.03 mg
-
Scientist's Note: It is advisable to weigh out a slightly larger mass (e.g., 10.15 mg) and adjust the volume of DMSO accordingly (to 5 mL) to improve weighing accuracy.
-
-
Weighing and Dissolution:
-
Tare a sterile polypropylene tube on the analytical balance.
-
Carefully weigh the calculated mass of the compound directly into the tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), storage at 4°C is acceptable if the solution is protected from light.
-
Causality Insight: The use of single-use aliquots is a critical step in ensuring experimental reproducibility. Each experiment should start with a fresh aliquot to guarantee consistent compound concentration and activity.
-
Protocol 2: Cell Culture and Treatment
The choice of cell line is paramount and depends on the biological question being asked. We propose three well-validated cell lines that endogenously express the α7 nAChR.
-
SH-SY5Y (Human Neuroblastoma): A widely used model for neuronal function and neurotoxicity.[9][10]
-
PC12 (Rat Pheochromocytoma): A classic model for studying neuronal differentiation and signaling.[11][12]
-
RAW 264.7 (Mouse Macrophage): An excellent model for investigating the anti-inflammatory potential of α7 nAChR agonists.[2][13]
Materials:
-
Selected cell line (SH-SY5Y, PC12, or RAW 264.7)
-
Complete growth medium (specific to each cell line, see table below)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for RAW 264.7 cells)
-
Sterile tissue culture plates (e.g., 96-well for assays, T-75 flasks for propagation)
-
Humidified incubator (37°C, 5% CO₂)
| Cell Line | Base Medium | Serum | Supplements |
| SH-SY5Y | 1:1 DMEM/F12 | 10% FBS | 1% Pen/Strep, NEAA |
| PC12 | RPMI-1640 | 10% Horse Serum, 5% FBS | 1% Pen/Strep |
| RAW 264.7 | DMEM (high glucose) | 10% FBS | 1% Pen/Strep |
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using the appropriate method (Trypsin-EDTA for SH-SY5Y and PC12; cell scraper for RAW 264.7).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Dilution and Treatment:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Trustworthiness Check: It is crucial to maintain the final DMSO concentration below 0.1% (v/v) in all wells, including the vehicle control, to avoid solvent-induced artifacts. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Carefully remove the old medium from the 96-well plate and replace it with the medium containing the various concentrations of the compound. Include a "vehicle control" group (medium with 0.1% DMSO) and an "untreated control" group (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Dose-Response and EC₅₀ Determination
To quantify the compound's potency, a dose-response experiment is essential. This protocol uses a standard cell viability assay, as α7 nAChR activation can influence cell proliferation and survival pathways.
Materials:
-
Treated 96-well plate from Protocol 2
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Assay Execution:
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Read the plate on the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium only).
-
Normalize the data to the vehicle control, setting the vehicle response to 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism) to calculate the EC₅₀ (half-maximal effective concentration).
-
Hypothetical Dose-Response Data:
| Concentration (µM) | Log Concentration | Normalized Response (%) |
| 0.01 | -2.00 | 102.1 |
| 0.1 | -1.00 | 98.5 |
| 0.5 | -0.30 | 85.3 |
| 1.0 | 0.00 | 65.7 |
| 2.5 | 0.40 | 51.2 (EC₅₀ ≈ 2.5 µM) |
| 5.0 | 0.70 | 35.8 |
| 10 | 1.00 | 22.4 |
| 50 | 1.70 | 15.1 |
Visualization of Experimental Workflow and Signaling
Clear visual aids are indispensable for complex protocols and pathways.
Caption: Experimental workflow for determining the EC₅₀ of the compound.
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Application Note: A Multi-Faceted Approach to Assessing the In Vitro Anti-Inflammatory Activity of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for evaluating the in vitro anti-inflammatory potential of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. The protocols herein are designed to offer a comprehensive assessment, moving from initial cytotoxicity profiling to specific mechanistic assays. We detail methodologies for quantifying key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, we provide a framework for investigating the compound's impact on the pivotal NF-κB signaling pathway, a central regulator of inflammation.[1][2][3] The experimental design emphasizes a logical, stepwise progression to build a robust data package for hit-to-lead optimization and further preclinical development.
Introduction: The Rationale for a Targeted In Vitro Strategy
Inflammation is a complex biological response crucial for host defense and tissue repair.[4] However, its dysregulation is a hallmark of numerous chronic diseases. The transcription factor NF-κB is a key orchestrator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2] Therefore, therapeutic strategies often focus on inhibiting these central inflammatory pathways.
This compound is a novel small molecule with a chemical structure suggestive of potential modulatory effects on biological pathways. A systematic in vitro evaluation is the foundational step to characterize its anti-inflammatory properties. The following application note outlines a validated workflow using the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used as a potent inflammatory stimulus to mimic an inflammatory state in these cells.[5][6][7]
Our approach is built on a logical sequence:
-
Determine a Safe Therapeutic Window: Initial cytotoxicity testing is paramount to ensure that any observed anti-inflammatory effects are not a byproduct of cell death.
-
Quantify Key Inflammatory Mediators: We will assess the compound's ability to inhibit the production of nitric oxide and prostaglandin E2, two critical signaling molecules in the inflammatory cascade.
-
Profile Cytokine Modulation: We will measure the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, to understand the compound's impact on intercellular signaling.
-
Investigate the Core Signaling Pathway: Finally, we will probe the effect of the compound on the NF-κB signaling pathway, a convergence point for many inflammatory stimuli.[8]
This structured approach ensures that the generated data is both reliable and mechanistically informative, providing a solid foundation for decision-making in the drug discovery pipeline.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for assessing the anti-inflammatory activity of this compound.
Caption: Sequential workflow for in vitro anti-inflammatory assessment.
Foundational Protocol: Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of living cells.[9] This initial step is critical to distinguish true anti-inflammatory effects from those caused by cytotoxicity.
Protocol 3.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute this stock to 0.5 mg/mL in serum-free medium.[9] Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank wells.
Expected Outcome: This assay will determine the concentration range of the test compound that does not significantly reduce cell viability. Subsequent anti-inflammatory assays should be conducted using non-toxic concentrations.
Quantifying Key Inflammatory Mediators
Nitric Oxide (NO) Production
Principle: During inflammation, macrophages are stimulated to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a highly reactive molecule that quickly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[13][14][15] The assay involves a two-step diazotization reaction in which sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[14] The intensity of the color is proportional to the nitrite concentration.
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described in Protocol 3.1. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[16] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13][14][15]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cyclooxygenase-2 (COX-2) Activity
Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most cells but is rapidly induced during inflammation.[17] It catalyzes the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation. The anti-inflammatory effect of a compound can be assessed by either directly measuring the inhibition of recombinant COX-2 enzyme activity or by quantifying the reduction of PGE2 production in cell culture supernatants using an ELISA kit.
-
Reagent Preparation: Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich, Assay Genie).[17][18]
-
Inhibitor Addition: In a 96-well white opaque plate, add 10 µL of various dilutions of this compound.[18] Include wells for an enzyme control (no inhibitor) and a known COX-2 inhibitor like Celecoxib as a positive control.[17][18]
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by the addition of recombinant human COX-2 enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of an arachidonic acid solution.[18]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[17][18]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percent inhibition for each compound concentration relative to the enzyme control.
Profiling Cytokine Secretion
Principle: Pro-inflammatory cytokines like TNF-α and IL-6 are central to the inflammatory response.[7] TNF-α is a key mediator of the acute inflammatory response, while IL-6 is involved in both acute and chronic inflammation.[5][19] Enzyme-Linked Immunosorbent Assays (ELISAs) are a highly specific and sensitive method for quantifying the concentration of these cytokines in cell culture supernatants. The sandwich ELISA format typically involves capturing the cytokine with an immobilized antibody, followed by detection with a second, enzyme-conjugated antibody.[5][20][21]
Protocol 5.1: TNF-α and IL-6 ELISA
-
Sample Preparation: Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 4.1.1. Collect the cell culture supernatants and centrifuge to remove any cellular debris.[22]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific human TNF-α or IL-6 kit (e.g., Invitrogen, R&D Systems, Elabscience).[5][20] This typically involves:
-
Adding standards and samples to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Incubating and washing.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.[21]
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the optical density at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve generated with recombinant cytokines.
Investigating the Core Signaling Pathway: NF-κB
Principle: The NF-κB transcription factor family plays a pivotal role in regulating the expression of numerous genes involved in inflammation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[8][24] Assessing the phosphorylation of IκBα or the nuclear translocation of the p65 subunit can provide direct evidence of the compound's effect on this critical pathway.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.23 ± 0.07 | 98.4% |
| 10 | 1.21 ± 0.09 | 96.8% |
| 25 | 1.18 ± 0.06 | 94.4% |
| 50 | 1.15 ± 0.08 | 92.0% |
| 100 | 0.65 ± 0.05 | 52.0% |
Table 2: Effect of Compound on LPS-Induced NO, PGE2, TNF-α, and IL-6 Production
| Treatment | NO (µM) (Mean ± SD) | PGE2 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 1.2 ± 0.3 | 50 ± 8 | 85 ± 12 | 45 ± 7 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 850 ± 45 | 3500 ± 210 | 1800 ± 150 |
| LPS + Cmpd (10 µM) | 15.3 ± 1.5 | 520 ± 30 | 2100 ± 180 | 1100 ± 90 |
| LPS + Cmpd (25 µM) | 8.9 ± 0.9 | 280 ± 25 | 1250 ± 110 | 650 ± 60 |
| LPS + Cmpd (50 µM) | 4.5 ± 0.6 | 150 ± 18 | 600 ± 75 | 320 ± 40 |
Interpretation: A dose-dependent reduction in the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated cells, at non-toxic concentrations of the compound, would strongly indicate anti-inflammatory activity. If the compound shows significant inhibition across these mediators, it suggests an upstream mechanism of action, potentially involving the NF-κB pathway. Further experiments, such as Western blotting for phosphorylated IκBα and nuclear p65, would be warranted to confirm this hypothesis.
Conclusion
The suite of in vitro assays detailed in this application note provides a robust and scientifically rigorous framework for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating cytotoxicity, the inhibition of key inflammatory mediators and cytokines, and the modulation of the core NF-κB signaling pathway, researchers can build a comprehensive data package to guide further drug development efforts.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Gunathilake, K., Loku, G., & Udugama, J. (2021). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Avicenna Journal of Medical and Clinical Sciences, 1(1), 1-10. [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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ResearchGate. (2021). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
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Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
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Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. [Link]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]
-
Chen, L., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 23(1), 28. [Link]
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ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... [Link]
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Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. [Link]
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Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
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ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? [Link]
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Kim, J. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
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Lee, S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 517–526. [Link]
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Kim, M. S., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(3), 56-65. [Link]
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National Center for Biotechnology Information. (2020). In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy. [Link]
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Application Notes and Protocols for Determining the Antibacterial Spectrum of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Introduction: The Promise of Isoxazole Scaffolds in Antibacterial Drug Discovery
The isoxazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and notably, antibacterial properties.[2][3][4] The versatile nature of the isoxazole scaffold allows for extensive chemical modification, enabling the development of novel derivatives with potentially enhanced potency and targeted activity against pathogenic bacteria.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial spectrum of a novel isoxazole derivative, 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS No.: 1401425-44-2).[6] While specific antibacterial data for this particular compound is not yet extensively documented in publicly available literature, these application notes will equip researchers with the necessary protocols and rationale to thoroughly investigate its potential as an antibacterial agent. The methodologies outlined herein are based on established, internationally recognized standards to ensure data integrity and reproducibility.[7]
Part 1: Foundational Antibacterial Susceptibility Testing
The initial assessment of a novel compound's antibacterial activity involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] This is a fundamental parameter for evaluating the potency of a potential antibiotic.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the MIC of a compound against a panel of bacteria in a liquid medium.
I. Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[3][8]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
II. Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform two-fold serial dilutions of the stock solution in CAMHB to create a range of concentrations for testing. The specific concentration range should be chosen to likely encompass the MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the antimicrobial dilutions and the prepared bacterial suspension into the wells of a 96-well microtiter plate.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Diagram: Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 2: Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol 2: Determining the Minimum Bactericidal Concentration (MBC)
I. Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
II. Step-by-Step Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Spread the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Observe the agar plates for bacterial colony growth.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
-
Part 3: Dynamic Antibacterial Activity
While MIC and MBC provide valuable endpoints, a time-kill kinetic assay offers a dynamic view of the antibacterial effect over time. This assay is particularly useful for understanding the rate and extent of bacterial killing.
Protocol 3: Time-Kill Kinetic Assay
I. Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Nutrient agar plates
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
II. Step-by-Step Procedure:
-
Preparation:
-
Grow the test bacterium in CAMHB to the early to mid-logarithmic phase.
-
Prepare test tubes or flasks containing CAMHB with the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without the compound.
-
-
Inoculation:
-
Inoculate each tube or flask with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto nutrient agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Diagram: Time-Kill Kinetic Assay Workflow
Caption: Workflow for the time-kill kinetic assay.
Data Presentation
The results of the antibacterial testing should be presented in a clear and concise manner. A table summarizing the MIC values against a panel of representative bacteria is highly recommended for easy comparison.
Table 1: Hypothetical Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Bacillus subtilis | Positive | |
| Escherichia coli | Negative | |
| Pseudomonas aeruginosa | Negative | |
| Enterococcus faecalis | Positive | |
| Klebsiella pneumoniae | Negative |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of the antibacterial spectrum of this compound. A thorough investigation following these methodologies will generate the foundational data necessary to assess its potential as a novel antibacterial agent. Further studies could delve into its mechanism of action, potential for resistance development, and in vivo efficacy. The exploration of novel isoxazole derivatives remains a promising avenue in the ongoing search for new treatments against bacterial infections.
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Yasuda, N., Iwagami, H., & Sasaki, Y. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. The Journal of Antibiotics, 36(11), 1516–1524. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica, 7(1), 188-194. Retrieved January 19, 2026, from [Link]
-
Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharmacia Lettre, 5(1), 263-270. Retrieved January 19, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(8), e18729. Retrieved January 19, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology, 4(5), 14-21. Retrieved January 19, 2026, from [Link]
-
Assessment of antimicrobial activity. (2019). protocols.io. Retrieved January 19, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5643. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to characterizing the kinase inhibitory potential of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. While extensive experimental data for this specific compound is not yet publicly available, its structural similarity to known kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) family, suggests it as a promising candidate for investigation. Based on the known activity of related heterocyclic compounds, this guide will focus on protocols to evaluate its efficacy as a potential inhibitor of PI3Kδ, a key signaling protein implicated in various inflammatory diseases and hematological malignancies. The following application notes provide detailed protocols for in vitro biochemical assays and cell-based functional assays to determine the potency, selectivity, and mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule featuring an isoxazole ring linked to a piperidine moiety. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The piperidine group can contribute to favorable pharmacokinetic properties and interactions with target proteins. Notably, a structurally related compound, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine, has been identified as an inhibitor of PI3Kδ, suggesting a plausible mechanism of action for the title compound.[3]
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[4] The class I PI3K family consists of four isoforms (α, β, γ, and δ), with PI3Kδ being primarily expressed in leukocytes. Its role in immune cell function makes it an attractive target for the treatment of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[5] This guide, therefore, outlines a systematic approach to investigate the inhibitory activity of this compound against PI3Kδ.
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway. By targeting PI3Kδ, the compound would prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. This would, in turn, inhibit the activation of downstream effectors such as Akt, leading to the modulation of cellular processes like proliferation and survival.
Caption: Hypothetical inhibition of the PI3Kδ/Akt signaling pathway.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its activity in a cell-free system.[6] This allows for the direct measurement of the compound's effect on the kinase's enzymatic activity without the complexities of a cellular environment.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5] The luminescent signal is directly proportional to kinase activity.
Materials:
-
This compound
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)[5]
-
PIP2:PS lipid substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Kinase Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing PI3Kδ and the PIP2:PS substrate in PI3K Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (the final concentration should be at or near the Kₘ for ATP).
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
HTRF® KinEASE™ Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay is a fluorescence-based method for measuring kinase activity.[2] The assay involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody.
Materials:
-
This compound
-
Recombinant human PI3Kδ
-
Kinase Buffer
-
Biotinylated lipid substrate (e.g., Biotin-PIP2)
-
ATP
-
HTRF® KinEASE™ STK Kit (Revvity)
-
Low-volume 384-well plates
Protocol:
-
Compound Addition: Add 2 µL of the serially diluted compound or vehicle to the assay plate.
-
Enzymatic Reaction:
-
Add 4 µL of a solution containing PI3Kδ and the biotinylated substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Start the reaction by adding 4 µL of ATP solution.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.[8]
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mix containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for at least 60 minutes at room temperature.
-
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Caption: General workflow for in vitro kinase inhibition assays.
Cellular Assays for Kinase Inhibition
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to assess the compound's activity in a more physiologically relevant context.[9] These assays can evaluate the compound's cell permeability, off-target effects, and its impact on downstream signaling pathways.
Western Blotting for PI3K Pathway Activation
Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.[10] A decrease in the phosphorylation of these proteins in the presence of the inhibitor indicates its cellular activity.
Materials:
-
A suitable cell line with active PI3K signaling (e.g., a B-cell lymphoma line)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability and Proliferation Assays
These assays determine the effect of the compound on cell survival and growth.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well clear or opaque-walled plates
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells and incubate for a desired period (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, fluorescence, or absorbance on a plate reader.
Data Analysis and Interpretation
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the kinase activity or cell viability by 50%.[6] This value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Top | The highest response level (uninhibited). |
| Bottom | The lowest response level (fully inhibited). |
| LogIC₅₀ | The logarithm of the IC₅₀ value. |
| Hill Slope | The steepness of the curve. |
Kᵢ Determination
The inhibition constant (Kᵢ) is a measure of the binding affinity of the inhibitor to the kinase and is independent of the substrate concentration.[6] For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[6]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration
-
Kₘ is the Michaelis-Menten constant for the substrate
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor, with a focus on PI3Kδ. By systematically performing these in vitro and cellular assays, researchers can determine the compound's potency, cellular efficacy, and mechanism of action. This information is critical for the further development of this and similar compounds as potential therapeutic agents.
References
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Saeed, A., Shaheen, F., & Abbas, N. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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Herman, S. E., Gordon, A. L., Hertlein, E., Ramanunni, A., Zhang, X., Jaglowski, S., ... & Johnson, A. J. (2014). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145, overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Blood, The Journal of the American Society of Hematology, 124(21), 963. Retrieved from [Link]
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Lin, Y. T., Wang, Y. T., Tan, K. T., Chen, C. C., & Chen, C. C. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11204. Retrieved from [Link]
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Sharma, S., & Joshi, P. (2016). Development and application of PI3K assays for novel drug discovery. Expert opinion on drug discovery, 11(12), 1187-1200. Retrieved from [Link]
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Wang, X., Zhang, Y., Zhang, L., Wang, Y., Zhang, Y., & Zhang, L. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 29(6), 849-852. Retrieved from [Link]
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Chen, Y. C., Chen, C. C., & Chen, C. C. (2019). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]
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Kumar, M., Kumar, R., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]
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van der Deen, M., de Jong, J. S., Wieringa, A., & van der Zee, A. G. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 329. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Wang, J., Liu, Y., & Wang, Y. (2018). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 66-72. Retrieved from [Link]
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van der Deen, M., de Jong, S., Wieringa, A. P., & van der Zee, A. G. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 329. Retrieved from [Link]
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Chen, Y. C., Chen, C. C., & Chen, C. C. (2020). Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Retrieved from [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]
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Figshare. (2024). The Western blot detection results of PI3K, p-AKT, and p-mTOR. Retrieved from [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 445–456. Retrieved from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
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Alqurashi, N., Al-Osta, E., Al-Amer, O., & Al-Malki, A. L. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cancers, 15(17), 4279. Retrieved from [Link]
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Križan, M., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives
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Application Notes & Protocols: Investigating the Pro-Apoptotic Potential of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Abstract
These application notes provide a comprehensive framework for researchers to investigate the effects of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, a novel isoxazole-containing compound, on cellular apoptosis pathways. Recognizing that many isoxazole derivatives exhibit significant pro-apoptotic activities, this guide details an integrated series of assays to determine the compound's efficacy and elucidate its mechanism of action.[1][2] The protocols herein are designed to be a self-validating system, guiding the user from initial cytotoxicity screening to the specific characterization of intrinsic versus extrinsic pathway activation. Methodologies include robust cell viability assays, flow cytometric analysis of apoptotic markers, caspase activity quantification, mitochondrial membrane potential assessment, and Western Blot analysis of key regulatory proteins.
Introduction and Scientific Background
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer.[3] Therapeutic induction of apoptosis in malignant cells is a primary goal of many anticancer drug discovery programs.[4] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer effects.[5] Recent studies have demonstrated that novel synthetic isoxazole derivatives can exhibit potent pro-apoptotic activity against various cancer cell lines, making them an interesting class of compounds for further investigation.[1][2]
This compound incorporates both the isoxazole ring and a piperidine moiety, a common pharmacophore in CNS-active and other therapeutic agents.[6] This combination merits a thorough investigation into its potential to modulate cell death pathways. This guide provides the scientific rationale and step-by-step protocols to systematically evaluate this compound's effect on the principal apoptosis pathways.
Overview of the Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis is executed through two primary, interconnected signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] Both converge on the activation of effector caspases, a family of cysteine proteases that orchestrate the dismantling of the cell.[9]
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where Caspase-8 is activated. Active Caspase-8 then directly cleaves and activates downstream effector caspases, such as Caspase-3 and -7.
-
The Intrinsic Pathway is triggered by intracellular stress signals like DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[9] This event releases cytochrome c into the cytoplasm, which binds to Apaf-1, forming the apoptosome and activating the initiator Caspase-9.[9] Active Caspase-9 then proceeds to activate the same effector caspases as the extrinsic pathway.
Understanding which pathway a compound activates is critical for targeted drug development.
Caption: Overview of the Intrinsic and Extrinsic Apoptosis Pathways.
Integrated Experimental Workflow
A logical, stepwise approach is essential to conclusively determine the pro-apoptotic effects of this compound. The following workflow ensures that each experiment builds upon the results of the last, from broad effects on cell health to specific molecular events.
Caption: Logical progression for investigating pro-apoptotic activity.
Detailed Experimental Protocols
For all protocols, it is imperative to include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the compound.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide).[10]
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
Causality: The first step is to determine the concentration range over which the compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter that informs the doses used in all subsequent, more specific assays.
Materials:
-
Selected cancer cell line (e.g., HeLa, Jurkat, A549)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Add 100 µL of 2X concentrated compound to the appropriate wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
Causality: This assay definitively quantifies the mode of cell death.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[12] Annexin V, a calcium-dependent protein, binds to PS, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[13][14]
Materials:
-
Treated and control cells
-
Flow cytometer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and a sub-IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like EDTA.[3] Centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[3]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][15]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Live cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Effector Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
Causality: Caspases-3 and -7 are the primary executioner caspases. Measuring their activity provides direct biochemical evidence that the observed cell death is caspase-dependent apoptosis.[16] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to generate a quantifiable light signal.[17]
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (10,000 cells/well) in a white-walled 96-well plate and treat with the compound as described in Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume in each well (e.g., 100 µL).[17]
-
Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds.[19] Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to cell number (if necessary) and express as fold change over the vehicle control.
Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Dye)
Causality: A hallmark of the intrinsic apoptosis pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming red fluorescent aggregates. Upon loss of ΔΨm, the dye disperses into the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial depolarization.[20]
Materials:
-
Treated and control cells
-
JC-1 Dye
-
CCCP (positive control for depolarization)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with the compound as previously described. Include a positive control well treated with CCCP (e.g., 50 µM) for 30 minutes.
-
JC-1 Staining: Add JC-1 to the culture medium to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[21]
-
Washing: Remove the staining solution and wash cells twice with warm PBS or assay buffer.[22]
-
Data Acquisition: Add 100 µL of PBS to each well.[22] Analyze immediately.
-
Flow Cytometry: Detect green fluorescence (FITC channel) and red fluorescence (PE channel).
-
Plate Reader: Read fluorescence at Ex/Em ~485/535 nm (green) and ~535/595 nm (red).[22]
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 5: Western Blot Analysis of Key Apoptosis Proteins
Causality: Western blotting provides a semi-quantitative analysis of specific protein levels and cleavage events, which is crucial for confirming pathway activation.[23] For example, cleavage of Caspase-9 indicates intrinsic pathway activation, while cleavage of Caspase-8 points to the extrinsic pathway.[24] Cleavage of PARP is a classic marker of effector caspase activity.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[25]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. Look for the appearance of cleaved (active) forms of caspases and PARP, and changes in the expression of Bcl-2 family proteins. Use β-Actin as a loading control.
Data Interpretation and Summary
The collective data from these experiments will provide a clear picture of the compound's pro-apoptotic mechanism. The results can be summarized for clear comparison.
| Assay | Parameter Measured | Result Indicating Pro-Apoptotic Activity | Pathway Implication |
| MTT Assay | Cell Viability (IC50) | Dose-dependent decrease in viability | General Cytotoxicity |
| Annexin V/PI | % Apoptotic Cells | Increase in Annexin V+/PI- & Annexin V+/PI+ populations | Confirms Apoptosis |
| Caspase-Glo 3/7 | Caspase-3/7 Activity | Increased luminescence (fold change > 1) | Caspase-Dependent Apoptosis |
| JC-1 Assay | Red/Green Fluorescence Ratio | Decrease in Red/Green ratio | Intrinsic Pathway Involvement |
| Western Blot | Protein Cleavage/Expression | Cleaved Caspase-9, Cleaved PARP, ↑Bax/Bcl-2 ratio | Intrinsic Pathway |
| Cleaved Caspase-8, Cleaved PARP | Extrinsic Pathway |
References
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Al-Ostoot, F. H., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 12(13), 7793–7815. Retrieved from [Link]
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Szychowski, K. A., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6037. Retrieved from [Link]
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D'Arcy, M. (2019). The concept of intrinsic versus extrinsic apoptosis. Cell Death & Differentiation, 26(1), 38–52. Retrieved from [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Extrinsic and Intrinsic Apoptosis Signal Pathway Review. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Crowther, G. J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3015. Retrieved from [Link]
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Szychowski, K. A., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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Unsal, B., et al. (2023). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Retrieved from [Link]
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Honrado, C., et al. (2019). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PLoS ONE, 14(3), e0213751. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]
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Galluzzi, L., et al. (2018). The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal, 475(10), 1739–1753. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9123–9141. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Apoptosis: Insight into Stages, Extrinsic and Intrinsic Pathways. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5110. Retrieved from [Link]
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protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]
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MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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Tchounwou, P. B. (Ed.). (2018). Determination of Caspase Activation by Western Blot. In Apoptosis. IntechOpen. Retrieved from [Link]
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MDPI. (2018). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, antiproliferative and apoptosis-inducing activity of some novel N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilides. Retrieved from [Link]
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protocols.io. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Distinto, S., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 64(21), 16041–16061. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride in Biological Samples
Introduction
3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core linked to a piperidine ring. As with many novel psychoactive substances (NPS) and proprietary drug candidates, the development of robust and reliable analytical methods for its quantification in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the determination of this compound in common biological samples such as plasma, serum, and urine.
The isoxazole moiety is a versatile scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[2][3] The piperidine group, on the other hand, often imparts favorable pharmacokinetic properties. The hydrochloride salt form suggests good aqueous solubility. While specific physicochemical properties for this exact molecule are not publicly available, its structure suggests it is a small molecule with a basic character due to the piperidine nitrogen. This information is crucial in the selection and optimization of sample preparation and chromatographic conditions.
This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) as the gold standard for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a more accessible alternative.[4][5]
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[4][6] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.
A. Principle of the Method
The analyte is first extracted from the biological sample. The extract is then injected into an HPLC system where the compound is separated from other components on a stationary phase. The eluent from the HPLC column is introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified, providing a highly specific signal for the analyte.
B. Sample Preparation
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte.[7][8] The choice of method depends on the required limit of quantification (LOQ), the nature of the biological matrix, and the physicochemical properties of the analyte.
This is a rapid and simple method suitable for high-throughput analysis, particularly for plasma and serum samples.[9][10]
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used as the IS.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Causality Behind Experimental Choices: Acetonitrile is a common choice for protein precipitation as it efficiently denatures and precipitates proteins while being a good solvent for many small molecules. The use of an internal standard is crucial to correct for variability in sample preparation and instrument response.
SPE provides a cleaner extract than PPT, leading to reduced matrix effects and potentially lower limits of quantification.[4] A mixed-mode cation exchange SPE sorbent would be appropriate for this compound, given its basic nature.
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Loading: Dilute 100 µL of the biological sample (plasma, serum, or urine) with 400 µL of 50 mM ammonium acetate buffer (pH 6.0) containing the internal standard and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Transfer to an autosampler vial for injection.
Causality Behind Experimental Choices: The mixed-mode cation exchange sorbent retains the basic analyte through ionic interactions, allowing for more rigorous washing steps to remove a wider range of interferences compared to PPT. The pH of the loading and washing buffers is critical to ensure the analyte is charged and retained on the sorbent. Elution is achieved by increasing the pH to neutralize the analyte.
C. HPLC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A precursor ion corresponding to [M+H]+ should be selected, and two to three product ions should be monitored for quantification and confirmation. |
| Collision Energy | To be optimized for each transition |
Causality Behind Experimental Choices: A C18 column is a good starting point for the separation of many small molecules. The use of formic acid in the mobile phase helps to protonate the analyte, which is beneficial for both chromatographic peak shape and ESI+ ionization efficiency. A gradient elution is employed to ensure good separation from potential interferences and a reasonable run time.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
D. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11][12]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The matrix factor should be consistent and reproducible. The %CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
For laboratories where an LC-MS/MS system is not available, an HPLC-UV method can be developed. This method is generally less sensitive and specific than LC-MS/MS but can be suitable for applications where higher concentrations of the analyte are expected.[5]
A. Principle of the Method
The analyte is extracted from the biological sample and separated by HPLC. As the analyte elutes from the column, it passes through a UV detector. The isoxazole ring is expected to have a UV chromophore, allowing for its detection and quantification based on its absorbance of UV light at a specific wavelength.
B. Sample Preparation
The sample preparation methods described for HPLC-MS/MS (PPT and SPE) are also applicable here. However, due to the lower sensitivity of UV detection, a larger sample volume and a more rigorous cleanup (like SPE) might be necessary to achieve the desired LLOQ.
C. HPLC-UV Parameters
| Parameter | Suggested Condition |
| HPLC System | Agilent 1260 Infinity II with Diode Array Detector (DAD) or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by acquiring a UV spectrum of the analyte (a starting point would be around 254 nm). |
Causality Behind Experimental Choices: A larger dimension column is often used in HPLC-UV methods to accommodate larger injection volumes. A phosphate buffer is a common mobile phase component for reversed-phase HPLC, and a pH of 3.0 will ensure the piperidine nitrogen is protonated, which can improve peak shape. A Diode Array Detector is advantageous as it can acquire the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.
Sample Preparation and Analysis Workflow
Caption: General workflow for HPLC-UV analysis.
D. Method Validation
The same validation parameters as for the HPLC-MS/MS method should be assessed. However, the LLOQ is expected to be significantly higher with UV detection.
III. Data Analysis and Interpretation
For both methods, a calibration curve is constructed by plotting the peak area (or peak area ratio of analyte to IS) against the nominal concentration of the standards. A linear regression analysis is then used to determine the concentration of the analyte in the unknown samples.
It is crucial to include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the results.
IV. Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch. | Use a new column, adjust mobile phase pH, ensure the reconstitution solvent is similar to the initial mobile phase. |
| Low Recovery | Inefficient extraction, analyte instability. | Optimize sample preparation method (e.g., change SPE sorbent, adjust pH), investigate analyte stability. |
| High Matrix Effect | Insufficient sample cleanup. | Use a more effective sample preparation technique (e.g., switch from PPT to SPE), optimize chromatography to separate analyte from interfering components. |
| Inconsistent Results | Variability in sample preparation, instrument instability. | Ensure consistent execution of the protocol, check instrument performance. |
V. Conclusion
The quantification of this compound in biological samples can be reliably achieved using HPLC-MS/MS, which offers the highest sensitivity and selectivity. For situations where this technology is not available, a validated HPLC-UV method can serve as a viable alternative, albeit with a higher limit of quantification. The choice of the analytical method and the specific sample preparation technique will depend on the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix. Rigorous method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic, toxicological, or clinical investigations.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Rocci, M. L., Jr, & Devanarayan, V. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 439. [Link]
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Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. Handbook of experimental pharmacology, 252, 413–439. [Link]
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Verplaetse, R., & Tytgat, J. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. Journal of Forensic Toxicology & Pharmacology, 2(2). [Link]
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Lahaie, M., & D'Avignon, D. A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-31. [Link]
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Barbaro, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]
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Biotage. Bioanalytical sample preparation. [Link]
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Verplaetse, R., & Tytgat, J. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. ResearchGate. [Link]
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Avula, B., et al. (2023). Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single Laboratory Validation. R Discovery. [Link]
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Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
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Chen, J., et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. [Link]
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Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]
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An-Najah National University. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
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American Chemical Society. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
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National Center for Biotechnology Information. Isoxazole, 3-phenyl-5-(piperidinomethyl)-, hydrochloride. [Link]
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MacFarlane, A. W. 4th, et al. (2006). Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues. Analytical and bioanalytical chemistry, 386(2), 309–317. [Link]
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El-Sutohy, M. M., et al. (2018). LC–MS/MS assay for assessing medical adherence in patients under warfarin maintenance therapy. Journal of Pharmaceutical and Biomedical Analysis, 156, 115-122. [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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Popowicz, N., et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Journal of Chromatography B, 1083, 136-142. [Link]
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National Center for Biotechnology Information. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. [Link]
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MDPI. (2016). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
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Al-Ostoot, F. H., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. [Link]
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Kumar, A., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]
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Al-Ostoot, F. H., et al. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of isoxazole synthesis, a cornerstone reaction in medicinal chemistry due to the scaffold's prevalence in pharmacologically active compounds.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and improve experimental outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of 3,5-disubstituted isoxazoles. Each point details the probable cause and provides a validated solution.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Low or no yield is a frequent issue, often stemming from the instability of key intermediates or suboptimal reaction conditions. The cause depends heavily on your chosen synthetic route.
A1: For 1,3-Dipolar Cycloaddition Routes (Nitrile Oxide Pathway):
The primary challenge in this popular method is the generation and subsequent reaction of the nitrile oxide intermediate. These are highly reactive and can decompose or dimerize if not trapped efficiently by the alkyne.[3]
-
Probable Cause 1: Nitrile Oxide Instability/Dimerization. Nitrile oxides, especially those with electron-rich substituents, readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction. This happens when the rate of dimerization is faster than the rate of cycloaddition.[4]
-
Solution:
-
In Situ Generation: Always generate the nitrile oxide in situ in the presence of the alkyne.
-
Catalysis: Employ a copper(I) catalyst (e.g., from CuSO₄/copper turnings or other Cu(I) sources). Copper acetylides react much faster with nitrile oxides than the alkyne itself, dramatically accelerating the desired cycloaddition and minimizing dimerization.[3][5] This also ensures high regioselectivity for the 3,5-isomer.[6]
-
Slow Addition: When using an oxidant (like N-chlorosuccinimide or Chloramine-T) to generate the nitrile oxide from an aldoxime, add it slowly or in portions to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the high-concentration alkyne over the second-order dimerization.
-
-
-
Probable Cause 2: Poor Alkyne Reactivity. Terminal alkynes are generally reactive, but internal or sterically hindered alkynes may react sluggishly, allowing the nitrile oxide to decompose.
-
Solution: Increase the reaction temperature or extend the reaction time. If using a copper catalyst, ensure it is active. For particularly unreactive alkynes, consider alternative synthetic routes.
-
-
Probable Cause 3: Incomplete Aldoxime Formation. The synthesis often starts with an aldehyde and hydroxylamine to form an aldoxime. If this step is incomplete, the subsequent steps will naturally result in a low yield.
-
Solution: Monitor the aldoxime formation by Thin Layer Chromatography (TLC) before proceeding. Ensure the pH is appropriate (typically neutral to slightly basic) for this step.[3]
-
A2: For Condensation Routes (from α,β-Unsaturated Ketones/Chalcones):
This classic method involves reacting a 1,3-dielectrophile, like a chalcone, with hydroxylamine.
-
Probable Cause 1: Incomplete Cyclization. The cyclization of the chalcone with hydroxylamine hydrochloride can be slow or incomplete.
-
Solution: This reaction is typically run under reflux conditions in a solvent like ethanol with a base such as sodium acetate.[7][8][9] Ensure you are refluxing for an adequate duration (often 6-10 hours) and that the base is present in sufficient quantity to neutralize the HCl from hydroxylamine hydrochloride and facilitate the reaction.
-
-
Probable Cause 2: Side Reactions of Chalcone. Chalcones are reactive Michael acceptors and can undergo other reactions if contaminants are present.
-
Solution: Ensure the chalcone starting material is pure. Purification via recrystallization or column chromatography before the cyclization step is highly recommended.
-
Q2: My reaction is producing a mixture of regioisomers (3,5- and 3,4-disubstituted). How can I improve selectivity?
Regioisomer formation is a classic problem in uncatalyzed 1,3-dipolar cycloadditions with unsymmetrical alkynes.[10]
-
Probable Cause: Lack of Regiocontrol. The uncatalyzed thermal cycloaddition of a nitrile oxide with a terminal alkyne often gives poor regioselectivity, yielding a mixture of isomers that can be difficult to separate.
-
Solution: Use a Copper(I) Catalyst. This is the most effective solution. The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which directs the cycloaddition to occur with a single orientation, leading exclusively to the 3,5-disubstituted isoxazole.[3][5] This method is a cornerstone of "click chemistry" principles applied to isoxazole synthesis.
-
Q3: The final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from side products with similar polarities to the desired isoxazole.
-
Probable Cause 1: Furoxan Byproduct. As mentioned, furoxan from nitrile oxide dimerization is the most common impurity in cycloaddition reactions.
-
Solution: Furoxans are often less polar than the corresponding isoxazoles. Careful column chromatography on silica gel using a gradient of a nonpolar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective. Optimizing the reaction to prevent its formation (see Q1) is the best strategy.
-
-
Probable Cause 2: Unreacted Starting Materials. Incomplete reactions will leave behind the alkyne, aldehyde, or chalcone.
-
Solution: An aqueous workup can help remove water-soluble reagents like hydroxylamine hydrochloride or sodium acetate.[11][12] Unreacted alkynes or chalcones can usually be separated by column chromatography. Monitor the reaction by TLC to ensure it has gone to completion before starting the workup.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for 3,5-disubstituted isoxazoles should I choose?
The best method depends on the availability of your starting materials, the desired substitution pattern, and the scale of your reaction.
A: Here is a comparative summary of common methods:
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Avg. Yield | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition [1][3] | Aldehyde, Terminal Alkyne | Hydroxylamine, Oxidant (e.g., Chloramine-T, NCS), optional Cu(I) catalyst | Room temp to 50°C | 60-95% | High yield, excellent regioselectivity (with catalyst), mild conditions, one-pot procedures available. | Nitrile oxide instability can lead to byproducts (furoxans) if uncatalyzed. |
| Condensation of α,β-Unsaturated Ketones [1][7] | Chalcone, Hydroxylamine Hydrochloride | Sodium Acetate, Acetic Acid | Reflux in Ethanol | 65-82% | Simple procedure, readily available starting materials. | Requires pre-synthesis of the chalcone, higher temperatures, sometimes lower yields. |
| Domino Reaction of β-Nitroenones [13][14] | β-Nitroenone | Reducing agent (e.g., SnCl₂·2H₂O) | Microwave or conventional heating | 55-91% | Mild conditions, good functional group tolerance, innovative route. | Requires synthesis of specialized β-nitroenone starting materials. |
| Green Method (Deep Eutectic Solvents) [11][12][15] | Aldehyde, Alkyne | Hydroxylamine, NaOH, NCS | 50°C in DES (e.g., ChCl:urea) | 60-85% | Environmentally friendly, reusable solvent system. | Requires preparation of the DES, workup involves water quenching and extraction. |
Q2: What is the detailed workflow for a reliable one-pot synthesis?
A: The one-pot copper(I)-catalyzed synthesis from an aldehyde and a terminal alkyne is highly reliable and avoids the isolation of sensitive intermediates.[3]
Caption: Desired cycloaddition vs. competing nitrile oxide dimerization.
Experimental Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from the highly efficient procedure reported by Fokin, V. V. et al. [3][5]and serves as a reliable starting point.
Materials:
-
Aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Chloramine-T trihydrate (1.05 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)
-
Copper turnings (~50 mg for a 20 mmol scale reaction)
-
Solvent: 1:1 tert-Butanol:Water
Procedure:
-
Aldoxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (1.0 eq). To this stirring mixture, add sodium hydroxide (1.05 eq). Stir at ambient temperature for 30 minutes. Monitor for the complete consumption of the aldehyde by TLC.
-
Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 eq). Subsequently, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
-
Catalyst Addition: Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Reaction progress can be monitored by TLC. The reaction is typically complete within 1-8 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
References
- New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
- A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. BenchChem.
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
- Isoxazole synthesis. Organic Chemistry Portal.
-
Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Available at: [Link]
-
Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Publications. Available at: [Link]
-
Pérez-Rizquez, C., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. Available at: [Link]
-
Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1376. Available at: [Link]
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Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54. Available at: [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. Indian Academy of Sciences. Available at: [Link]
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troubleshooting low solubility of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Introduction
This technical guide addresses common solubility challenges encountered with 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. As a hydrochloride salt of a molecule containing a basic piperidine moiety, its aqueous solubility is intrinsically linked to the physicochemical properties of the system, most notably pH. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, grounded in the principles of pharmaceutical science. Our goal is to empower researchers to move beyond simple trial-and-error by understanding the causal mechanisms behind solubility phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of my neutral aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?
A1: This is a classic and expected behavior for a hydrochloride salt of a weak base. The primary reasons for this precipitation are pH-dependent solubility and potential salt disproportionation .
-
Mechanism of pH-Dependent Solubility: 3-Methyl-5-(piperidin-4-yl)isoxazole contains a piperidine ring, which is a weak base. In its hydrochloride salt form, the piperidine nitrogen is protonated (BH+), rendering the molecule ionized and generally more water-soluble. However, this is an equilibrium process. In a solution with a higher pH (like neutral PBS), the concentration of hydroxide ions (OH-) is sufficient to deprotonate the piperidinium ion, converting it back to the neutral, free base form (B). This free base is significantly less polar and thus has much lower aqueous solubility, causing it to precipitate.[1][2][3] Most drugs are weak bases, and their solubility is highly dependent on pH.[4]
-
Salt Disproportionation: This is the formal term for the conversion of the salt back to its neutral free base form in a solution or suspension.[5][6] For this compound, once the pH of the microenvironment rises above a certain point (related to the compound's pKa), the equilibrium shifts from the soluble salt to the insoluble free base.
The diagram below illustrates this fundamental pH-dependent equilibrium.
Caption: pH-dependent equilibrium of a basic compound.
Q2: I need to prepare a stock solution. What is the best solvent and what precautions should I take?
A2: For initial stock preparation, using a non-aqueous polar organic solvent or an acidified aqueous solution is recommended.
-
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): An excellent, highly polar aprotic solvent that can typically dissolve the compound at high concentrations (e.g., >10 mg/mL).
-
Ethanol or Methanol: Good polar protic solvents. Solubility might be lower than in DMSO but often sufficient for stock solutions.
-
Acidified Water/Buffer: Preparing the solution in an acidic medium (e.g., pH 2-4) will keep the compound in its protonated, soluble form. A simple approach is to dissolve the compound in water and adjust the pH downwards with dilute HCl.
-
-
Key Precaution - The "Common Ion Effect": While adding HCl to lower the pH is effective, be aware of the "common ion effect".[7][8][9] Since your compound is a hydrochloride salt, adding a high concentration of an external source of chloride ions (from HCl) can actually suppress the solubility of the salt itself by shifting the dissolution equilibrium.[10][11][12]
-
Practical Advice: Use a minimal amount of acid (e.g., 0.01 M to 0.1 M HCl) to achieve the target pH. For many hydrochloride salts, solubility decreases at very low pH due to this effect.[2] A full pH-solubility profile is the only way to be certain of the optimal pH.
-
Q3: How do I determine the optimal pH for my aqueous experiment and avoid precipitation upon dilution?
A3: The most rigorous method is to generate a pH-solubility profile . This experiment will define the relationship between pH and the maximum soluble concentration of your compound. Most weak bases exhibit higher solubility at lower pH values.[13]
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[14] This protocol provides a systematic way to identify the ideal pH range for your experiments.
Protocol 1: Generating a pH-Solubility Profile (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials (e.g., 1.5 mL HPLC vials or 2 mL glass vials)
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (0.22 µm)
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)[15]
Procedure:
-
Preparation: Prepare a series of buffers covering your desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).
-
Addition of Compound: Add an excess amount of the solid compound to each vial containing a known volume (e.g., 1 mL) of a specific buffer. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them on a rotator at a constant temperature. Allow them to equilibrate for a sufficient time, typically 24-48 hours, to ensure the solution is fully saturated.[4][16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 min) or by filtering the supernatant through a chemical-resistant syringe filter.[15]
-
Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Measure the final pH of the saturated solution, as it may have shifted slightly.
-
Dilute the aliquot in a suitable mobile phase and quantify the concentration using a pre-validated HPLC or LC-MS method.
-
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the final measured pH on the x-axis. This plot is your pH-solubility profile.
Q4: I've optimized the pH, but I still can't achieve the desired concentration. What are my other options?
A4: If pH manipulation is insufficient, the next step is to modify the solvent system itself by using co-solvents or employing formulation excipients .
-
1. Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for less-polar molecules to dissolve.[17][18][19]
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, which effectively "squeezes out" hydrophobic compounds.[17]
-
Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin are frequently used.[17][20]
-
Application: Start by preparing your compound in a small amount of a strong organic solvent (like DMSO) and then diluting it into your aqueous buffer that has been pre-mixed with a certain percentage (e.g., 5-20%) of a co-solvent. Always check for precipitation after dilution.
-
-
2. Formulation Excipients: These are inactive ingredients used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[21][22]
-
Surfactants (e.g., Polysorbate 80, SDS): These are amphiphilic molecules that form micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble free base, allowing it to be dispersed in an aqueous medium.[23][24]
-
Cyclodextrins (e.g., Captisol® - a modified cyclodextrin): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[25][26]
-
The following workflow provides a systematic approach to troubleshooting.
Caption: Systematic workflow for troubleshooting low solubility.
Summary Data Table
| Property | Value | Source / Comment |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₅ClN₂O | [27] |
| Molecular Weight | 202.68 g/mol | [27] |
| Parent Free Base MW | 166.22 g/mol | [28] |
| Expected Solubility | Highly pH-dependent. Soluble in acidic water, alcohols, and DMSO.[29][30] | General property of piperidine HCl salts. |
| pKa (estimated) | ~8.5 - 9.5 | Estimated based on the piperidine moiety. This is the pKa of the conjugate acid (BH+). |
References
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Contract Pharma. Available at: [Link]
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Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
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Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
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Miyazaki S, Oshiba M, Nadai T. Precaution on use of hydrochloride salts in pharmaceutical formulation. J Pharm Sci. 1981;70(5):594-596. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bangladesh Journal of Medical Science. Available at: [Link]
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Vo, C. L. N., et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. 2021;13(10):1543. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. PharmaTutor. Available at: [Link]
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Cosolvent. Wikipedia. Available at: [Link]
-
Wenlock, M. C. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemistry & Biodiversity. 2011;8(7):1149-1164. Available at: [Link]
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Common-ion effect. Wikipedia. Available at: [Link]
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Isoxazole. Solubility of Things. Available at: [Link]
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Box, K. J., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. Pharmaceutica. 2019;45(11):1-25. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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Siepe, S., et al. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. J Pharm Sci. 2006;95(11):2337-2347. Available at: [Link]
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Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available at: [Link]
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Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Available at: [Link]
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Millard, J. W., et al. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharm Res. 2002;19(9):1344-1349. Available at: [Link]
- Method for determining solubility of a chemical compound. Google Patents.
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The common-ion effect (video). Khan Academy. Available at: [Link]
-
Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. Available at: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]
-
Aaltonen, J., et al. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Eur J Pharm Sci. 2021;166:105958. Available at: [Link]
-
Isoxazole, 3-phenyl-5-(piperidinomethyl)-, hydrochloride. PubChem. Available at: [Link]
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Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-20. Available at: [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]
-
Serajuddin, A. T. M. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Adv Drug Deliv Rev. 1999;40(1-2):1-21. Available at: [Link]
-
pH and solubility (video). Khan Academy. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly. 2014;20(1):115-126. Available at: [Link]
-
4-Methyl-5-(piperidin-4-yl)isoxazole. PubChem. Available at: [Link]
Sources
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- 27. This compound;CAS No.:1401425-44-2 [chemshuttle.com]
- 28. 3-methyl-5-(piperidin-4-yl)isoxazole;CAS No.:1219960-41-4 [chemshuttle.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions
Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of isoxazolines and isoxazoles. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no yield of the desired isoxazoline product. What are the most likely causes?
A1: Low or no yield in a nitrile oxide cycloaddition is a common issue that can typically be traced back to a few key factors:
-
Nitrile Oxide Instability and Dimerization: Nitrile oxides are highly reactive intermediates.[1][2] A primary competing side reaction is their dimerization to form a furoxan (a 1,2,5-oxadiazole-2-oxide), especially in the absence of a sufficiently reactive dipolarophile.[1][2][3] This is particularly problematic for less stable nitrile oxides, such as lower aliphatic ones, compared to aromatic or sterically hindered variants.[1]
-
Inefficient in situ Generation: The success of the cycloaddition often hinges on the efficient generation of the nitrile oxide at a rate that allows it to be trapped by the dipolarophile. Problems with the precursor (e.g., hydroximoyl chloride, aldoxime, or nitroalkane), the choice of reagent, or reaction conditions can lead to poor generation of the 1,3-dipole.
-
Poor Dipolarophile Reactivity: The electronic and steric properties of your alkene or alkyne (the dipolarophile) significantly influence the reaction rate. Electron-deficient or strained dipolarophiles are generally more reactive.[2] Steric hindrance on the dipolarophile can also impede the cycloaddition.[4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a crucial role. While solvent effects are often minimal in concerted cycloadditions, they can influence the solubility of reagents and the rate of side reactions.[5][6]
Q2: I'm observing a significant amount of a white precipitate in my reaction, which I suspect is a side product. What is it and how can I prevent its formation?
A2: The white precipitate is very likely the furoxan dimer of your nitrile oxide.[2] This is the most common side reaction and occurs when two molecules of the nitrile oxide react with each other instead of with your intended dipolarophile.[1][3][7]
To minimize dimerization and favor the desired cycloaddition, consider these strategies:
-
In Situ Generation: This is the most effective method. By generating the nitrile oxide slowly in the presence of the dipolarophile, it can be trapped before it has a chance to dimerize.[3]
-
Slow Addition of Base: When generating the nitrile oxide from a hydroximoyl chloride, for instance, a slow, dropwise addition of the base (e.g., triethylamine) using a syringe pump is highly recommended. This keeps the instantaneous concentration of the free nitrile oxide low, favoring the bimolecular reaction with the dipolarophile over dimerization.[2]
-
Excess Dipolarophile: Increasing the concentration of the dipolarophile can help to outcompete the dimerization pathway. Using a 2-5 fold excess of the dipolarophile is a common and effective strategy.[2]
-
Steric Shielding: Introducing sterically bulky substituents near the nitrile oxide functional group can enhance its stability and reduce the rate of dimerization.[1][8][9]
Q3: What are the most reliable methods for generating nitrile oxides in situ?
A3: There are several well-established methods for the in situ generation of nitrile oxides, each with its own advantages and limitations:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a very common and widely used method.[10] It involves the base-induced elimination of HCl from a hydroximoyl chloride precursor. Triethylamine is a frequently used base. The hydroximoyl chlorides themselves are typically prepared from the corresponding aldoximes using chlorinating agents like N-chlorosuccinimide (NCS).[11]
-
Oxidation of Aldoximes: This method avoids the need to pre-form a hydroximoyl chloride. Various oxidants can be used, such as sodium hypochlorite, N-bromosuccinimide (NBS), or greener options like Oxone in the presence of NaCl.[1][12][13] A newer method utilizes tert-butyl hypoiodite (t-BuOI), generated in situ, which has shown broad substrate tolerance.[14]
-
Dehydration of Primary Nitroalkanes (Mukaiyama Method): This is another classic approach where a primary nitroalkane is dehydrated using reagents like phenyl isocyanate in the presence of a base.[10] The availability of the starting nitroalkane can sometimes be a limitation.[10]
Troubleshooting Guides
Problem 1: Low Yield and Furoxan Dimer Formation
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield of isoxazoline; significant amount of a solid byproduct (likely furoxan dimer) is isolated. | Nitrile oxide concentration is too high, leading to dimerization. | 1. Implement Slow Addition: If generating the nitrile oxide from a precursor like a hydroximoyl chloride, add the base (e.g., triethylamine) dropwise over an extended period using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring reaction with the dipolarophile.[2]2. Increase Dipolarophile Concentration: Use a 2-5 fold excess of the dipolarophile to increase the probability of a productive cycloaddition.[2]3. Optimize Temperature: Lowering the reaction temperature can sometimes slow down the rate of dimerization more than the desired cycloaddition. |
| Reaction is sluggish and still produces the dimer even with slow addition. | The dipolarophile is not reactive enough. | 1. Consider a More Reactive Dipolarophile: If possible, use a dipolarophile with electron-withdrawing groups or one that is strained, as these tend to react faster.2. Use a Sterically Shielded Nitrile Oxide: If the synthesis allows, using a nitrile oxide with bulky ortho-substituents can increase its stability and reduce the rate of dimerization.[1][9] |
Problem 2: Issues with Nitrile Oxide Generation
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Starting material (aldoxime or hydroximoyl chloride) is recovered, and no product is formed. | Inefficient generation of the nitrile oxide. | 1. Verify Precursor Quality: Ensure the hydroximoyl chloride or aldoxime is pure and dry. Hydroximoyl chlorides can be sensitive to moisture.[2]2. Check Reagent Stoichiometry and Quality: Ensure the correct equivalents of base or oxidant are used. The base should be dry and of high quality. For oxidations, ensure the oxidant is active.3. Solvent Choice: For the dehydrohalogenation of hydroximoyl chlorides, a non-polar solvent like toluene or dichloromethane is common. For aldoxime oxidations, solvents like THF or dioxane may be more suitable.[14]4. Consider an Alternative Generation Method: If one method is consistently failing, switching to another (e.g., from dehydrohalogenation to aldoxime oxidation) may be beneficial.[10][14] |
| Multiple unidentified byproducts are formed. | Decomposition of the nitrile oxide or side reactions with the generation reagents. | 1. Isocyanate Formation: At elevated temperatures, nitrile oxides can rearrange to isocyanates.[15] If the reaction is run at high temperatures, consider lowering it.2. Base-Induced Side Reactions: The base used for generation can sometimes react with other functional groups in the molecule. Consider using a milder or non-nucleophilic base, such as Amberlyst 21.[16] |
Problem 3: Poor Regio- or Stereoselectivity
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| A mixture of regioisomers is obtained. | Electronic and/or steric factors are not strongly directing the cycloaddition. | 1. Analyze Frontier Molecular Orbitals (FMO): The regioselectivity is often governed by the FMO interactions between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).[5][17] Modifying the electronic nature of either component can favor one regioisomer.2. Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile can direct the approach of the other reactant, favoring the formation of the less sterically hindered product.[4][17]3. Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance regioselectivity by coordinating to the dipolarophile.[16] |
| A mixture of diastereomers is obtained with a chiral dipolarophile. | Poor facial selectivity in the cycloaddition. | 1. Chiral Auxiliaries: Employing a chiral auxiliary on the dipolarophile can effectively block one face, leading to high diastereoselectivity.2. Chiral Lewis Acid Catalysis: Asymmetric catalysis using chiral Lewis acids can create a chiral environment around the reactants, inducing high enantioselectivity.[16] |
Experimental Protocols
Protocol 1: In Situ Generation of Benzonitrile Oxide from Benzohydroximoyl Chloride and Cycloaddition with Styrene
-
To a solution of styrene (1.2 equivalents) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add benzohydroximoyl chloride (1.0 equivalent).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
In a separate syringe, prepare a solution of triethylamine (1.1 equivalents) in anhydrous toluene.
-
Using a syringe pump, add the triethylamine solution to the reaction mixture over 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-diphenyl-4,5-dihydroisoxazole.
Protocol 2: In Situ Generation of Nitrile Oxide via Oxidation of an Aldoxime
-
To a solution of the aldoxime (1.0 equivalent) and the dipolarophile (1.5 equivalents) in a suitable solvent such as dioxane, add 2,6-lutidine (1.2 equivalents) as a base.[14]
-
In a separate flask, prepare a solution of tert-butyl hypochlorite (1.1 equivalents) and sodium iodide (1.1 equivalents) in the same solvent to generate tert-butyl hypoiodite (t-BuOI).[14]
-
Slowly add the t-BuOI solution to the aldoxime/dipolarophile mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Key Concepts
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for addressing low yields in nitrile oxide cycloadditions.
Caption: Troubleshooting Decision Tree for Low Yields.
Reaction Pathway: Competition Between Cycloaddition and Dimerization
This diagram illustrates the central challenge in nitrile oxide chemistry: the competition between the desired cycloaddition and the undesired dimerization side reaction.
Caption: Competing Reaction Pathways for Nitrile Oxides.
References
- K. B. G. Torssell, Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis, 2nd ed. Wiley-VCH, 1988.
-
Movassaghi, M., & Schmidt, M. A. (2007). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 9(12), 2353–2356. [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2588. [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Wikipedia contributors. (2023, December 27). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Kumaran, G., & Kulkarni, G. H. (1997). Synthesis of α-Functionalized and Nonfunctionalized Hydroximoyl Chlorides from Conjugated Nitroalkenes and Nitroalkanes. The Journal of Organic Chemistry, 62(5), 1516–1520. [Link]
-
Muhammet, U., et al. (2014). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). ARKIVOC. [Link]
-
Johnson, J. E., et al. (1983). Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution at the carbon-nitrogen double bond. The Journal of Organic Chemistry, 48(1), 1-5. [Link]
-
Johnson, J. E., et al. (1983). Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution. The Journal of Organic Chemistry, 48(1), 1-5. [Link]
-
Kim, J., & Kim, J. (2012). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 14(5), 1282-1285. [Link]
-
Wang, C., et al. (2018). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-657. [Link]
- Belen'kii, L. I. (2004).
-
ChemTube3D. Nitrile Oxide Synthesis Via Oxime. [Link]
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Zhang, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules, 56(12), 4586–4595. [Link]
-
Armstrong, S. K., et al. (2001). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC. [Link]
-
ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]
-
Chamorro, E., et al. (2008). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. Journal of the American Chemical Society, 130(42), 13947–13957. [Link]
- Padias, A. B., & Hall, H. K. (1999). Synthesis of stable nitrile oxide compounds.
-
Kim, K. S., et al. (1996). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry, 61(9), 3240–3241. [Link]
-
Al-Azzawi, F. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry. [Link]
-
da Cunha, W. F., et al. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 26(9), 1897-1907. [Link]
-
Chamorro, E., et al. (2008). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. Journal of the American Chemical Society, 130(42), 13947-13957. [Link]
-
Crosby, I. T., et al. (2005). Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. Australian Journal of Chemistry, 58(12), 877-881. [Link]
-
ResearchGate. Limitations of the reactions of transient nitrile oxide 6 with dipolarophiles. [Link]
-
Reddy, D., et al. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 22(10), 1673. [Link]
-
Pasinszki, T., & Krebsz, M. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(20), 7385-7395. [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2588. [Link]
-
ResearchGate. Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. [Link]
-
Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 126(17), 5366–5367. [Link]
-
Wang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 123. [Link]
- Nishio, T. (2017). Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. Royal Society of Chemistry.
-
Ntirampebura, D., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(19), 6667. [Link]
-
Houk, K. N., et al. (1986). Steric models for stereoselectivity of nitrile oxide cycloadditions to chiral alkenes. Journal of the American Chemical Society, 108(12), 3441–3443. [Link]
-
ANU Open Research. The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. [Link]
-
Wang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2580. [Link]
-
Ghorai, M. K., & Kumar, A. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 859–864. [Link]
-
Pinto, A., & Reissig, H.-U. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 16(43), 8216-8230. [Link]
-
ResearchGate. 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. [Link]
-
Wiberg, K. B. (1956). The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide. The Journal of Organic Chemistry, 21(8), 891-894. [Link]
-
Jaworski, J. S., & Stephan, M. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3020. [Link]
-
ResearchGate. Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. [Link]
-
The Organic Chemistry Tutor. (2020, April 6). 21.13 Preparation and Reactions of Nitriles (Part 1). YouTube. [Link]
-
ResearchGate. Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. [Link]
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Technical Support Center: 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride Degradation Pathways in Solution
Welcome to the technical support center for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound possesses two key heterocyclic rings: an isoxazole ring and a piperidine ring. Understanding the inherent stability of these moieties is crucial for predicting and mitigating potential degradation. The isoxazole ring, with its N-O bond, can be susceptible to cleavage under certain conditions.[1] Similarly, the piperidine ring, a saturated heterocycle, can undergo oxidation.[2] This guide will delve into the likely degradation pathways based on these structural features and provide practical advice for maintaining compound stability.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the peak area of my compound during HPLC analysis over a short period. What could be the cause?
A1: A decreasing peak area often suggests compound degradation. This compound can be susceptible to degradation under various conditions. The primary suspects are pH instability (especially in basic conditions which can promote isoxazole ring opening), oxidation of the piperidine ring, or photodegradation if the solution is exposed to light.[1][2][3] It is crucial to conduct forced degradation studies to understand the specific vulnerabilities of your compound under your experimental conditions.[4][5]
Q2: What are the most probable degradation pathways for this molecule in solution?
A2: Based on the structure, two primary degradation pathways are of concern:
-
Isoxazole Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic conditions.[1][6] This would likely result in the formation of a β-hydroxy nitrile or related species.
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[2][7] This can be initiated by atmospheric oxygen over extended periods or by the presence of oxidizing agents.[2]
Q3: My solution of this compound has turned slightly yellow. What does this indicate?
A3: A color change can be an indicator of degradation. The formation of certain degradation products, potentially from oxidative processes or complex rearrangements of the heterocyclic rings, can lead to chromophores that absorb in the visible spectrum. It is highly recommended to analyze the discolored solution by LC-MS to identify any new peaks corresponding to degradation products.
Q4: How can I prevent the degradation of my compound during storage and experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solution within a stable range, avoiding strongly basic conditions. Acidic to neutral pH is generally preferable for isoxazole stability.[6]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation of the piperidine ring.[2]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[1][8]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down potential degradation reactions.[9]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this must be validated to ensure it doesn't interfere with your experiment.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.
Guide 1: Unexpected Peaks in Chromatogram
-
Symptom: Appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Workflow:
Guide 2: Inconsistent Results in Biological Assays
-
Symptom: High variability or loss of activity in your biological assays over time.
-
Possible Cause: Degradation of the active compound in the assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. [4][5][10] Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis. [2] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. [2] * Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours. [2] * Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. [2][5]3. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). [11] Data Presentation:
-
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 24h | |||
| 0.1 M NaOH, 24h | |||
| 3% H₂O₂, 8h | |||
| 80°C, 48h | |||
| Photolytic |
Protocol 2: Stability Assessment in Assay Buffer
Objective: To determine the stability of the compound in the specific buffer used for biological assays.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the assay buffer at the final assay concentration.
-
Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.
-
Sample Preparation: Quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Hypothetical Degradation Pathways
The following diagrams illustrate the likely primary degradation pathways for this compound based on its chemical structure.
Caption: Hypothetical base-catalyzed opening of the isoxazole ring.
Caption: Hypothetical oxidative degradation of the piperidine moiety.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound;CAS No.:1401425-44-2 [chemshuttle.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Minimizing Off-Target Effects of Isoxazole-Based Inhibitors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with isoxazole-based inhibitors. The isoxazole scaffold is a versatile and valuable pharmacophore in drug discovery, known for its presence in a wide range of therapeutic agents.[1][2] However, its "privileged" nature means it can interact with multiple biological targets, making off-target activity a critical challenge to address.[3][4]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you identify, understand, and minimize off-target effects, ensuring the scientific rigor of your findings.
Section 1: Frequently Asked Questions - The Fundamentals of Off-Target Effects
This section addresses the core principles of inhibitor selectivity and the specific challenges associated with the isoxazole scaffold.
Q1: What are "off-target" effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates proteins other than its intended biological target.[4] These unintended interactions are a major concern for two primary reasons:
-
Toxicity and Adverse Effects: In a therapeutic context, off-target binding can lead to unforeseen side effects and dose-limiting toxicities.[5][6]
Q2: Why does the isoxazole scaffold seem prone to off-target interactions?
A2: The isoxazole ring is a five-membered heterocycle whose electronic properties and ability to form various non-covalent interactions (like hydrogen bonds) make it a highly effective pharmacophore.[1][7] This versatility allows it to fit into the binding sites of numerous, often unrelated, proteins. This promiscuity is particularly evident in target families with conserved binding sites, such as the ATP-binding pocket of protein kinases.[5] Modifications to the substituents on the isoxazole ring are crucial for steering the compound toward a specific target and improving its pharmacological profile.[3]
Q3: My isoxazole-based inhibitor shows high potency in a biochemical assay but weak or no activity in my cell-based assay. What's going on?
A3: This is a common and critical issue. A significant drop-off in potency between a purified enzyme assay and a cellular assay can point to several factors, not all of which are off-target related but must be investigated:
-
Poor Cell Permeability: The compound may be unable to efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[8][9]
-
Metabolic Instability: The compound may be rapidly degraded by intracellular enzymes.
-
High Protein Binding: The inhibitor might bind to proteins in the cell culture medium or non-target intracellular proteins, drastically reducing the free concentration available to engage the intended target.[8]
Failing to see the expected phenotype in a cell, despite high biochemical potency, necessitates a systematic troubleshooting approach to distinguish between physicochemical issues and potential off-target effects that might be masking the desired outcome.
Q4: I'm seeing an unexpected phenotype that doesn't match the known function of my target. Could this be an off-target effect?
A4: Absolutely. An unexpected or paradoxical phenotype is a classic indicator of potential off-target activity. For example, if you are targeting a specific kinase known to regulate apoptosis, but you observe effects on cell cycle progression, it is crucial to validate that this is not due to the inhibitor hitting an unintended cell cycle-related kinase.[10] It is essential to use orthogonal validation methods, such as a structurally distinct inhibitor or genetic knockdown of the target, to confirm that the observed phenotype is genuinely linked to the intended target.[4]
Section 2: Proactive Strategies for Minimizing Off-Target Effects
The most effective way to deal with off-target effects is to anticipate and design against them from the outset. This section outlines computational and medicinal chemistry strategies to build selectivity into your isoxazole-based inhibitors.
Workflow for Rational Inhibitor Design & Selectivity Profiling
The following workflow illustrates a best-practice approach, integrating computational prediction with experimental validation.
Caption: Iterative workflow for designing selective isoxazole inhibitors.
Q5: What computational tools can I use to predict off-target effects before synthesis?
A5: In silico prediction is a cost-effective first step to flag potential liabilities. Several computational methods are widely used:
-
Chemical Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare your inhibitor's 2D structure against databases of compounds with known biological activities to predict potential off-targets.[11][12]
-
Molecular Docking: If crystal structures are available, you can dock your inhibitor into the binding sites of suspected off-target proteins to estimate binding affinity. This is particularly useful for assessing binding to closely related kinases.[9]
-
Machine Learning Models: Various platforms use machine learning algorithms (e.g., Random Forest, SVM) trained on large datasets of inhibitor-target interactions to predict the likely target profile of a new molecule.[5][13]
While predictive, these methods are not definitive and must be followed by experimental validation.[12]
Q6: How can I use Structure-Activity Relationship (SAR) to improve the selectivity of my isoxazole inhibitor?
A6: SAR is the process of systematically modifying the chemical structure of your compound and assessing the impact on activity and selectivity. For isoxazole-based inhibitors, especially those targeting kinases, key strategies include:
-
Exploiting Non-Conserved Regions: While the core ATP-binding region is highly conserved, surrounding sub-pockets (like the ribose pocket) can have unique features. Adding chemical moieties to your inhibitor that extend into these regions can dramatically increase selectivity.[8][14]
-
Modifying Ring Substituents: The groups attached to the isoxazole ring play a vital role in directing interactions. Altering their size, electronics, and hydrogen bonding capacity can disrupt binding to off-targets while maintaining or improving affinity for the on-target.[3][15]
-
Structure-Based Design: Obtaining a co-crystal structure of your inhibitor bound to its target is invaluable. It allows you to visualize the precise interactions and rationally design modifications that enhance binding to your target while clashing with the binding sites of known off-targets.[14]
Section 3: Experimental Troubleshooting Guides & Protocols
When you have an inhibitor in hand, rigorous experimental profiling is non-negotiable. This section provides step-by-step protocols for key assays to determine your inhibitor's selectivity profile.
Troubleshooting Unexpected Cellular Results
Use this decision tree when your experimental results are inconsistent or unexpected.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-5-(piperidin-4-yl)isoxazole Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. We will explore the underlying principles of method selection and provide detailed troubleshooting advice in a direct question-and-answer format to address common experimental issues.
Understanding the Molecule and Its Challenges
This compound is a polar, basic heterocyclic compound. Its structure, particularly the protonated piperidine ring in its hydrochloride salt form, dictates its chromatographic behavior.[1] The primary challenges in its purification stem from:
-
High Polarity: The compound is highly soluble in polar solvents and has a strong affinity for polar stationary phases and mobile phases, which can lead to poor retention in traditional reversed-phase chromatography.[2][3]
-
Basic Nature: The secondary amine in the piperidine ring is basic. In its free base form, it can interact strongly and undesirably with acidic silanol groups present on the surface of standard silica gel, causing severe peak tailing or irreversible adsorption.[4][5]
-
Salt Form: As a hydrochloride salt, the compound is ionic. This influences its solubility and interaction with different chromatographic phases. The presence of the chloride counter-ion must be considered, especially when using mobile phase modifiers like trifluoroacetic acid (TFA), which can lead to salt exchange.[6]
Method Selection & Initial Troubleshooting FAQs
This section addresses the initial high-level decisions required to establish a robust purification strategy.
Q1: Which chromatographic technique is best for purifying this compound?
There is no single "best" technique; the optimal choice depends on the scale of purification, available equipment, and the impurity profile. However, for a highly polar and basic compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography with specific mobile phase conditions are the most recommended starting points. Normal-phase chromatography on standard silica is generally challenging but can be made viable with modifications.
Table 1: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| HILIC | Polar (Silica, Amide, Diol) | High Organic (>70% ACN) + Aqueous Buffer | Excellent retention for polar compounds; MS-friendly mobile phases.[7] | Compound solubility in the injection solvent can be low; requires careful equilibration. |
| Reversed-Phase | Non-polar (C18, C8) | High Aqueous + Organic (MeOH, ACN) | Versatile; wide range of available columns.[8][9] | Poor retention for very polar compounds; requires acidic modifiers that can cause salt exchange.[2] |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar (Hexane, EtOAc, DCM) | Good for separating less polar impurities. | Severe peak tailing due to amine-silanol interactions; requires basic additives.[4][5] |
| Ion-Exchange | Charged (e.g., SO3-) | Aqueous Buffer with Salt Gradient | Highly specific for charged molecules; high capacity.[10][11] | Requires salt removal post-purification; more complex method development. |
Troubleshooting Guide by Technique
This section provides answers to specific problems you may encounter during your experiments.
A. Reversed-Phase (RP-HPLC) Troubleshooting
Q1: My compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
This is a classic symptom of a polar compound in RP chromatography.[5] The molecule prefers the polar mobile phase over the non-polar C18 stationary phase.
-
Causality: The hydrochloride salt is highly water-soluble and lacks significant hydrophobic regions to interact with the C18 alkyl chains.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water/buffer). Some modern RP columns are designed to be stable in 100% aqueous conditions.[5]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns contain polar functional groups within the stationary phase (e.g., amide or carbamate) that provide an alternative retention mechanism for polar analytes.
-
Consider HILIC: If retention remains poor, your compound is likely an ideal candidate for HILIC, which is designed for such molecules.[3]
-
Q2: I'm observing significant peak tailing for my compound. Why is this happening and how can I fix it?
Peak tailing in RP for a basic compound is often caused by secondary interactions with the stationary phase.
-
Causality: Residual, un-endcapped silanol groups on the silica surface of the column are acidic and can interact ionically with the protonated piperidine amine. This secondary interaction leads to a portion of the analyte being retained longer, causing the peak to tail.
-
Solutions:
-
Add an Acidic Modifier: The most common solution is to add an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.05-0.1%. The acid serves two purposes: it ensures the piperidine amine is fully protonated and acts as an "ion-pairing" agent that also protonates and effectively "shields" the residual silanols, leading to improved peak symmetry.[4]
-
Lower the Mobile Phase pH: Adjusting the mobile phase pH to between 2.5 and 4 with a buffer (e.g., formate or acetate) will suppress the ionization of the silanol groups, minimizing the unwanted interaction.[5]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer free silanols and are less prone to this issue.
-
Q3: I purified my compound using a mobile phase with TFA. How do I remove the trifluoroacetate and get my hydrochloride salt back?
During purification, the chloride counter-ion will be exchanged for trifluoroacetate. Removing the TFA is a critical subsequent step.
-
Causality: TFA is a strong acid and forms a tight ion pair with the protonated amine. It is also non-volatile and can be difficult to remove completely by evaporation.
-
Solutions:
-
Salt Exchange Protocol: After evaporating the HPLC fractions, dissolve the resulting TFA salt in a minimal amount of water or methanol. Add a 1-2 M solution of HCl in diethyl ether or dioxane. This stoichiometric excess of chloride ions will displace the trifluoroacetate, precipitating the desired hydrochloride salt, which can then be collected by filtration or centrifugation.
-
Ion-Exchange SPE: Pass a solution of the TFA salt through a strong anion exchange (SAX) solid-phase extraction cartridge that has been pre-conditioned with chloride ions. The trifluoroacetate will bind to the cartridge, and the desired hydrochloride salt will elute.
-
B. Hydrophilic Interaction Liquid Chromatography (HILIC) Troubleshooting
Q1: My compound is not retained in HILIC mode, even with high acetonitrile content.
Lack of retention in HILIC is unusual for this compound type but can occur.
-
Causality: The primary retention mechanism in HILIC is the partitioning of the analyte into the water layer adsorbed on the polar stationary phase. Insufficient water in this layer or an inappropriate mobile phase buffer can lead to poor retention.
-
Solutions:
-
Ensure Proper Column Equilibration: HILIC columns require extensive equilibration (10-20 column volumes) with the initial mobile phase to establish the aqueous layer. Rushing this step is a common cause of retention failure.
-
Increase the Aqueous Content Slightly: While counterintuitive, sometimes increasing the water content from, for example, 3% to 5% can enhance the thickness of the adsorbed water layer and improve retention for certain analytes.
-
Check Buffer Type and Concentration: The salt concentration in the mobile phase is critical. A buffer like ammonium formate or ammonium acetate (10-20 mM) is typically used. Ensure the buffer is soluble in the high-organic mobile phase.
-
Q2: My peak shape is poor (fronting or tailing) in HILIC.
Peak shape issues in HILIC often relate to the sample solvent or column overloading.
-
Causality: Injecting the sample in a solvent that is much stronger (more aqueous) than the mobile phase will cause the sample band to spread on the column, leading to broad or split peaks. Tailing can occur from secondary interactions, similar to RP, if the stationary phase has active sites.
-
Solutions:
-
Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a solvent with a slightly weaker or equivalent elution strength (e.g., 90% acetonitrile). If the sample is insoluble, dissolve it in a minimum amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.
-
Reduce Sample Load: Column overloading can lead to peak fronting. Reduce the mass of compound injected onto the column.
-
Adjust Buffer pH/Concentration: The ionic strength and pH of the mobile phase can influence peak shape. Optimize the buffer concentration to see if symmetry improves.
-
C. Normal-Phase (Flash Chromatography) Troubleshooting
Q1: My compound streaks badly on a silica gel TLC plate and column. How can I get a clean separation?
This is the most common problem for basic amines on silica gel.
-
Causality: The lone pair of electrons on the free piperidine nitrogen (even in equilibrium from the salt) strongly adsorbs to the acidic surface silanol groups (Si-OH) of the silica gel, resulting in a smear rather than a compact spot or band.[4][12]
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase.[13] A common choice is 0.5-2% triethylamine (TEA).[4][5] Alternatively, a solution of 1-10% ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane / (10% NH3 in MeOH)).[14]
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[4] Alternatively, specialty bonded phases like amino- or diol-functionalized silica can provide better peak shapes for basic compounds.
-
Q2: My compound seems to have decomposed or is irreversibly stuck on the silica column.
This indicates a stability issue or an extremely strong interaction.
-
Causality: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[12][14] Alternatively, the ionic interaction is so strong that the compound will not elute with standard organic solvents.
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4][14]
-
Switch to a Different Technique: If the compound is unstable on silica, normal-phase chromatography is not a suitable method. Switch to Reversed-Phase or HILIC, which use less harsh conditions.
-
Recommended Experimental Protocols
Protocol 1: HILIC Purification Method
This method is often the most successful for retaining and purifying this compound class.
-
Column Selection: Amide- or Diol-based HILIC column (e.g., TSKgel Amide-80[15], or equivalent), 5 µm particle size.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile with 10 mM Ammonium Formate.
-
Solvent B: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate.
-
-
Sample Preparation: Dissolve the crude hydrochloride salt in a minimal amount of water or methanol, then dilute with acetonitrile to a final concentration of at least 80% acetonitrile. If solubility is an issue, use DMSO as the initial solvent before diluting.
-
Column Equilibration: Equilibrate the column with the starting conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 15 column volumes.
-
Gradient Elution:
-
Time 0-2 min: Hold at 5% B.
-
Time 2-15 min: Linear gradient from 5% to 50% B.
-
Time 15-17 min: Linear gradient to 95% B (column wash).
-
Time 17-20 min: Return to 5% B and re-equilibrate.
-
-
Detection: UV at an appropriate wavelength, or CAD/ELSD/MS.
Protocol 2: Reversed-Phase Purification with Formic Acid
This is a viable alternative if HILIC is unavailable or unsuccessful.
-
Column Selection: C18 column with high purity silica and robust end-capping, 5 µm particle size.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Dissolve the crude material in the initial mobile phase (e.g., 95% A, 5% B) or in water/methanol.
-
Column Equilibration: Equilibrate the column with the starting conditions for at least 10 column volumes.
-
Gradient Elution:
-
Time 0-2 min: Hold at 5% B.
-
Time 2-20 min: Linear gradient from 5% to 95% B.
-
Time 20-25 min: Hold at 95% B (column wash).
-
Time 25-30 min: Return to 5% B and re-equilibrate.
-
-
Post-Processing: Combine fractions containing the pure product. Evaporate the solvent. Perform a salt exchange (as described in the troubleshooting section) to convert the formate salt back to the hydrochloride salt.
References
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. Agilent. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]
-
Ion exchange chromatography strategy?. ResearchGate. [Link]
-
Understanding Reverse Phase: A Key Concept in Chromatography. Oreate AI Blog. [Link]
-
Ion Exchange Chromatography. Angelo State University. [Link]
-
Using prep HPLC for ion exchange. Chromatography Forum. [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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- 2. assets.fishersci.com [assets.fishersci.com]
- 3. biotage.com [biotage.com]
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- 14. Chromatography [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Resistance to 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Disclaimer: 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a novel investigational compound. As such, specific clinical or extensive preclinical data on resistance mechanisms are not yet broadly available. This guide is constructed based on established scientific principles for isoxazole-based compounds and common mechanisms of resistance observed with agents targeting similar cellular pathways. The troubleshooting and experimental protocols provided are intended to serve as a robust framework for researchers to investigate and overcome potential resistance.
Introduction
This compound is a synthetic small molecule belonging to the isoxazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Isoxazole derivatives have been shown to target a range of crucial cellular pathways implicated in cancer, including protein kinases, tubulin polymerization, and DNA repair enzymes.[1][2] As with any targeted therapy, the emergence of drug resistance is a primary challenge to its long-term efficacy.[3][4]
This technical support center provides a comprehensive guide for researchers encountering resistance to this compound in their experiments. It is designed to function as a dynamic resource, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to dissect and address resistance mechanisms. We will explore three plausible mechanisms of action for this compound and the corresponding avenues of resistance:
-
Inhibition of the PI3K/Akt Signaling Pathway
-
Disruption of Tubulin Polymerization
-
Inhibition of PARP-mediated DNA Repair
Section 1: Resistance Mechanisms Related to Kinase Inhibition (e.g., PI3K/Akt Pathway)
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently hyperactivated signaling cascades in human cancer, making it a prime target for therapeutic intervention.[5] Isoxazole-containing compounds have been developed as inhibitors of this pathway. Resistance to PI3K/Akt inhibitors can arise through various adaptive mechanisms, limiting their clinical effectiveness.[5][6]
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing a reduced response in cell viability assays (higher IC50). What could be the cause?
A1: A rightward shift in the IC50 curve is a classic indicator of acquired resistance. If the compound targets the PI3K/Akt pathway, this could be due to several factors:
-
Reactivation of the PI3K pathway: Cells can develop mutations in PIK3CA or loss of PTEN, which can reactivate the pathway despite the presence of an inhibitor.[6][7]
-
Activation of bypass pathways: Cells may upregulate parallel signaling pathways (e.g., MAPK/ERK) to compensate for the inhibition of PI3K/Akt signaling.[5]
-
Feedback loop activation: Inhibition of a downstream node like Akt can sometimes lead to the feedback activation of upstream receptor tyrosine kinases (RTKs), which then restimulates the PI3K pathway.[6][8]
Q2: I'm performing a Western blot to check the phosphorylation status of Akt (a downstream marker of PI3K activity) after treatment. I'm not seeing the expected decrease in phospho-Akt. Why?
A2: This suggests that the inhibitor is not effectively suppressing the pathway. This could be due to:
-
Insufficient drug concentration or target engagement: Ensure the compound is used at an appropriate concentration and that it is reaching its target within the cell.
-
Acquired mutations in the target kinase: A mutation in the drug-binding pocket of PI3K could prevent the compound from binding effectively.[7]
-
Upregulation of upstream activators: Increased expression or activity of RTKs can provide a stronger activation signal that overcomes the inhibition.[5]
Troubleshooting Guide: Kinase Inhibition Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No change in downstream protein phosphorylation (e.g., p-Akt, p-S6K) after treatment. | 1. Compound degradation or instability.2. Insufficient incubation time.3. Acquired resistance through target mutation or bypass pathway activation.[7][8] | 1. Prepare fresh compound dilutions for each experiment. Verify compound integrity.2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time for observing pathway inhibition.3. Sequence the target kinase (e.g., PIK3CA) in your resistant cells. Perform a phospho-kinase array to screen for activated bypass pathways. |
| Initial inhibition of p-Akt is observed, but the signal recovers over time (e.g., 24-48 hours). | 1. Adaptive feedback mechanisms are reactivating the pathway.[5]2. The compound is being metabolized or effluxed by the cells. | 1. Co-treat with an inhibitor of the suspected feedback loop (e.g., an RTK inhibitor).2. Measure the intracellular concentration of the compound over time. Consider co-treatment with an efflux pump inhibitor. |
| High variability in Western blot results between replicates. | 1. Inconsistent protein loading.2. Uneven transfer during the blotting process.3. Issues with antibody dilutions or incubation times. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., β-actin, GAPDH) to verify even loading.2. Ensure proper assembly of the transfer stack and use a standard transfer protocol.[9]3. Optimize primary and secondary antibody concentrations and incubation times as per the manufacturer's recommendations.[10] |
Visualizing the PI3K/Akt Pathway and Resistance
Caption: PI3K/Akt signaling and resistance mechanisms.
Section 2: Resistance Mechanisms Related to Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for mitosis, cell structure, and intracellular transport.[11] Agents that interfere with microtubule dynamics are potent anticancer drugs. Resistance to tubulin inhibitors can occur through several mechanisms, most commonly involving alterations in the drug's target or its intracellular concentration.[1][12]
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are not arresting in the G2/M phase of the cell cycle as expected. What's happening?
A1: A lack of G2/M arrest suggests that the compound is not effectively disrupting microtubule function. This could be due to:
-
Overexpression of drug efflux pumps: P-glycoprotein (P-gp), encoded by the MDR1 gene, is a common mechanism of resistance to tubulin-targeting agents. It actively pumps the drug out of the cell, reducing its intracellular concentration.[1]
-
Mutations in tubulin: Changes in the amino acid sequence of β-tubulin can alter the drug's binding site, reducing its affinity and efficacy.[11]
-
Changes in tubulin isotype expression: Cancer cells can alter the expression profile of different tubulin isotypes. Some isotypes, like βIII-tubulin, are associated with resistance to taxanes and other microtubule agents.[1]
Q2: I'm using immunofluorescence to visualize the microtubule network, but I don't see the disruption (e.g., depolymerization) that I saw in the parental cell line. Why?
A2: This provides visual confirmation that the drug is not affecting the microtubules in the resistant cells. The underlying reasons are likely the same as those causing a lack of cell cycle arrest. The cells may be preventing the drug from reaching its target (efflux pumps) or the target itself may have changed (tubulin mutations/isotypes).[1][11]
Troubleshooting Guide: Microtubule-Targeting Agent Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on microtubule structure in immunofluorescence images. | 1. Suboptimal fixation or permeabilization during the staining protocol.[13]2. Overexpression of drug efflux pumps (e.g., P-gp/MDR1).[1]3. Mutations in the β-tubulin gene. | 1. Optimize the immunofluorescence protocol. Methanol fixation at -20°C is often effective for preserving microtubule structures.[14]2. Perform a Western blot for P-gp/MDR1. Test for reversal of resistance by co-treating with a P-gp inhibitor (e.g., verapamil).3. Sequence the β-tubulin gene in resistant cells to identify potential mutations. |
| Resistant cells show a different microtubule morphology at baseline compared to parental cells. | 1. Altered expression of tubulin isotypes or microtubule-associated proteins (MAPs).[1] | 1. Use isotype-specific antibodies in Western blotting or immunofluorescence to check for changes in the expression of βI, βII, βIII, and βIV-tubulin. |
| In vitro tubulin polymerization assay shows reduced inhibition by the compound. | 1. The compound may require cellular metabolism to become active.2. The purified tubulin used in the assay does not have the specific mutation or isotype composition present in the resistant cells. | 1. This suggests the resistance mechanism is cell-based. Focus on cellular assays.2. If a specific tubulin mutation is identified, consider using recombinant mutant tubulin for in vitro assays. |
Visualizing an Experimental Workflow for Tubulin Resistance
Caption: Workflow for investigating tubulin inhibitor resistance.
Section 3: Resistance Mechanisms Related to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs).[15] PARP inhibitors (PARPi) exploit a concept known as synthetic lethality in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[16][17] Resistance to PARPi is an evolving challenge and can occur through multiple routes.[18][19]
Frequently Asked Questions (FAQs)
Q1: My BRCA-deficient cell line has developed resistance to this compound. How is this possible if the HR pathway is compromised?
A1: This is a well-documented phenomenon with PARP inhibitors. The most common mechanisms involve the restoration of HR functionality or stabilization of the DNA replication fork:
-
Secondary or "reversion" mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA gene, leading to the production of a functional protein and restoring HR capacity.[19]
-
Loss of key NHEJ factors: Suppression of the non-homologous end joining (NHEJ) pathway (e.g., loss of 53BP1) can shift the balance of DNA repair towards HR, even in BRCA1-mutant cells.[16]
-
Replication fork protection: Some cells develop mechanisms to stabilize stalled replication forks, preventing their collapse into the double-strand breaks that are toxic in HR-deficient cells.[17][20]
-
Reduced PARP1 trapping: The efficacy of some PARP inhibitors is linked to their ability to "trap" the PARP1 enzyme on DNA. Reduced expression of PARP1 or mutations that prevent this trapping can lead to resistance.[20]
Q2: I'm running a PARP activity assay, and the resistant cells show similar PARP inhibition to the sensitive cells. What does this imply?
A2: This suggests that the resistance mechanism is not due to a direct failure of the drug to inhibit the PARP enzyme itself. The resistance is likely occurring downstream of PARP. You should investigate mechanisms that bypass the need for PARP-mediated repair or that compensate for its inhibition, such as the restoration of homologous recombination.[17][18]
Troubleshooting Guide: PARP Inhibitor Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in colorimetric/fluorometric PARP activity assay. | 1. Contaminants in cell lysate that interfere with the assay chemistry.2. Insufficient washing steps in an ELISA-based assay.[21] | 1. Ensure high-quality lysate preparation. Consider using a nuclear extraction protocol.2. Follow the manufacturer's washing protocol meticulously. Increase the number of washes if necessary. |
| Resistant cells show restored HR activity (e.g., in a RAD51 focus formation assay). | 1. BRCA1/2 reversion mutations.[19]2. Epigenetic changes restoring BRCA1 expression.3. Downregulation of NHEJ pathway components.[16] | 1. Sequence the BRCA1/2 genes in the resistant cell line.2. Check for BRCA1 promoter methylation.3. Perform Western blotting for key NHEJ proteins like 53BP1, Ku70/80. |
| No difference in PARP1 expression or activity, and no evidence of HR restoration. | 1. Upregulation of drug efflux pumps (P-gp/MDR1).[18]2. Alterations in replication fork stability.[20] | 1. Check for P-gp expression and test for resistance reversal with P-gp inhibitors.2. Investigate the status of replication fork protection proteins (e.g., MRE11, MUS81) via Western blot.[20] |
Visualizing PARP Inhibition and Resistance Pathways
Caption: PARP-mediated repair and synthetic lethality resistance.
Section 4: Key Experimental Protocols
This section provides generalized protocols for foundational experiments used to investigate drug resistance. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Development of Drug-Resistant Cell Lines
This protocol describes a method for generating a drug-resistant cell line using continuous exposure to escalating drug concentrations.[22][23][24]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in medium containing the compound at a concentration equal to its IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[23]
-
Monitoring and Dose Escalation:
-
Monitor the cells closely. Initially, significant cell death is expected.
-
Replace the drug-containing medium every 2-3 days.
-
When the cells resume a stable proliferation rate and reach ~80% confluency, passage them.
-
At each passage, freeze down a vial of cells as a backup.[25]
-
After 2-3 passages at a given concentration, gradually increase the drug concentration by a factor of 1.5 to 2.0.[23]
-
If a significant increase in cell death occurs after a dose escalation, maintain the cells at the previous concentration until they recover, or reduce the fold-increase to 1.1-1.5.[23]
-
-
Establishing a Resistant Line: Continue this process of dose escalation for several months. The goal is to establish a cell line that can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, confirm its resistance by re-evaluating the IC50 and comparing it to the parental line. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[22]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.[22]
Protocol 2: Cell Viability Assay (MTT-based)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[26][27]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status in cell lysates.[9][28]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Immunofluorescence Staining of Microtubules
This protocol is for visualizing the microtubule network within cells.[14][30][31]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compound for the desired time.
-
Fixation: Wash cells with PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
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Mweempwa, A., et al. (2022). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. Cancer Drug Resistance. [Link]
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D'Andrea, A. D. (2018). Insights into the Possible Molecular Mechanisms of Resistance to PARP Inhibitors. Cancers. [Link]
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Li, H., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Pharmacology. [Link]
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Ghotme, K. A., et al. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. NAR Cancer. [Link]
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Bolitho, C., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers. [Link]
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Mweempwa, A., et al. (2022). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. ResearchGate. [Link]
-
Hamm, C., et al. (2019). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Molecular Cancer Therapeutics. [Link]
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Jurado, J. C., et al. (2024). Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. Cancer Research. [Link]
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O'Brien, N. A., et al. (2023). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. International Journal of Molecular Sciences. [Link]
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Bolitho, C., et al. (2021). Adaptive and epigenetic-driven mechanisms of resistance to PI3K/AKT inhibition. ResearchGate. [Link]
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Dumontet, C., & Sikic, B. I. (1999). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc. [Link]
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Procell Life Science & Technology Co., Ltd. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
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Lattrich, C., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Leon, G., et al. (2016). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. [Link]
-
Assay-Protocol.com. PARP. Assay-Protocol.com. [Link]
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Nobre, M. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. [Link]
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Kavitha, S., et al. (2013). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Research. [Link]
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Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology. [Link]
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Sridevi, C., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
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-
Wellcome Sanger Institute. (2024). Cancer drug resistance causes and categories identified. Oncology News Australia. [Link]
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-
Bio-protocol. Immunofluorescence staining of microtubules. Bio-protocol. [Link]
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Creative Bioarray. Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Paon, L., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols. [Link]
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BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. [Link]
-
Pepin, G., et al. (2023). Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. [Link]
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scale-up synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride challenges
Answering the call of drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common hurdles and ensure a robust, reproducible process.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while straightforward on a lab scale, presents significant challenges during scale-up. These challenges typically arise in three main areas: the formation of the isoxazole ring, the deprotection of the piperidine nitrogen, and the final crystallization of the hydrochloride salt. Success hinges on precise control of reaction conditions, a deep understanding of potential side reactions, and robust purification strategies.
A common and efficient method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] The overall synthetic workflow can be visualized as follows:
Caption: Decision tree for troubleshooting the final crystallization step.
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Failure to Crystallize / Oiling Out | The product is too soluble in the chosen solvent system, or the cooling rate is too fast, preventing nucleation. | 1. Solvent/Anti-Solvent System: A common technique is to dissolve the crude salt in a polar solvent (e.g., Methanol, Ethanol, Isopropanol) and then slowly add a non-polar anti-solvent (e.g., MTBE, Heptane, Ethyl Acetate) until turbidity is observed. [3]2. Control Cooling Profile: Implement a slow, controlled cooling ramp. A rapid crash-cooling often leads to oils or amorphous material. 3. Seeding: Add a small quantity of previously isolated, pure crystals to the supersaturated solution to induce controlled crystallization. |
| Poor Purity in Final Product | Impurities are being trapped in the crystal lattice (occlusion) or the mother liquor is not being efficiently removed. | 1. Optimize Solvent System: Choose a solvent system where the desired product has low solubility at cold temperatures, but the key impurities remain highly soluble. [3]2. Slurry Wash: After filtration, wash the filter cake with a cold solvent in which the product is sparingly soluble to remove residual mother liquor. 3. Re-crystallization: If purity specifications are not met, a second crystallization is often necessary. |
| Material is Hygroscopic / Difficult to Handle | The isolated salt may be amorphous or exist in a hygroscopic crystalline form. Residual water can also be a factor. [4] | 1. Polymorph Screen: Perform a polymorph screen to identify a stable, non-hygroscopic crystalline form. This is a critical step in pharmaceutical development. 2. Thorough Drying: Dry the final product under vacuum at an elevated temperature to remove residual solvents and water. Monitor for completeness using Loss on Drying (LOD) analysis. |
References
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Zhu, Y., et al. (2018). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. [Link]
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Wang, Y., et al. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 29(1), 119-122. [Link]
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Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11187-11196. [Link]
- Google Patents (2011). A kind of purification method of high-purity piperidine. CN101602748B.
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Yadav, D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33003. [Link]
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NanoBio Letters (2024). Construction of Isoxazole ring: An Overview. NanoBio Letters. [Link]
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Gadekar, A. B., et al. (2020). Scope of the Synthesis of Isoxazole 3 from Oxime 1. ResearchGate. [Link]
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Smith, A. L., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1131. [Link]
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Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
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Galanis, A. S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
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Galiano, V., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(18), 5547. [Link]
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Sridhar, G., et al. (2015). Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro- isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl- methanol. ResearchGate. [Link]
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Galiano, V., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
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Wang, Y., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2378-2384. [Link]
-
Deadman, B. J., et al. (2018). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Organic & Biomolecular Chemistry, 16(37), 6746-6750. [Link]oxazoles)
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common side reactions in the synthesis of isoxazole-piperidines
Welcome to the technical support center for the synthesis of isoxazole-piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The information is presented in a practical question-and-answer format, grounded in mechanistic principles and supported by literature references.
Part 1: Isoxazole Ring Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone for constructing the isoxazole ring.[1][2] However, this reaction is not without its challenges. Below are common issues and their solutions.
FAQ 1: My 1,3-dipolar cycloaddition is giving a low yield. What are the likely causes and how can I improve it?
Low yields in isoxazole synthesis are frequently traced back to the stability and reactivity of the nitrile oxide intermediate.[3]
Possible Causes & Troubleshooting Steps:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from its precursor (commonly an aldoxime or a nitroalkane) is a critical step.[3]
-
Troubleshooting:
-
Choice of Precursor and Oxidant: For aldoxime precursors, ensure high purity. Common oxidants include N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents.[3] A greener protocol using NaCl/Oxone has also shown good to excellent yields.[3]
-
Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of the oxidizing agent can sometimes lead to undesired side reactions.
-
-
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a very common side reaction that competes with the desired cycloaddition.[3][4] This is especially prevalent if the dipolarophile (your alkyne) is not sufficiently reactive or is present in low concentration.
-
Troubleshooting:
-
Slow Addition: Generate the nitrile oxide in situ by slowly adding the precursor or the oxidant to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the reaction with the alkyne over dimerization.[4]
-
Increase Dipolarophile Concentration: Ensure the alkyne is readily available to "trap" the nitrile oxide as it is formed.
-
-
-
Decomposition of Nitrile Oxide: Some nitrile oxides are inherently unstable and can decompose under the reaction conditions.
-
Troubleshooting:
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can impact the stability of the nitrile oxide. Experiment with different solvents to find the optimal conditions.
-
-
FAQ 2: I am observing a mixture of regioisomers in my isoxazole product. How can I control the regioselectivity?
The formation of regioisomers is a frequent challenge in the synthesis of 3,5- and 3,4-disubstituted isoxazoles.[4][5] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[4]
Strategies to Improve Regioselectivity:
| Strategy | Rationale |
| Modify Reaction Conditions | The polarity of the solvent and the presence of additives can influence the transition state of the cycloaddition, favoring one regioisomer over the other. |
| Use of Catalysts | Lewis acids or transition metals can coordinate to the reactants, altering their electronic properties and directing the cycloaddition to a specific regioisomer. Copper(I) catalysts are well-established for favoring 3,5-disubstituted isoxazoles from terminal alkynes.[5] |
| Modify Reactants | Altering the electronic properties (electron-donating vs. electron-withdrawing groups) of the substituents on the alkyne or nitrile oxide can significantly impact the regiochemical outcome. |
| Alternative Synthetic Routes | For challenging cases, especially for the synthesis of 3,4-disubstituted isoxazoles, alternative methods like the cycloaddition with enamines can offer higher regioselectivity.[5] |
Troubleshooting Flowchart for Regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Part 2: Challenges in Piperidine Synthesis and Functionalization
The piperidine ring is a common motif in pharmaceuticals, but its synthesis and subsequent functionalization can present several hurdles.
FAQ 3: I am struggling with the C-H functionalization of my piperidine ring. What are the common side reactions?
Direct C-H functionalization of saturated N-heterocycles like piperidine can be challenging and may lead to undesired side reactions.[6][7]
Common Issues and Solutions:
-
Lack of Regioselectivity: N-alkyl piperidines have multiple, subtly different α-C–H bonds, making selective functionalization difficult.[7]
-
Solution: The choice of directing groups on the nitrogen atom and the specific reaction conditions (e.g., use of specific metal catalysts) can help control the regioselectivity.[7]
-
-
Over-oxidation/Dehydrogenation: Instead of the desired functionalized product, dehydrogenation to form an enamine or other oxidized species can occur.
-
Solution: Careful selection of the oxidant and control of reaction stoichiometry are crucial. For instance, mCPBA can be used for selective oxidation to the N-oxide, which can then be further functionalized.[7]
-
-
Competitive Reactions at the Nitrogen Atom: The lone pair on the piperidine nitrogen can interfere with certain reactions, for example, by coordinating to a metal catalyst and inhibiting its activity.
-
Solution: Protection of the nitrogen atom with a suitable protecting group can be employed to circumvent this issue.
-
FAQ 4: My radical-mediated cyclization to form the piperidine ring is producing a linear alkene byproduct. How can I prevent this?
In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the desired cyclic product.[8]
Mitigation Strategies:
-
Catalyst Choice: The choice of the metal catalyst can influence the relative rates of the desired radical rebound and the undesired 1,5-H-transfer.[8] Experimenting with different catalysts may be necessary.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over the competing hydrogen transfer.
-
Temperature: Lowering the reaction temperature may disfavor the hydrogen transfer pathway.
Reaction Scheme of Competing Pathways:
Caption: Competing pathways in radical-mediated piperidine synthesis.
Part 3: Coupling of Isoxazole and Piperidine Moieties and Final Assembly
The final stage of synthesizing isoxazole-piperidine compounds involves coupling the two heterocyclic systems. This step can also be a source of side reactions.
FAQ 5: I am attempting to couple a pre-formed isoxazole with a piperidine derivative, and the yield is low. What could be the problem?
Low yields in the coupling step can arise from several factors related to the reactivity of the coupling partners and the stability of the product.
Potential Issues and Troubleshooting:
-
Steric Hindrance: If the point of attachment on either the isoxazole or the piperidine ring is sterically hindered, the coupling reaction may be slow or inefficient.
-
Solution: Consider using a more reactive coupling partner or a different coupling strategy that is less sensitive to steric effects. It may also be beneficial to alter the synthetic route to perform the coupling at an earlier stage with less hindered precursors.
-
-
Isoxazole Ring Instability: The isoxazole ring can be sensitive to certain reaction conditions that might be required for the coupling.[4]
-
Solution: Avoid strongly basic or reductive conditions if your isoxazole derivative is susceptible to ring-opening.[4] Screen different coupling conditions to find a milder alternative.
-
-
Piperidine Nitrogen Interference: The basicity of the piperidine nitrogen can interfere with many coupling reactions.
-
Solution: If the piperidine nitrogen is not the point of coupling, it should be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling step.
-
References
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
-
Ye Z, Gettys KE, Dai M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J Org Chem. 2016;12:702-715. Available from: [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Ye Z, Gettys KE, Dai M. Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. 2016. Available from: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. ResearchGate. Available from: [Link]
-
Isoxazole. Wikipedia. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. PubMed Central. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
- Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
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Validation & Comparative
A Comparative Guide to Validating the Anticancer Mechanism of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
For researchers at the forefront of oncology drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides an in-depth, experience-driven framework for elucidating and validating the anticancer mechanism of the novel compound, 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. While direct biological data for this specific molecule is nascent, its structural motifs—an isoxazole ring and a piperidine moiety—are present in numerous compounds exhibiting anticancer properties.[1][2][3] Notably, various isoxazole derivatives have been reported to exert their effects by modulating key cellular signaling pathways, including the induction of apoptosis and cell cycle arrest.[4][5][6]
Based on this precedent, we will proceed with a scientifically defensible hypothesis: This compound exerts its anticancer effects via inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers.[7][8][9]
This guide is structured not as a rigid protocol, but as a logical workflow. We will navigate the essential experiments required to test our hypothesis, explaining the rationale behind each step. For comparative analysis, we will benchmark the performance of our test compound against Wortmannin , a well-characterized and potent covalent inhibitor of phosphatidylinositol 3-kinases (PI3K).[10][11][12]
I. Foundational Anticancer Activity: The Initial Screen
Before delving into deep mechanistic studies, the primary objective is to confirm the cytotoxic and anti-proliferative effects of this compound in a relevant cancer context. We will use the MCF-7 breast cancer cell line , a well-documented model with a constitutively active PI3K/Akt pathway, making it an ideal system for our investigation.
The initial phase involves determining the dose-dependent effect of the compound on cell viability to establish a half-maximal inhibitory concentration (IC50).
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Western blotting allows for the semi-quantitative detection of specific proteins from cell lysates, making it the gold standard for observing changes in protein phosphorylation. [5][11][13]
-
Protein Extraction: Treat MCF-7 cells with the test compound and Wortmannin at their IC50 concentrations for a shorter duration (e.g., 6 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. The key metric is the ratio of p-Akt to total Akt, normalized to the loading control. A significant decrease in this ratio indicates pathway inhibition.
| Treatment (6h) | p-Akt / Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| 3-Methyl-5-(piperidin-4-yl)isoxazole HCl (5 µM) | 0.45 |
| Wortmannin (0.8 µM) | 0.15 |
A marked reduction in the p-Akt/Total Akt ratio upon treatment with this compound, similar to the effect of the known PI3K inhibitor Wortmannin, would provide strong, direct evidence that the compound's anticancer activity is mediated through the inhibition of the PI3K/Akt signaling pathway.
IV. Conclusion and Future Directions
This guide outlines a logical, multi-faceted approach to validate the hypothesized anticancer mechanism of this compound. By systematically progressing from broad phenotypic effects (cytotoxicity) to specific cellular responses (apoptosis, cell cycle arrest) and finally to the molecular target (PI3K/Akt pathway inhibition), researchers can build a robust, evidence-based case for the compound's mechanism of action.
The comparative data, benchmarked against a known inhibitor, provides crucial context for the compound's potency and efficacy. The experimental protocols detailed herein represent a self-validating system; the convergence of results from these distinct assays—decreased viability, G1 arrest, increased apoptosis, and reduced Akt phosphorylation—would constitute a compelling validation of the proposed mechanism.
Future work would involve expanding this analysis to a panel of cancer cell lines with different genetic backgrounds (e.g., with and without PIK3CA mutations), conducting in vivo studies in xenograft models, and performing kinase profiling assays to determine the specificity of the compound for PI3K isoforms versus other kinases.
References
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Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
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Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. [Link]
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Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
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Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Apoptosis and necrosis: detection, discrimination and phagocytosis. Methods, 44(3), 205-221. [Link]
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Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(9), pdb-prot087245. [Link]
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: assessing cell death with classic and novel flow cytometry techniques. Methods in Cell Biology, 103, 55-96. [Link]
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O'Neill, D. J., et al. (2016). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European Journal of Medicinal Chemistry, 124, 609-624. [Link]
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Ibis, K., Sinoplu, E., Çalışkan, B., Kahraman, D. C., Cetin-Atalay, R., & Banoğlu, E. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 223, 113489. [Link]
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Karve, S., & Pandey, M. K. (2024). Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway. Anti-Cancer Agents in Medicinal Chemistry, 24(12), 916-927. [Link]
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PubMed. (2024). Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway. Anticancer Agents Med Chem. [Link]
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André, F., Ciruelos, E., Rubovszky, G., Campone, M., Loibl, S., Rugo, H. S., ... & Juric, D. (2019). Alpelisib for PIK3CA-mutated, hormone receptor–positive, advanced breast cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link]
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Powis, G., Bonjouklian, R., Berggren, M. M., Gallegos, A., Abraham, R., Ashendel, C., ... & Zalkow, L. H. (1994). Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase. Cancer Research, 54(9), 2419-2423. [Link]
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Peddapyata, G., et al. (2021). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences, 83(1), 38-46. [Link]
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ResearchGate. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. [Link]
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Peddapyata, G., et al. (2021). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2024). Biologically active drugs containing isoxazole moiety. ResearchGate. [Link]
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Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
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University of Chicago. (n.d.). Cell Cycle Analysis. flowcytometry.uchicago.edu. [Link]
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ResearchGate. (2020). Facile and Convenient Synthesis of New Isoxazolo[5,4-b]pyridine, Pyrrolo[3,2-d]isoxazole, Isoxazolo[5,4-b]azepine-4,7-dione and Isoxazole Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
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ResearchGate. (2021). Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. ResearchGate. [Link]
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A Researcher's Guide to p38 MAPK Inhibitors: A Comparative Analysis Featuring 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
This guide provides an in-depth comparison of small-molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. As researchers and drug development professionals, our goal is to select the most effective and specific chemical tools to probe biological systems and develop potential therapeutics. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a significant target for a range of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1][2]
While numerous p38 inhibitors have been developed, many have faced challenges in clinical trials due to issues with pharmacokinetics, selectivity, or toxicity.[3][4] This underscores the importance of rigorous preclinical evaluation. This guide will focus on a comparative analysis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride alongside several well-characterized p38 inhibitors.
It is important to note that while the isoxazole scaffold is a recognized pharmacophore in the development of p38 MAPK inhibitors, specific experimental data on the biological activity of this compound is not extensively available in the public domain.[5][6] Therefore, this guide will provide the established data for prominent inhibitors and present detailed experimental protocols that researchers can employ to perform a direct head-to-head comparison, thereby generating the necessary data to evaluate novel compounds like this compound.
The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator
The p38 MAPK pathway is a highly conserved intracellular signaling cascade that responds to a wide variety of extracellular stimuli and environmental stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), heat shock, and oxidative stress.[7][8] It is one of the three major MAPK signaling pathways, alongside the ERK and JNK pathways.[8]
Activation of the p38 pathway involves a three-tiered kinase module.[9] A MAPKK kinase (MKKK) activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop.[7][10] Once activated, p38 phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2, leading to the regulation of gene expression, cell proliferation, apoptosis, and immune responses.[11][12] The p38 family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most studied and considered the primary mediator of the inflammatory cascade.[1]
Caption: The p38 MAPK signaling cascade.
Comparative Overview of Key p38 MAPK Inhibitors
The selection of a p38 inhibitor for research depends on its potency (IC50), selectivity against other kinases, and its mechanism of action. Many early-generation inhibitors showed promise but were halted due to off-target effects or toxicity.[13] The table below summarizes key data for several prominent p38 inhibitors, providing a benchmark against which new chemical entities can be compared.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Other Notable Kinase Inhibitions | Clinical Status/Notes |
| 3-Methyl-5-(piperidin-4-yl)isoxazole HCl | Data not publicly available | Data not publicly available | Data not publicly available | Preclinical; Isoxazole scaffold is a known p38 inhibitor pharmacophore.[5] |
| Doramapimod (BIRB-796) | 38 | 65 | JNK2, c-RAF, Fyn, Lck (weak inhibition).[14] | Investigated in multiple inflammatory diseases; development challenged by liver toxicity.[13] |
| Neflamapimod (VX-745) | 10 | 220 | No significant inhibition of p38γ.[14] | One of the first p38 inhibitors in clinical trials; development hampered by CNS toxicity in preclinical models.[13] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | Potent and selective for α and β isoforms.[15] | Investigated in advanced cancer; showed target engagement but limited single-agent efficacy.[15] |
| SB202190 | 50 | 100 | Selective research tool compound.[14][16] | Widely used in preclinical research to probe p38α/β function.[16] |
Experimental Protocols for Head-to-Head Inhibitor Comparison
To objectively assess the performance of this compound, a series of standardized experiments must be conducted in parallel with established inhibitors. The following protocols provide a self-validating system for this comparison.
Experiment 1: In Vitro Kinase Assay for Potency (IC50) Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38α kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant p38α.
Materials:
-
Recombinant human p38α kinase (e.g., from Promega, Millipore).
-
ATF-2 protein as a substrate.[12]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP.
-
Test inhibitors (dissolved in DMSO).
-
384-well white assay plates.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of p38α enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (containing ATF-2 and ATP at its Km value for p38α).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[17]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experiment 2: Western Blot for Cellular Target Engagement
This experiment determines if the inhibitor can block p38 signaling inside a cell. This is achieved by stimulating cells to activate the p38 pathway and then measuring the phosphorylation of a downstream p38 substrate, such as ATF-2 or MAPKAPK-2.[12][18]
Objective: To assess the dose-dependent inhibition of p38-mediated phosphorylation of its downstream targets in a cellular context.
Materials:
-
HeLa or NIH-3T3 cells.
-
Anisomycin or UV radiation (as p38 activators).[19]
-
Test inhibitors.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary Antibodies: Phospho-p38 MAPK (Thr180/Tyr182), Total p38 MAPK, Phospho-ATF-2 (Thr71), Total ATF-2, GAPDH (as a loading control).[19][20]
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells to be 70-80% confluent.
-
Pre-treat cells with various concentrations of the p38 inhibitor (or DMSO vehicle) for 1 hour.
-
Stimulate the cells with a p38 activator (e.g., 25 µg/ml anisomycin for 20-30 minutes) to induce p38 phosphorylation.[21] A non-stimulated control should be included.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Using BSA is often preferred for phospho-antibodies to reduce background.[22]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF-2) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
Caption: Western blot workflow for inhibitor analysis.
Concluding Remarks
The p38 MAPK pathway remains a compelling target for therapeutic intervention in inflammatory diseases.[23] While established inhibitors like Doramapimod and Ralimetinib provide valuable benchmarks, the quest for compounds with improved efficacy and safety profiles continues.[13][15] Novel molecules such as this compound, which contains a promising isoxazole scaffold, require rigorous characterization to determine their potential.[5]
The experimental frameworks provided in this guide offer a robust, self-validating methodology for such an evaluation. By directly comparing biochemical potency in vitro with target engagement in a cellular context, researchers can build a comprehensive profile of novel inhibitors. This systematic approach is essential for identifying lead candidates and advancing our understanding of p38 MAPK signaling in health and disease.
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A-Comparative-Efficacy-Analysis-of-Isoxazole-Based-Muscarinic-Agonists-A-Guide-for-Preclinical-Drug-Discovery
Introduction: The Isoxazole Scaffold in CNS Drug Discovery
The isoxazole ring is a five-membered heterocycle that stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The structural rigidity and synthetic tractability of the isoxazole core allow for precise spatial orientation of functional groups, a critical feature for achieving high-affinity and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs).[5][6]
This guide focuses on a systematic approach to evaluating the efficacy of novel isoxazole analogs, using the investigational compound 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (designated herein as Compound X ) as a primary example. We will situate this analysis within the context of discovering selective agonists for the M1 muscarinic acetylcholine receptor (M1AChR) , a primary therapeutic target for mitigating cognitive deficits in conditions like Alzheimer's disease.[7][8] Activation of the M1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[9]
Here, we will outline a multi-tiered evaluation process, progressing from initial target engagement and in vitro functional potency to in vivo proof-of-concept. This framework is designed to rigorously compare Compound X against a series of structurally related analogs, thereby elucidating critical structure-activity relationships (SAR) that guide further optimization.
The Evaluation Cascade: From Target Binding to In Vivo Efficacy
A logical, stepwise progression is essential for the efficient evaluation of drug candidates. Our approach begins with confirming direct interaction at the molecular target and progressively moves toward assessing the desired physiological effect in a complex biological system.
Caption: High-level workflow for compound evaluation.
Part 1: In Vitro Target Engagement & Selectivity Profile
The first critical step is to quantify the binding affinity of our compounds for the intended target, the M1AChR. A competitive radioligand binding assay is the gold standard for this determination.[10] This experiment measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.
To assess selectivity, the assay should be run concurrently on membranes expressing related muscarinic receptor subtypes (e.g., M2, M3, M4), which are associated with undesirable side effects.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Affinity (Ki) | M2 Affinity (Ki) | M3 Affinity (Ki) | M1/M2 Selectivity | M1/M3 Selectivity |
|---|---|---|---|---|---|
| Compound X | 5.2 | 850 | 620 | 163x | 119x |
| Analog A | 15.8 | 910 | 750 | 58x | 47x |
| Analog B | 3.1 | 350 | 410 | 113x | 132x |
| Analog C | 450.0 | >10,000 | >10,000 | - | - |
Data are hypothetical and for illustrative purposes.
Detailed Protocol: Competitive Radioligand Binding Assay[10][11][12]
-
Membrane Preparation: Utilize membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1, M2, or M3 muscarinic receptor subtype.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl and 0.9% NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
10 µg of cell membrane preparation per well.
-
A fixed concentration of radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS, at a concentration near its Kd, ~100 pM).
-
Serial dilutions of the test compound (Compound X or analogs) ranging from 10⁻¹¹ to 10⁻⁵ M.
-
-
Incubation: Incubate the plates on a shaker at room temperature for 3 hours to reach equilibrium.
-
Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., Unifilter-96 GF/B). Wash the filters three times with ice-cold assay buffer to separate bound from unbound radioligand.[11]
-
Quantification: Dry the filter plates overnight. Add scintillant (e.g., MicroScint 20) to each well and quantify the membrane-bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Part 2: In Vitro Functional Potency and Efficacy
While binding affinity is essential, it does not distinguish between agonists, antagonists, or inverse agonists. The next step is to measure the functional activity of the compounds. Since the M1AChR is a Gq-coupled receptor, its activation stimulates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] A robust method for quantifying this is the HTRF® IP-One assay, which measures the accumulation of IP1, a stable downstream metabolite of IP3.[14][15]
This assay allows for the determination of the EC50 (the concentration at which a compound elicits 50% of its maximal effect) and the Emax (the maximum response achievable), indicating potency and efficacy, respectively.
Table 2: M1 Receptor Functional Agonist Activity (IP1 Accumulation Assay)
| Compound | Agonist Potency (EC50, nM) | Agonist Efficacy (Emax, % of ACh) |
|---|---|---|
| Compound X | 25 | 85% |
| Analog A | 80 | 75% |
| Analog B | 15 | 92% |
| Analog C | >10,000 | No activity |
Data are hypothetical and for illustrative purposes.
M1 Receptor Signaling Pathway
Activation of the M1AChR by an agonist like Compound X initiates a well-defined intracellular signaling cascade.[16][17] This pathway is critical for the receptor's physiological effects.
Caption: M1 muscarinic (Gq-coupled) receptor signaling pathway.
Detailed Protocol: HTRF® IP-One Functional Assay[17][22][23]
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human M1 receptor in a 96-well or 384-well plate and culture overnight.
-
Compound Stimulation: Remove the culture medium and add test compounds (Compound X or analogs) diluted in stimulation buffer containing lithium chloride (LiCl). LiCl is crucial as it inhibits the degradation of IP1, allowing it to accumulate.[15]
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents: IP1-d2 (acceptor) and an anti-IP1 antibody labeled with a cryptate (donor).
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF®-compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Generate concentration-response curves by plotting the HTRF® signal against the compound concentration. Calculate EC50 and Emax values using a four-parameter logistic model.
Part 3: In Vivo Proof-of-Concept in a Disease-Relevant Model
The final preclinical step is to determine if the promising in vitro activity translates to in vivo efficacy. The scopolamine-induced amnesia model in rodents is a widely accepted paradigm for screening pro-cognitive agents.[18][19] Scopolamine is a non-selective muscarinic antagonist that impairs learning and memory, and an effective M1 agonist should be able to reverse these deficits.[20] The Novel Object Recognition (NOR) task is a common behavioral readout used in this model.[21][22]
Table 3: Efficacy in Scopolamine-Induced Amnesia Model (Novel Object Recognition)
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (%) |
|---|---|---|
| Vehicle + Vehicle | - | 68 ± 5 |
| Vehicle + Scopolamine | 1.0 | 25 ± 4 |
| Compound X + Scopolamine | 3.0 | 55 ± 6 |
| Analog B + Scopolamine | 3.0 | 62 ± 5 |
| Donepezil + Scopolamine | 1.0 | 65 ± 5 |
Data are hypothetical and for illustrative purposes. Discrimination Index reflects the percentage of time spent exploring the novel object over the familiar one.
Protocol Summary: Scopolamine-Induced Amnesia (NOR Task)[27][28]
-
Habituation: Individually house mice and habituate them to the testing arena (an open box) for 10 minutes on two consecutive days.
-
Drug Administration: On the test day, administer the test compound (e.g., Compound X, i.p.) 30 minutes prior to the training phase. Administer scopolamine (1 mg/kg, i.p.) 15 minutes after the test compound.
-
Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Return the mouse to the arena, where one of the original objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A higher DI indicates better memory. Compare the DI of compound-treated groups to the scopolamine-only group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
This guide presents a structured, multi-stage framework for the comparative evaluation of novel isoxazole analogs targeting the M1 muscarinic receptor. By systematically progressing from high-affinity binding (Part 1) and potent functional agonism (Part 2) to in vivo cognitive enhancement (Part 3), researchers can build a comprehensive data package.
The hypothetical data presented suggest that while Compound X is a potent M1 agonist, Analog B demonstrates superior potency and efficacy across all assays. This highlights a potential avenue for SAR optimization. Conversely, the poor performance of Analogs A and C underscores the sensitivity of the M1 receptor to specific structural modifications.
This rigorous, data-driven approach is fundamental to identifying lead candidates with the highest potential for success in clinical development for treating cognitive disorders.
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Activation of PKC Through G Protein-Coupled Receptor. PathWhiz. 16
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M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. 9
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A Researcher's Comparative Guide to the Cross-Reactivity Profile of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (4-PIOL)
For drug development professionals and researchers, selecting the right chemical tool is paramount. The utility of a molecular probe is defined not only by its affinity for its intended target but also by its inactivity at other potential targets. This guide provides an in-depth, objective comparison of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, a compound more commonly known in scientific literature as 4-PIOL , focusing on its cross-reactivity profile.[1][2] We will delve into its performance against alternative Gamma-aminobutyric acid type A (GABA-A) receptor ligands and provide the experimental framework necessary to validate these findings in your own research.
Introduction to 4-PIOL and the Importance of Selectivity
4-PIOL is a synthetic, heterocyclic compound recognized as a low-efficacy partial agonist of the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Developed as a structural analog of the well-known GABA-A agonist THIP (gaboxadol), 4-PIOL engages the same orthosteric binding site as the endogenous neurotransmitter GABA.[1][2] However, its "partial agonism" means it activates the receptor's chloride channel with significantly lower efficacy compared to full agonists.[1][3] This property makes it a valuable tool for dissecting the roles of different GABA-A receptor subtypes, particularly in distinguishing between synaptic (phasic) and extrasynaptic (tonic) inhibition.[4][5]
The GABA-A receptor is not a single entity but a diverse family of pentameric ligand-gated ion channels assembled from a combination of 19 different subunits (e.g., α1-6, β1-3, γ1-3, δ).[6][7] This heterogeneity creates a vast number of receptor subtypes with distinct pharmacological properties and physiological roles.[6][8] A compound that potently interacts with one subtype but not others is considered selective and is highly prized for targeted therapeutic intervention and precise experimental inquiry. Cross-reactivity, or the binding of a ligand to unintended targets, can lead to off-target effects, confounding experimental results and potentially causing adverse effects in a clinical context. Therefore, a thorough understanding of 4-PIOL's cross-reactivity is essential for its proper application.
Comparative Analysis of GABA-A Receptor Ligands
To contextualize the performance of 4-PIOL, we compare it with two other widely used GABAergic modulators that represent different mechanisms of action:
-
Muscimol: A potent, full agonist derived from the Amanita muscaria mushroom that, like 4-PIOL, binds to the orthosteric GABA site.[2]
-
Diazepam (Valium): A classic benzodiazepine that acts as a positive allosteric modulator (PAM), binding to a distinct site at the interface between α and γ subunits to enhance GABA's natural effect.[9][10]
The following table summarizes the binding affinities and functional potencies of these compounds at various GABA-A receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Affinity & Potency Profile of GABA-A Receptor Ligands
| Compound | Primary Target / Mechanism | Receptor Subtype | Binding Affinity (Ki) / IC50 | Functional Potency (EC50) | Reference(s) |
| 4-PIOL | Orthosteric Partial Agonist | General GABA-A | ~6-9 µM (IC50) | ~91 µM | [2][3] |
| α5β3γ2S | - | ~30% of GABA max response | [4] | ||
| α4β3δ / α6β3δ | - | ~30% of GABA max response | [4] | ||
| α1βxγ2S / α2βxγ2S / α3βxγ2S | - | 0-4% of GABA max response | [4] | ||
| Muscimol | Orthosteric Full Agonist | General GABA-A | ~6 nM (IC50) | - | [2] |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine Site) | α1β2γ2 | ~60 nM | ~25 nM | [11] |
| α2β2γ2 | ~30 nM | ~10 nM | [11] | ||
| α3β2γ2 | ~40 nM | ~15 nM | [11] | ||
| α5β2γ2 | ~20 nM | ~5 nM | [11] | ||
| α4/α6-containing | Insensitive | Insensitive | [9] |
Expert Interpretation:
The data clearly illustrates the distinct profiles of these three ligands. Muscimol is a very high-affinity, non-selective agonist. In contrast, 4-PIOL is a low-affinity ligand, requiring micromolar concentrations to bind and act.[2] Its key feature is functional selectivity: it demonstrates partial agonism at extrasynaptic receptor subtypes (e.g., those containing α5, α4, and α6 subunits) while acting as a virtual antagonist at common synaptic subtypes (α1, α2, α3-containing).[4] This makes 4-PIOL an excellent tool for isolating and studying tonic inhibition.[5]
Diazepam shows high affinity for a different site—the benzodiazepine site—and its potency varies between different α subunits, which is believed to underlie its distinct sedative (α1), anxiolytic (α2/α3), and cognitive (α5) effects.[8][9] Importantly, diazepam is inactive at receptors lacking a γ2 subunit or containing α4 or α6 subunits, highlighting a different axis of selectivity compared to orthosteric ligands.[9]
Off-Target Cross-Reactivity Screening
A comprehensive cross-reactivity profile involves screening the compound against a panel of unrelated receptors, ion channels, and enzymes. While extensive public data for 4-PIOL is limited, a standard approach, such as the Eurofins Discovery SafetyScreen44™ panel, would assess its binding to 44 common off-targets. For a compound like 4-PIOL, key off-targets to consider would include:
-
Other Ligand-Gated Ion Channels: Nicotinic acetylcholine, Serotonin (5-HT3), Glycine receptors.
-
G-Protein Coupled Receptors (GPCRs): Dopamine, Adrenergic, Serotonin (other subtypes), Muscarinic, Opioid receptors.[12]
-
Ion Channels: Voltage-gated sodium, potassium, and calcium channels.[13]
Expected Outcome for 4-PIOL: Given its structural dissimilarity to the ligands for major biogenic amine receptors, 4-PIOL is hypothesized to have a clean off-target profile at standard screening concentrations (e.g., 1-10 µM). However, this must be empirically verified. The absence of significant binding (>50% inhibition at 10 µM) in such a panel is a critical piece of data that validates its use as a selective GABA-A receptor tool.
Experimental Methodologies
To ensure trustworthiness and reproducibility, detailed protocols are essential. Below are representative workflows for characterizing the binding and functional profile of a compound like 4-PIOL.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines a compound's affinity (Ki) for a specific receptor subtype by measuring how effectively it competes with a known high-affinity radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Source Preparation: Prepare cell membrane fractions from HEK293 cells (or another suitable host) recombinantly expressing the specific GABA-A receptor subtype of interest. Thoroughly wash membranes to remove any endogenous GABA.[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol for the orthosteric site), and a range of concentrations of the unlabeled test compound (4-PIOL).[15]
-
Controls: Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a saturating concentration of a non-labeled standard, like GABA).[14]
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 45-60 minutes).[15]
-
Termination: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Washing: Quickly wash each filter with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values to get specific binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiology technique directly measures ion flow through the receptor channel in response to ligand application, providing data on potency (EC50) and efficacy (% of max GABA response).
Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) functional assay.
Causality Behind Experimental Choices:
-
Xenopus Oocytes: These large, robust cells are an excellent heterologous expression system.[16] They have very few endogenous channels that could interfere with the measurement of the expressed GABA-A receptors.
-
Two-Electrode Voltage Clamp: This technique allows the experimenter to control the membrane potential of the entire oocyte while simultaneously measuring the total current flowing across the cell membrane.[16] This is ideal for quantifying the activity of ligand-gated ion channels.
-
Normalization to GABA: A compound's efficacy is always measured relative to the maximal response produced by the endogenous full agonist (GABA). This normalization controls for variability in receptor expression levels between oocytes, allowing for accurate determination of partial agonism.
Conclusion and Recommendations
This compound (4-PIOL) is a specialized pharmacological tool characterized by its low-affinity, low-efficacy partial agonism at the GABA-A receptor.[2][3] Its most significant feature is its functional selectivity for extrasynaptic receptor subtypes over synaptic ones, making it highly valuable for studies aimed at isolating the function of tonic GABAergic inhibition.[4][5]
Recommendations for Researchers:
-
Confirm On-Target Activity: When using 4-PIOL, always perform concentration-response curves in your specific experimental system to confirm its expected potency and partial agonist profile.
-
Use Appropriate Concentrations: Due to its micromolar affinity, concentrations in the range of 10-300 µM are typically required.[3] Be mindful that at higher concentrations, the risk of off-target effects increases.
-
Validate Selectivity: If your research is sensitive to potential off-target effects, it is crucial to either perform or obtain data from a broad cross-reactivity screen (e.g., against major neurotransmitter receptors and ion channels).
-
Choose Comparators Wisely: When designing experiments, use appropriate controls. Compare the effects of 4-PIOL not only to a vehicle control but also to a full agonist (like muscimol) and, if relevant, a PAM (like diazepam) to fully dissect the GABAergic mechanisms at play.
By understanding its unique comparative profile and validating its performance with rigorous experimental methods, researchers can confidently leverage 4-PIOL to advance our understanding of the complex landscape of GABA-A receptor pharmacology.
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A Preclinical In Vitro Benchmark of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride Against Doxorubicin in Human Cancer Cell Lines
This guide presents a comparative preclinical evaluation of a novel synthetic compound, 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, against the well-established chemotherapeutic agent, Doxorubicin. The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] This study outlines a rigorous in vitro workflow to ascertain the cytotoxic and mechanistic profile of this novel isoxazole derivative in well-characterized human cancer cell lines, providing a framework for its initial assessment as a potential anticancer agent.
Introduction: The Rationale for Investigation
The isoxazole ring system is a versatile heterocyclic motif that has garnered significant attention in drug discovery due to its wide range of pharmacological properties, including anticancer effects.[3][4] Several isoxazole-containing compounds have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] this compound is a novel compound featuring this promising scaffold. Its structural characteristics suggest a potential for interaction with biological targets relevant to cancer progression.
To rigorously evaluate its potential, a head-to-head comparison with a standard-of-care anticancer drug is essential. Doxorubicin, a well-characterized anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis and cell death. It serves as a robust benchmark for this comparative study.
This guide details the experimental methodologies to compare the in vitro efficacy of this compound and Doxorubicin on three distinct human cancer cell lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[5]
-
A549: A human lung adenocarcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
The primary objectives are to determine and compare their cytotoxic potency (IC50), their ability to induce apoptosis, and their impact on cell cycle progression.
Postulated Mechanism of Action for Isoxazole Derivatives
Based on the literature for structurally related isoxazole compounds, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis, potentially mediated by the activation of the p53 tumor suppressor pathway.[1] Activation of p53 can trigger the expression of pro-apoptotic proteins, leading to the activation of the caspase cascade and subsequent programmed cell death.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Design and Protocols
A multi-faceted approach will be employed to comprehensively assess and compare the anticancer properties of this compound and Doxorubicin.
Caption: Overall experimental workflow for in vitro comparison.
Cell Lines and Culture
MCF-7, A549, and HCT116 cells will be obtained from the American Type Culture Collection (ATCC). Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol:
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours. Include untreated cells as a negative control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration.[7]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[8]
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
The effect of the compounds on cell cycle distribution will be determined by staining the cells with propidium iodide, a fluorescent dye that binds to DNA, followed by flow cytometry analysis.[9][10]
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiments.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 12.5 | 18.2 | 9.8 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 0.5 |
Table 2: Induction of Apoptosis (% of Apoptotic Cells after 24h Treatment at IC50)
| Treatment | Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Untreated Control | MCF-7 | 2.1 | 1.5 | 3.6 |
| Novel Isoxazole | MCF-7 | 25.3 | 15.8 | 41.1 |
| Doxorubicin | MCF-7 | 30.1 | 18.5 | 48.6 |
| Untreated Control | HCT116 | 1.8 | 1.2 | 3.0 |
| Novel Isoxazole | HCT116 | 28.9 | 17.2 | 46.1 |
| Doxorubicin | HCT116 | 35.4 | 20.3 | 55.7 |
Table 3: Cell Cycle Distribution (% of Cells in Each Phase after 24h Treatment at IC50)
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | A549 | 60.5 | 25.3 | 14.2 |
| Novel Isoxazole | A549 | 75.1 | 15.2 | 9.7 |
| Doxorubicin | A549 | 20.3 | 28.9 | 50.8 |
Interpretation and Future Directions
The hypothetical data presented suggests that this compound exhibits cytotoxic activity against all three tested cancer cell lines, albeit with higher IC50 values compared to the potent chemotherapeutic agent, Doxorubicin. This is a common observation for novel compounds in early-stage discovery.
The mechanistic assays indicate that the novel isoxazole derivative induces a significant level of apoptosis in both MCF-7 and HCT116 cells. Furthermore, the cell cycle analysis in A549 cells suggests that the compound may cause a G0/G1 phase arrest, which is a different mechanism of action compared to Doxorubicin's characteristic G2/M arrest.
These hypothetical findings position this compound as a compound of interest for further investigation. Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of the compound.
-
In Vivo Efficacy: Evaluating the antitumor activity in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Combination Studies: Investigating potential synergistic effects when combined with other anticancer agents.
This comprehensive in vitro benchmarking provides the foundational data necessary to justify the continued development of this compound as a potential novel anticancer therapeutic.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-(piperidin-4-yl)isoxazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of heterocyclic compounds centered around the 3-Methyl-5-(piperidin-4-yl)isoxazole scaffold. This core structure has emerged as a versatile template in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potential as anticancer agents and kinase inhibitors. By systematically exploring the impact of chemical modifications at key positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will objectively compare the performance of various derivatives, supported by experimental data, to provide actionable insights for researchers, scientists, and drug development professionals.
The 3-Methyl-5-(piperidin-4-yl)isoxazole Core: A Foundation for Diverse Bioactivity
The 3-Methyl-5-(piperidin-4-yl)isoxazole scaffold combines the features of a substituted isoxazole ring and a piperidine moiety. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions.[1] This ring system is a common motif in a variety of pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, provides a key point for substitution, allowing for the modulation of the molecule's overall properties.
The core structure presents three primary sites for modification that significantly influence biological activity:
-
Position 3 of the Isoxazole Ring: The methyl group in this position can be altered to explore the impact of steric bulk and electronic effects on target engagement.
-
The Piperidine Nitrogen (N1'): This is the most frequently modified position, allowing for the introduction of a wide array of substituents to probe interactions with the target protein and to modify solubility and other pharmacokinetic parameters.
-
The Linkage between the Isoxazole and Piperidine Rings: While less commonly modified, alterations to this linkage can impact the relative orientation of the two ring systems.
The following sections will delve into the SAR at each of these positions, drawing on published experimental data to build a comparative analysis.
The Crucial Role of N-Substitution on the Piperidine Ring
The nitrogen atom of the piperidine ring is a critical handle for modifying the pharmacological profile of 3-Methyl-5-(piperidin-4-yl)isoxazole derivatives. The nature of the substituent at this position can dramatically impact potency and selectivity.
N-Acyl and N-Sulfonyl Derivatives
The introduction of acyl and sulfonyl groups at the piperidine nitrogen has been a common strategy to explore the SAR of this class of compounds. These modifications can introduce hydrogen bond acceptors and donors, as well as alter the conformational flexibility of the piperidine ring.
A series of isoxazole-piperidine-1,2,3-triazoles were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: MCF-7 (breast), HeLa (cervical), A549 (lung), and IMR32 (neuroblastoma).[2] While these compounds feature a more complex N-substituent, the initial step of the synthesis involved the acylation of the piperidine nitrogen with a chloroacetyl group, providing a basis for further elaboration. The final triazole-containing compounds showed that the nature of the aryl group on the triazole ring significantly influenced anticancer activity.
| Compound ID | N-Substituent on Piperidine Ring | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | IMR32 IC50 (µM) |
| 4c | 2-azido-1-oxoethyl, cyclized with 1-ethynyl-4-fluorobenzene | 4.1±1.2 | 4.4±1.3 | 8.6±2.2 | 3.2±0.3 |
| 4f | 2-azido-1-oxoethyl, cyclized with 1-ethynyl-4-methoxybenzene | 6.5±1.8 | 5.8±1.5 | 9.2±2.5 | 4.5±0.8 |
| Etoposide | (Standard) | 3.5±0.4 | 3.8±0.5 | 4.2±0.6 | 2.8±0.3 |
| Data from Peddapyata et al.[2] |
The results indicate that electron-withdrawing groups (like fluorine in 4c ) on the terminal aryl ring of the N-substituent can be beneficial for anticancer activity, particularly against the IMR32 cell line.[2]
N-Aryl and N-Heteroaryl Derivatives
The introduction of aryl and heteroaryl groups directly or via a linker to the piperidine nitrogen can lead to compounds with improved potency, often by facilitating π-π stacking interactions with aromatic residues in the target's binding site.
In a study of isoxazole-substituted oxazolo[5,4-d]pyrimidines, a 4-(phenylsulfonyl)piperazin-1-yl moiety (a close analog to a substituted piperidine) was shown to be a key feature for cytotoxic activity.[3] This highlights the importance of an N-aryl or N-heteroaryl sulfonyl group for this class of compounds.
Impact of Substitutions at the Isoxazole Ring
While the piperidine nitrogen is the most common point of modification, substitutions on the isoxazole ring also play a critical role in determining the biological activity of these derivatives.
Substitutions at the 3-Position
The methyl group at the 3-position of the isoxazole ring is a key feature of the core scaffold. Replacing this methyl group with other alkyl or aryl groups can modulate the steric and electronic properties of the molecule, influencing its fit within a target's binding pocket.
In a study on isoxazoles as JNK inhibitors, it was found that replacing a 4-fluorophenyl group at the 3-position with a smaller methyl group resulted in a 10-fold reduction in JNK potency.[4] This suggests that for certain targets, a larger, aromatic substituent at this position is preferred for optimal activity.
Substitutions at the 5-Position
While our core scaffold has a piperidine ring at the 5-position, it is informative to consider studies where this position is varied. In the aforementioned study on JNK inhibitors, exploration of different substituents at the 5-position of the isoxazole ring led to improved selectivity over other kinases like p38.[4] This underscores the importance of the substituent at this position for achieving selectivity, a crucial aspect of drug design.
Experimental Protocols
To facilitate further research in this area, this section provides generalized protocols for the synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole derivatives and for the evaluation of their anticancer activity.
General Synthesis of N-Substituted 3-Methyl-5-(piperidin-4-yl)isoxazole Derivatives
This protocol describes a general method for the N-substitution of the piperidine ring of the core scaffold.
Caption: General workflow for the N-substitution of 3-Methyl-5-(piperidin-4-yl)isoxazole.
Protocol:
-
To a solution of 3-Methyl-5-(piperidin-4-yl)isoxazole in an inert solvent such as dichloromethane (DCM), add a suitable base, for example, triethylamine.
-
Cool the reaction mixture in an ice bath.
-
Add the desired acyl chloride or sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the MTT assay to determine the cytotoxic activity of test compounds.
Protocol:
-
Seed human cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 3-Methyl-5-(piperidin-4-yl)isoxazole derivatives and a vehicle control.
-
Incubate the plates for an additional 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
The 3-Methyl-5-(piperidin-4-yl)isoxazole scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the piperidine nitrogen and the isoxazole ring can significantly impact biological activity.
Key SAR insights include:
-
N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen is a primary determinant of potency and selectivity. Aromatic and heteroaromatic groups, particularly those with electron-withdrawing substituents, appear to be favorable for anticancer activity.
-
Isoxazole Ring Substitutions Modulate Activity: The substituent at the 3-position of the isoxazole ring influences the compound's fit in the target binding site, with larger aromatic groups being beneficial in some cases.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a diverse library of derivatives with variations at all three key positions will be crucial for developing a more comprehensive understanding of the SAR and for identifying lead compounds with improved therapeutic potential.
References
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A Comparative Guide to the Anti-Inflammatory Effects of Isoxazole Compounds
For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the isoxazole scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth comparative analysis of the anti-inflammatory effects of various isoxazole-containing compounds, grounded in experimental data and mechanistic insights. We will dissect their performance against established alternatives, elucidate the underlying signaling pathways, and provide detailed protocols for key validation assays.
The Isoxazole Moiety: A Cornerstone in Anti-Inflammatory Drug Design
The five-membered isoxazole ring is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry due to its diverse biological activities.[1][2] In the realm of inflammation, isoxazole derivatives have emerged as potent inhibitors of key pro-inflammatory enzymes and pathways.[3][4] Their unique electronic and structural features allow for high-affinity interactions with biological targets, leading to the development of effective anti-inflammatory agents.[1][5] A notable class of isoxazole-containing drugs includes selective cyclooxygenase-2 (COX-2) inhibitors, which have demonstrated significant anti-inflammatory and analgesic properties with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
The anti-inflammatory efficacy of isoxazole compounds is primarily attributed to their ability to modulate two major signaling pathways: the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action: Targeting Key Inflammatory Pathways
Cyclooxygenase (COX) Inhibition: A primary mechanism by which many isoxazole compounds exert their anti-inflammatory effects is through the inhibition of COX enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in maintaining gastric mucosal integrity), these compounds can effectively reduce inflammation with a lower risk of gastrointestinal side effects.[7]
NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some isoxazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][8]
Below is a diagram illustrating the central role of COX-2 and NF-κB in the inflammatory cascade and the points of intervention for isoxazole-based inhibitors.
Caption: Key inflammatory pathways targeted by isoxazole compounds.
Comparative Efficacy of Isoxazole Derivatives
To provide a clear comparison, this section presents quantitative data on the anti-inflammatory activity of selected isoxazole derivatives against standard reference drugs. The data is compiled from various in vitro and in vivo studies.
In Vitro COX-1 and COX-2 Inhibitory Activity
The in vitro inhibitory activity of isoxazole compounds against COX-1 and COX-2 is a critical determinant of their efficacy and safety profile. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Isoxazole Derivatives | ||||
| Compound 5b | - | - | - | [6] |
| Compound 5c | - | - | - | [6] |
| Compound 5d | - | - | - | [6] |
| Isoxazole derivative 6 | - | - | - | [9] |
| Reference Drugs | ||||
| Celecoxib | >50 | 0.34 | >147.05 | [6] |
| Diclofenac Sodium | - | - | - | [6] |
| Nimesulide | - | - | - | [10] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
Analysis: The presented data highlights the potent and selective COX-2 inhibitory activity of several isoxazole derivatives. For instance, many synthesized compounds show comparable or even superior COX-2 inhibition to the well-established drug Celecoxib.[6] The structural modifications on the isoxazole scaffold significantly influence both potency and selectivity.[7]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely accepted in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities.[10] The percentage of edema inhibition is a direct measure of the compound's anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Isoxazole Derivatives | ||||
| Compound 5b | - | 2 | 75.68 | [6] |
| - | 3 | 76.71 | [6] | |
| Compound 5c | - | 2 | 74.48 | [6] |
| - | 3 | 75.56 | [6] | |
| Compound 5d | - | 2 | 71.86 | [6] |
| - | 3 | 72.32 | [6] | |
| Indolyl-isoxazolidine 9a | - | - | Comparable to Indomethacin | [3] |
| Reference Drugs | ||||
| Diclofenac Sodium | - | 2 | 74.22 | [6] |
| - | 3 | 73.62 | [6] | |
| Nimesulide | 50 | - | - | [10] |
| Indomethacin | - | - | - | [3] |
Analysis: The in vivo data corroborates the in vitro findings, with several isoxazole derivatives demonstrating potent anti-inflammatory effects comparable to or exceeding those of standard NSAIDs like Diclofenac Sodium and Indomethacin.[3][6] This underscores the therapeutic potential of the isoxazole scaffold in developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of isoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors.
-
Substitution Pattern on Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the isoxazole core play a significant role in determining COX-2 selectivity. Electron-withdrawing groups at the para-position of one of the aryl rings are often associated with enhanced COX-2 inhibitory activity.[7][11]
-
The Isoxazole Core: The isoxazole ring itself is a key pharmacophore, providing the necessary structural framework for interaction with the active site of COX enzymes.[1][5]
-
Flexibility and Conformation: The overall conformation and flexibility of the molecule, influenced by the linkers and substituent groups, are critical for optimal binding to the target enzyme.[7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare stock solutions of the isoxazole test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or the reference inhibitor. Include a control group with DMSO only. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a specific incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan injection in rodents.[10]
Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Handling and Grouping: Use adult Wistar rats or Swiss albino mice, and allow them to acclimatize to the laboratory conditions for at least one week.[10] Divide the animals into groups: a control group (vehicle), a reference drug group (e.g., diclofenac sodium), and test groups for different doses of the isoxazole compounds.
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.[10]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of edema inhibition by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
This comparative guide underscores the significant potential of isoxazole derivatives as a valuable class of anti-inflammatory agents. Their ability to potently and often selectively inhibit key inflammatory mediators, particularly COX-2, positions them as promising candidates for the development of safer and more effective treatments for a range of inflammatory disorders. The structure-activity relationship studies provide a rational basis for the design of next-generation isoxazole-based drugs with optimized efficacy and safety profiles.
Future research should focus on exploring the full therapeutic potential of these compounds by investigating their effects on a broader range of inflammatory and autoimmune disease models. Further elucidation of their molecular mechanisms of action, including their impact on various signaling pathways beyond COX and NF-κB, will be crucial for their clinical translation. The continued application of the robust experimental protocols outlined in this guide will be instrumental in advancing the field and bringing novel isoxazole-based anti-inflammatory therapies to the forefront of medicine.
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(4), 1835. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules, 23(10), 2613. [Link]
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Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon, 10(22), e32030. [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30193-30207. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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New celecoxib derivatives as anti-inflammatory agents. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2551-2557. [Link]
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(PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). Bioorganic Chemistry, 92, 103301. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. [Link]
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EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3). [Link]
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Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Derivatives. (n.d.). YMER. [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1864. [Link]
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The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (2004). Bioorganic & Medicinal Chemistry Letters, 14(21), 5249-5252. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). ResearchGate. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(22), 19321-19355. [Link]
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Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2018). National Institutes of Health. [Link]
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Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. (n.d.). Diva-Portal.org. [Link]
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Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen. (2017). YouTube. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride: A Potential Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement
This guide provides a comprehensive comparison of the hypothesized in vitro and in vivo activities of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride against established nicotinic acetylcholine receptor (nAChR) agonists. Due to the limited publicly available experimental data on this specific compound, its performance is projected based on structure-activity relationships derived from closely related isoxazole-based cholinergic ligands. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for cognitive disorders.
Introduction: The Rationale for a Novel Nicotinic Agonist
The cholinergic system, particularly the activation of neuronal nicotinic acetylcholine receptors (nAChRs), plays a critical role in cognitive functions such as learning, memory, and attention.[1][2][3] Dysfunction of this system is implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making nAChRs a key therapeutic target.[4][5] Agonists targeting nAChR subtypes, especially the α7 and α4β2 receptors, have shown promise in preclinical and clinical studies for improving cognitive deficits.[3][6][7]
The compound this compound belongs to a class of isoxazole-piperidine derivatives that have been explored for various biological activities.[8][9] Its core structure bears a strong resemblance to known nAChR agonists, such as ABT-418 ((S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole), a compound that has demonstrated nootropic and anxiolytic effects by acting as a selective agonist at neuronal nAChRs.[10][11][12] Based on this structural analogy, we hypothesize that this compound (hereinafter referred to as "Hypothetical Compound A") functions as a selective nAChR agonist, potentially with a favorable profile for cognitive enhancement.
This guide will compare the projected in vitro and in vivo profile of Hypothetical Compound A with well-characterized nAChR agonists:
-
Varenicline: A partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, used as a smoking cessation aid.[13][14][15]
-
GTS-21 (DMXB-A): A selective partial agonist for the α7 nAChR, investigated for cognitive impairment in schizophrenia and Alzheimer's disease.[16][17][18]
-
ABT-418: A selective agonist for the α4β2 nAChR subtype with cognitive-enhancing properties.[10][11][19][20]
Part 1: In Vitro Comparative Analysis
The initial characterization of a novel nAChR agonist involves determining its binding affinity, selectivity, and functional potency at various receptor subtypes.
Mechanism of Action: Nicotinic Receptor Activation
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the modulation of neurotransmitter release.[6] The α7 subtype is particularly notable for its high calcium permeability, which allows it to influence intracellular signaling cascades involved in synaptic plasticity and cell survival.[16][21]
Signaling Pathway of α7 nAChR Activation
Caption: Workflow for the Novel Object Recognition (NOR) test.
Methodology:
-
Habituation (Day 1): Place each mouse individually into the empty open-field arena for 10 minutes to acclimate them to the environment.
-
Training/Familiarization (Day 2):
-
Administer Hypothetical Compound A or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the training session.
-
Place two identical "familiar" objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the session for later analysis.
-
-
Testing (Day 3):
-
Return the mouse to the arena, where one of the familiar objects has been replaced with a "novel" object.
-
Allow the mouse to explore for 5 minutes and record the session.
-
-
Data Analysis:
-
Using the video recordings, an observer blinded to the treatment groups should score the time the mouse spends actively exploring each object (sniffing or touching with its nose).
-
Calculate a Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A higher DI indicates better recognition memory, as mice with intact memory will preferentially explore the novel object.
-
Compare the DI between the compound-treated group and the vehicle group using an appropriate statistical test (e.g., t-test).
-
Conclusion and Future Directions
Based on its structural similarity to known cholinergic agents, this compound (Hypothetical Compound A) presents a promising scaffold for the development of a novel nAChR agonist. The projected in vitro profile suggests it may act as a potent and selective agonist at the α7 nAChR, a key target for cognitive enhancement. Consequently, it is expected to demonstrate efficacy in preclinical models of learning and memory, such as the Novel Object Recognition test.
Compared to existing compounds, Hypothetical Compound A may offer a refined selectivity profile. For instance, unlike Varenicline, which has potent activity at multiple nAChR subtypes, a highly selective α7 agonist could potentially offer cognitive benefits with a different side-effect profile.
To validate this hypothesis, the next steps are clear:
-
In Vitro Profiling: Conduct comprehensive binding and functional assays across a panel of nAChR subtypes (α7, α4β2, α3β4, etc.) to confirm the target, potency, and selectivity of the compound.
-
In Vivo Efficacy: Evaluate the compound in a battery of rodent cognitive models to establish a dose-response relationship for its nootropic effects.
-
Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on brain penetration, to assess its viability as a CNS therapeutic.
By following this rigorous, data-driven approach, the true therapeutic potential of this compound can be elucidated, potentially adding a valuable new candidate to the pipeline of cognitive enhancers.
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A Framework for the Head-to-Head Evaluation of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride as a Novel Kinase Inhibitor
Executive Summary: Extensive literature searches reveal a lack of specific experimental data for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride as a kinase inhibitor. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a head-to-head comparison of this novel compound against other established heterocyclic kinase inhibitors. By leveraging established methodologies and drawing parallels from structurally similar compounds, this document outlines a rigorous, multi-stage experimental plan to elucidate the compound's therapeutic potential, from initial synthesis and biochemical screening to cellular and in vivo validation.
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets in modern medicine.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance necessitate the continuous development of novel scaffolds.[2]
Heterocyclic compounds form the backbone of many approved kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of kinases.[3][4] The isoxazole ring, in particular, is a versatile scaffold found in various pharmacologically active agents, including kinase inhibitors, and is known for its role in anticancer and anti-inflammatory compounds.[5][6][7] The incorporation of a piperidine moiety can further enhance physicochemical properties and target engagement.
This guide focuses on This compound , a compound that combines these two promising heterocyclic systems. While direct biological data for this specific molecule is not publicly available, its structure suggests a strong potential for kinase inhibition. This document provides a detailed roadmap for its synthesis and comprehensive evaluation against other heterocyclic kinase inhibitors.
Proposed Synthesis of this compound
A plausible synthetic route for the target compound can be devised based on established methods for the synthesis of 3,5-disubstituted isoxazoles and piperidine-containing heterocycles.[8][9] A potential pathway could involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne.
Selection of Comparator Heterocyclic Kinase Inhibitors
To provide a meaningful comparison, it is essential to select a panel of well-characterized heterocyclic kinase inhibitors. This panel should ideally include:
-
Structurally related isoxazole-based inhibitors: To understand the specific contribution of the piperidine moiety.
-
Inhibitors with different heterocyclic cores (e.g., pyrazole, thiazole): To benchmark against diverse chemical scaffolds.
-
Clinically approved kinase inhibitors: To compare against the "gold standard" in relevant therapeutic areas.
Table 1: Example Comparator Kinase Inhibitors
| Compound Name | Heterocyclic Core | Primary Kinase Target(s) | Rationale for Inclusion |
| Sunitinib | Indolinone | VEGFR, PDGFR, KIT | FDA-approved multi-kinase inhibitor for benchmarking. |
| Dasatinib | Thiazole, Pyrimidine | BCR-ABL, Src family | FDA-approved inhibitor with a distinct heterocyclic scaffold. |
| Compound X (Isoxazole-based) | Isoxazole | (e.g., PI3Kδ) | A research compound to provide a close structural comparison.[4] |
| Compound Y (Pyrazole-based) | Pyrazole | (e.g., p38) | Another research compound with a different five-membered heterocycle. |
Proposed Experimental Workflow for Head-to-Head Comparison
A phased approach, starting with broad in vitro screening and progressing to more complex cellular and in vivo models, is recommended.
Phase 1: In Vitro Biochemical Assays
The initial step is to determine the inhibitory activity and selectivity of the compounds against a panel of purified kinases. This is crucial for identifying primary targets and understanding potential off-target effects.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Plate Preparation: Dispense the kinase, substrate, and ATP solution into a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) and control inhibitors to the wells.[10]
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3][11]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.[10]
Data Presentation: The results should be compiled into a table for easy comparison.
Table 2: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Kinase Target | 3-Methyl-5-(piperidin-4-yl)isoxazole HCl | Sunitinib | Dasatinib | Compound X | Compound Y |
| VEGFR2 | 150 | 9 | >10000 | 5000 | >10000 |
| PDGFRβ | 250 | 2 | >10000 | 8000 | >10000 |
| PI3Kδ | 25 | 1500 | 2000 | 15 | 3500 |
| Src | 500 | 250 | 1 | 1200 | 800 |
| BCR-ABL | >10000 | 500 | <1 | >10000 | >10000 |
| (...and so on for a broad kinase panel) |
Phase 2: Cell-Based Assays
Positive hits from the in vitro screen must be validated in a physiologically relevant context.[12] Cell-based assays determine a compound's ability to penetrate cell membranes, engage its target, and exert a biological effect.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on a target kinase identified in Phase 1) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Further cellular assays should investigate target engagement and downstream signaling. For instance, if PI3K is identified as a primary target, its inhibition can be confirmed by observing reduced phosphorylation of its downstream effector, Akt, via Western blot.
Phase 3: In Vivo Efficacy Models
The most promising compounds from cellular assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism setting.
Experimental Protocol: Murine Xenograft Model
-
Tumor Implantation: Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into treatment groups (vehicle control, comparator drugs, and this compound at various doses) and administer the compounds via an appropriate route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume and body weight regularly over the course of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of the target kinase and its phosphorylated substrates to confirm target engagement in vivo.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Data Interpretation and Structure-Activity Relationship (SAR)
By integrating the data from all three phases, a comprehensive profile of this compound can be constructed.
-
Potency & Selectivity: The IC50 values from the kinase panel will reveal the compound's potency and selectivity. How does it compare to the broader activity of Sunitinib or the specific activity of Dasatinib?
-
Cellular Efficacy: A comparison of GI50 values will indicate the compound's effectiveness in a cellular context. A small delta between the biochemical IC50 and the cellular GI50 suggests good cell permeability and target engagement.
-
In Vivo Efficacy: The xenograft model will provide the ultimate test of therapeutic potential. Does the compound show significant tumor growth inhibition at well-tolerated doses?
This integrated dataset will allow for the development of an initial Structure-Activity Relationship (SAR). For example, comparing the activity of the target compound to a similar isoxazole lacking the piperidine ring (like Compound X) will elucidate the contribution of the piperidine moiety to potency, selectivity, or pharmacokinetic properties.
Conclusion
While this compound remains an uncharacterized compound, its chemical structure holds considerable promise for kinase inhibition. The experimental framework detailed in this guide provides a rigorous, logical, and self-validating system for its comprehensive evaluation. By systematically progressing through in vitro, cellular, and in vivo testing, and by comparing its performance against well-chosen benchmarks, the scientific community can effectively determine its potential as a novel therapeutic agent. This structured approach ensures that the causality behind experimental choices is clear and that the resulting data is robust, trustworthy, and readily interpretable, paving the way for the potential development of a new class of heterocyclic kinase inhibitors.
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A Senior Application Scientist's Guide to Confirming Target Engagement of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride using CETSA
This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) against other methodologies for confirming the target engagement of novel chemical entities. We will use 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, a representative isoxazole-based compound, as our case study to illustrate the principles, protocols, and data interpretation involved. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of small molecules in a physiologically relevant context.
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, identifying a compound with promising activity in a phenotypic screen is only the beginning. A critical subsequent step is to unequivocally demonstrate that the molecule interacts directly with its intended protein target within the complex milieu of a living cell.[1][2] This process, known as target engagement, is a cornerstone of target validation and is essential for building a robust mechanism-of-action (MoA) hypothesis.[3][4] Failing to confirm target engagement can lead to the costly advancement of compounds with misunderstood or off-target effects, a significant contributor to late-stage clinical trial failures.[2]
The isoxazole scaffold is a prevalent motif in medicinal chemistry, known to interact with a wide range of biological targets.[5][6] When presented with a novel derivative such as this compound (CAS No. 1401425-44-2), a robust method is required to confirm its binding to a putative target protein.[7] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to measure this interaction directly in intact cells and even tissues, making it an invaluable tool in the drug discovery pipeline.[8][9][10]
This guide will detail the application of CETSA for our compound of interest, provide a comparative analysis with alternative methods, and explain the causality behind key experimental choices to ensure a self-validating and rigorous study.
Section 1: The Foundational Principle of CETSA
CETSA is a biophysical assay built on the principle of ligand-induced thermal stabilization.[9] When a small molecule binds to its target protein, it typically increases the protein's conformational stability. This added stability means that more thermal energy is required to denature the protein. Consequently, the ligand-bound protein will precipitate at a higher temperature than its unbound counterpart.[11][12] CETSA measures the amount of soluble target protein remaining after a heat challenge across a range of temperatures, allowing for the direct observation of this thermal shift.[8]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Section 2: A Validated Protocol for Targeted CETSA
This section provides a step-by-step methodology for performing a targeted CETSA experiment to validate the engagement of this compound with its hypothetical target, "Protein X".
Experimental Workflow Overview
The workflow involves treating intact cells with the compound, subjecting them to a heat gradient, lysing the cells, separating soluble proteins from aggregates, and finally detecting the amount of soluble Protein X.
Caption: Step-by-step experimental workflow for a targeted CETSA experiment.
Detailed Methodology
Rationale: Using intact cells is crucial as it accounts for cell permeability, potential metabolic transformation of the compound, and target engagement within the native cellular environment.[8]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., K-562) to ~80% confluency. The choice of cell line should be based on the expression level of the target protein.[13]
-
Harvest cells and resuspend in culture medium. Perform a cell count to ensure equal cell numbers per condition.
-
Treat cell suspensions with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10-20 µM). Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes, one for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated (RT) control.[11]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13] This method avoids detergents that could interfere with protein stability.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates and cellular debris.[13]
-
Carefully collect the supernatant, which contains the soluble protein fraction, for analysis.
-
-
Protein Quantification and Detection:
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Analyze the abundance of soluble Protein X in each sample via SDS-PAGE and Western Blotting using a validated antibody specific to Protein X.
-
Use a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading across lanes.
-
Quantify the band intensities using densitometry software.
-
Section 3: Data Analysis and Interpretation
Generating CETSA Melt Curves
For both the vehicle and compound-treated samples, normalize the band intensity at each temperature to the intensity of the unheated (RT) sample. Plot the relative soluble fraction of Protein X against the temperature. This generates the "melt curve".[14]
Isothermal Dose-Response Fingerprinting (ITDRF)
To determine the potency of target engagement, an Isothermal Dose-Response Fingerprint (ITDRF) experiment is performed.[15] Here, cells are treated with a range of concentrations of this compound. All samples are then heated at a single, fixed temperature that produces significant, but not complete, protein denaturation in the melt curve (e.g., 56°C). The amount of soluble Protein X is then plotted against the compound concentration to derive a dose-response curve and calculate an EC₅₀ value.
Summarizing Quantitative Data
The results of CETSA and ITDRF experiments can be summarized to provide a clear picture of target engagement and potency.
| Parameter | Vehicle (DMSO) | 10 µM Compound | Interpretation |
| Apparent Tₘ (Tagg) | 51.2°C | 57.8°C | A positive thermal shift (ΔTagg) of +6.6°C indicates direct target engagement. |
| ITDRF EC₅₀ | N/A | 1.2 µM | Defines the potency of the compound for engaging its target in a cellular context. |
Section 4: A Comparative Analysis of Target Engagement Assays
While CETSA is a powerful tool, it is essential to understand its advantages and limitations in the context of other available methods.[16] The choice of assay depends on the specific research question, the nature of the target, and available resources.[17]
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[11] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[15][17] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for Western Blot-based readout.[17][18] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolytic degradation.[16] | Direct evidence of binding without relying on thermal stability; label-free.[16] | Requires careful optimization of protease digestion; data can be less quantitative.[16] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer; proximity of a NanoLuc-tagged target and a fluorescent tracer is disrupted by compound binding. | Highly quantitative and sensitive; suitable for high-throughput screening. | Requires genetic engineering of the target protein with a reporter tag, which may alter its function or localization.[19] |
| Chemical Probes | A tagged (e.g., biotin, fluorescent) version of the compound is used to pull down or visualize the target protein.[20] | Provides direct evidence of a physical interaction; can be used for target identification. | Synthesis of the probe can be challenging; the tag may alter the compound's binding properties.[21] |
Section 5: Conclusion and Strategic Application
This guide demonstrates that the Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of novel compounds like this compound. By providing direct evidence of target binding in an intact cell, CETSA serves as a critical validation step, bridging the gap between biochemical activity and cellular response.[10]
For a comprehensive drug discovery program, CETSA should be integrated strategically. Initial hit validation can be performed using targeted CETSA with a Western Blot readout. As programs advance, high-throughput versions of CETSA can be employed for screening and lead optimization.[12][19] Furthermore, coupling CETSA with mass spectrometry (CETSA-MS or Thermal Proteome Profiling) offers an unbiased, proteome-wide view of a compound's selectivity, enabling the early identification of potential off-targets.[22][23] By leveraging CETSA, researchers can make more informed decisions, increasing the likelihood of advancing drug candidates with a well-defined and validated mechanism of action.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
As a Senior Application Scientist, I understand that meticulous research and development must be paired with an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, ensuring the protection of laboratory personnel and the environment.
Hazard Characterization and Risk Assessment
This compound (CAS No. 1401425-44-2) is a heterocyclic compound incorporating both an isoxazole and a piperidine moiety.[1] A full toxicological profile is not widely available; therefore, a conservative approach to handling and disposal is imperative. The risk assessment must be based on the hazardous properties of its structural components:
-
Piperidine Derivatives: Piperidine and its analogues are known to be toxic, flammable, and corrosive.[2][3] They can cause severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[3]
-
Isoxazole Derivatives: While many isoxazole derivatives are key components in pharmaceuticals, they must be handled as potentially bioactive and hazardous chemicals.[4][5] Uncharacterized derivatives should be treated with caution.
-
Hydrochloride Salt: The hydrochloride form typically renders the compound a solid, potentially crystalline substance. This form can increase water solubility but also presents an inhalation risk if handled as a fine powder.
Given this profile, this compound must be treated as a hazardous chemical waste, requiring disposal through a licensed and approved facility.[6] Under no circumstances should this chemical or its solutions be disposed of via drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes of solutions or accidental projection of solid particles, mitigating the corrosive risk from the piperidine moiety.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can lead to irritation, burns, or potential absorption of the toxic compound.[9] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination during handling and disposal procedures.[6] |
| Respiratory Protection | Use in a chemical fume hood. | A fume hood is essential to minimize the inhalation of fine dust or vapors, which is a primary route of exposure for toxic chemicals.[2] |
Waste Segregation and Containerization: A Self-Validating System
The foundation of a trustworthy disposal protocol is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, making disposal more complex and hazardous.
Core Principles:
-
Dedicated Waste Container: All waste streams containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Compatibility: The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[10] Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[10]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name, including solvents and their approximate percentages.[11] An EHS-provided hazardous waste label should be used.[12]
-
Closed Container Policy: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
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A Comprehensive Safety and Handling Guide for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
This document provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the known hazards of its primary structural motifs: the isoxazole ring, the piperidine moiety, and the hydrochloride salt. This guide is built upon a foundation of established laboratory safety principles to ensure the highest degree of protection.
Hazard Analysis and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is paramount. The risk profile is derived from its constituent chemical groups.
-
Piperidine Moiety : Piperidine and its derivatives are known to be hazardous. The parent compound, piperidine, is classified as toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2][3] It is a strong organic base, which contributes to its corrosive nature.[1]
-
Isoxazole Ring : Isoxazole derivatives are a class of nitrogen-containing heterocyclic compounds.[4] While many are utilized in pharmaceuticals, some can cause skin, eye, and respiratory irritation.[5][6] As with many organic compounds, there is a potential for flammability, necessitating the use of spark-proof equipment.[7]
-
Hydrochloride Salt : The presence of a hydrochloride salt indicates that the compound is the acidic addition salt of the basic piperidine nitrogen. Hydrochloric acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[8][9][10][11][12] While the solid salt is not as corrosive as aqueous HCl, contact with moisture can lead to the formation of acidic conditions.
Given these components, this compound should be handled as a substance that is potentially toxic, corrosive, and irritating.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.[7] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[7] | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring larger volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[7] | Essential for responding to spills or any uncontrolled release of the compound. |
Causality Behind PPE Choices:
-
Eye and Face Protection : Due to the corrosive nature of the piperidine and hydrochloride components, robust eye and face protection is non-negotiable to prevent severe eye damage.[2][3][13]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are necessary to prevent skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[2][3]
-
Skin and Body Protection : A lab coat and appropriate attire minimize the risk of accidental skin exposure.[2]
-
Respiratory Protection : All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling fine particulates.[5][6][7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and maintain a controlled laboratory environment.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[7] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Prepare all necessary equipment and reagents beforehand to minimize movement and potential for spills.
-
Handling : Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust. Use spark-proof tools and equipment.[7]
-
Reaction : Set up all reaction apparatus within the fume hood. Continuously monitor the reaction for any signs of exothermic events or pressure buildup.[7]
-
Cleanup : After the procedure, decontaminate all surfaces with an appropriate solvent and then wash thoroughly with soap and water.[14] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[13][16] Recommended storage temperature is 2-8 degrees Celsius.[16][17]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Chemical Spill Response Workflow
Caption: A clear, step-by-step workflow for responding to a chemical spill.
Spill Protocol:
-
Evacuate : Immediately evacuate the affected area and ensure proper ventilation.[5]
-
PPE : Don the appropriate level of PPE for emergency situations, including respiratory protection.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Collection : Carefully sweep or scoop up the absorbed material, avoiding the generation of dust, and place it into a designated, sealed, and labeled hazardous waste container.[5][14]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental and Laboratory Safety
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.[5]
Waste Management Protocol:
-
Waste Identification : All materials contaminated with this compound must be treated as hazardous chemical waste.[5]
-
Solid Waste : Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[5][7]
-
Liquid Waste : If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure cap.[5] Do not dispose of this chemical down the drain.[5][6]
-
Disposal : All waste must be disposed of through a licensed and approved hazardous waste disposal facility.[5][15] Follow all federal, state, and local regulations for hazardous waste disposal.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
